9-Acridinecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 386. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
acridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRYQBAAHMBIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201524 | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-90-3 | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5336-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 9-Acridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 9-acridinecarboxylic acid, a key intermediate in the development of various biologically active compounds and materials.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its planar tricyclic structure allows for intercalation into DNA, forming the basis for the development of anticancer agents and fluorescent probes. Furthermore, its derivatives are explored as chemiluminescent labels and corrosion inhibitors. This guide details established methods for its synthesis and purification, providing researchers with the necessary protocols to obtain high-purity material.
Synthesis Methodologies
Several synthetic pathways to this compound have been established, each with distinct advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent methods include the hydrolysis of 9-cyanoacridine, oxidation of 9-methylacridine, and the Ullmann condensation followed by cyclization.
This method involves the acid-catalyzed hydrolysis of 9-cyanoacridine to the corresponding carboxylic acid.
Experimental Protocol:
-
Dissolve 4 g of 9-cyanoacridine in 40 cm³ of sulfuric acid containing 10% by weight of distilled water.
-
Heat the mixture at 100°C for 2 hours.
-
Slowly add 10.7 g of sodium nitrite with continuous stirring.
-
Continue heating the resulting mixture at 100°C for an additional 2 hours.
-
Pour the reaction mixture into 650 cm³ of cold, distilled water to precipitate the solid product.
-
Isolate the precipitate by filtration.
-
The purification of the crude product is detailed in the purification section.[1]
This approach utilizes the oxidation of the methyl group at the 9-position of the acridine ring to a carboxylic acid.
Experimental Protocol:
-
In a reaction vessel, combine 9-methylacridine, an oxidant, and an oxidation catalyst in a molar ratio of 1:4-8:0.03-0.06. The weight ratio of 9-methylacridine to the solvent should be between 1:3 and 1:8.
-
Heat the reaction mixture to a temperature between 80-120°C for 1-3 hours.
-
Upon completion of the reaction, the this compound is separated from the reaction liquid.
-
The crude product is then purified.[2]
A classical approach to the acridine scaffold is the Ullmann condensation to form an N-arylanthranilic acid, which is then cyclized to an acridone. The acridone is subsequently converted to 9-chloroacridine and then to the target carboxylic acid, though direct routes from the acridone exist. The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine.[3][4][5][6][7]
Experimental Protocol (General Steps):
-
Ullmann Condensation: React o-chlorobenzoic acid with an appropriate aniline in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF to synthesize the N-phenylanthranilic acid intermediate.[8]
-
Cyclization: The N-phenylanthranilic acid is then cyclized to acridone using a dehydrating agent such as polyphosphoric acid or sulfuric acid at elevated temperatures.[4]
-
Conversion to 9-Chloroacridine: The acridone is treated with phosphorus oxychloride to yield 9-chloroacridine.[8][9]
-
Formation of this compound: The 9-chloroacridine can be converted to this compound through various nucleophilic substitution reactions followed by hydrolysis, such as reaction with cyanide followed by hydrolysis as described in section 2.1.
Purification
The purification of crude this compound is crucial to remove unreacted starting materials, byproducts, and inorganic salts. The most common method is based on its acidic nature.
Experimental Protocol:
-
Dissolve the crude solid material in a minimum quantity of a 1 M sodium hydroxide solution.
-
Filter the resulting solution to remove any insoluble impurities.
-
Make the filtrate slightly acidic by the addition of a 50% (by volume) solution of sulfuric acid in water, which will precipitate the purified this compound.
-
Isolate the precipitated this compound by filtration.
-
Dry the final product in vacuo.[1]
Recrystallization from a suitable solvent can also be employed for further purification.
Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₂ | [10] |
| Molecular Weight | 223.23 g/mol (anhydrous basis) | [10] |
| Melting Point | 290°C (decomposition) | [11] |
| Appearance | Yellow solid powder | [2] |
| Purity (Commercial) | ≥97% | [11] |
Table 2: Synthesis Yields for Acridine Derivatives (Illustrative)
| Derivative | Synthesis Method | Yield | Reference |
| 7-ethylacridine-4-carboxylic acid | Ullmann Acridine Synthesis | 82% | [4] |
| 8-(acridin-9-ylamino) octanoic acid | From 9-chloroacridine and 8-aminooctanoic acid | 30% | [12] |
| 9-[(4′-Methyl)phenylamino]acridine | From 9-chloroacridine and 2-aminobenzoic acid | 90% | [8] |
| 9-Chloroacridine | From N-phenylanthranilic acid and POCl₃ | 85% | [8] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: General purification workflow for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 9-吖啶羧酸 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 9-Acridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Acridinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below, offering a clear and concise presentation of quantitative data for comparative analysis.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Yellow solid | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1][2] |
| Molecular Weight | 223.23 g/mol | [2][3] |
| Melting Point | 290 °C (decomposes) | [1][4] |
| Boiling Point | 480.4 °C at 760 mmHg | [1] |
| Flash Point | 244.3 °C | [1] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Sparingly soluble / Negligible | [1][4] |
| LogP | 3.08 | [4] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for organic compounds and are applicable to this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[1][5]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]
-
The assembly is placed in a heating bath (e.g., oil bath or a metal block apparatus).
-
The sample is heated slowly, at a rate of approximately 2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[5] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.
Determination of Solubility
The solubility of this compound in various solvents can be determined through a standardized procedure.[6][7]
Procedure:
-
A small, measured amount (e.g., 25 mg) of this compound is placed in a test tube.[6]
-
A specific volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[6]
-
After each addition, the test tube is vigorously shaken for a set period (e.g., 60 seconds).[6][8]
-
The compound is classified as soluble if it dissolves completely. If it does not, it is considered insoluble in that solvent under the tested conditions.[8]
-
For water-insoluble compounds, subsequent tests can be performed with acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to assess the presence of basic and acidic functional groups, respectively.[7]
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can be determined using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC).[9][10]
Procedure:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (pH 7.4 buffer), which have been pre-saturated with each other.[9]
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to separate.[9]
-
Aliquots are taken from both the n-octanol and the aqueous layers.
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC with UV detection.[9]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is then calculated as the base-10 logarithm of P.[10]
Mandatory Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic route for this compound, proceeding via an oxidation method from 9-methylacridine.
Caption: Workflow for the synthesis of this compound via oxidation.
Biological Activity Context: DNA Intercalation
While a specific signaling pathway for this compound is not well-defined, its structural similarity to other acridine derivatives suggests a potential mechanism of action involving DNA intercalation. This process is crucial for the observed cytotoxic and antitumor activities of many acridine compounds.[2][11]
Caption: Conceptual pathway of DNA intercalation by acridine compounds.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound 97 332927-03-4 [sigmaaldrich.com]
- 3. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.ws [chem.ws]
- 9. agilent.com [agilent.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
9-Acridinecarboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Development
Introduction
Acridine, a nitrogen-containing heterocyclic aromatic compound, serves as the foundational scaffold for a diverse and potent class of molecules with significant therapeutic potential. Among these, 9-acridinecarboxylic acid derivatives and their analogs have garnered substantial interest within the scientific community, particularly in the fields of oncology, microbiology, and neurodegenerative disease research. The planar nature of the acridine ring system facilitates its intercalation into DNA, a primary mechanism that disrupts cellular processes and can lead to apoptosis in rapidly dividing cells.[1] This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a targeted focus on providing researchers, scientists, and drug development professionals with the critical information needed to advance their research.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often involves multi-step processes, with two classical methods being the Ullmann condensation and the Pfitzinger reaction.
Ullmann Condensation for N-Phenylanthranilic Acid Precursors
A common route to 9-acridone, a precursor to many 9-substituted acridines, involves the Ullmann condensation to form N-phenylanthranilic acid. This reaction couples an aniline derivative with an o-halobenzoic acid in the presence of a copper catalyst.[2] The resulting N-phenylanthranilic acid can then be cyclized to acridone using a strong acid such as sulfuric acid.[3]
Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Analogs
The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids, which are structurally analogous to acridine derivatives. This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base.[4] The reaction proceeds through the opening of the isatin ring to form an intermediate that then cyclizes with the carbonyl compound to yield the quinoline ring system.[4]
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
The most extensively studied application of these compounds is in oncology. Their ability to intercalate into DNA and inhibit topoisomerase enzymes makes them potent cytotoxic agents against a variety of cancer cell lines.[5]
Table 1: Anticancer Activity of Selected this compound Derivatives and Analogs
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 9-Anilinoacridine Derivative | Lung (A-549) | MTT | 18.75 | [6] |
| 9-Anilinoacridine Derivative | Cervical (HeLa) | MTT | 13.75 | [6] |
| Acridine-Chalcone Hybrid | Breast (MDA-MB-231) | MTT | <10 | [7] |
| Acridine-Chalcone Hybrid | Breast (MCF-7) | MTT | <10 | [7] |
| Spiro-Acridine Derivative | Colorectal (HCT-116) | MTT | <10 | [7] |
| Spiro-Acridine Derivative | Leukemia (Jurkat) | MTT | <10 | [7] |
Antibacterial and Antiparasitic Activity
Certain derivatives of this compound have demonstrated efficacy against various bacterial and parasitic strains. The mechanism of action is often attributed to DNA intercalation, which disrupts microbial replication.
Mechanism of Action
The biological effects of this compound derivatives are primarily mediated through their interaction with DNA and the inhibition of key cellular enzymes.
DNA Intercalation
The planar aromatic structure of the acridine core allows these molecules to insert between the base pairs of the DNA double helix.[1] This intercalation leads to a distortion of the DNA structure, which can inhibit the processes of DNA replication and transcription.[1]
Topoisomerase Inhibition
Many this compound derivatives are potent inhibitors of topoisomerase I and II. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[8] By stabilizing the topoisomerase-DNA covalent complex, these compounds lead to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis.[5][8]
Signaling Pathways
The cellular response to DNA damage induced by this compound derivatives involves complex signaling cascades.
Topoisomerase II Inhibition-Induced Cell Cycle Arrest and Apoptosis
Inhibition of topoisomerase II by these compounds leads to the formation of DNA double-strand breaks. This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2.[9] This cascade ultimately leads to the activation of p53, which can induce cell cycle arrest in the G2 phase or trigger apoptosis.[9] Some topoisomerase II inhibitors have also been shown to induce the expression of the Fas ligand (FasL), initiating apoptosis through the extrinsic pathway.[8]
Intrinsic Apoptosis Pathway
The DNA damage caused by these compounds can also trigger the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, which then activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.
Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
This protocol describes a microwave-assisted Ullmann condensation for the synthesis of N-phenylanthranilic acid.[11]
-
Materials: 2-chlorobenzoic acid, aniline, anhydrous potassium carbonate, copper powder, dimethylformamide (DMF).
-
Procedure:
-
In a microwave-safe reaction vessel, combine 2-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper powder.
-
Add DMF as the solvent.
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 240 W) and time (e.g., 90 seconds).[11]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water.[12]
-
Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction
This protocol outlines the synthesis of a quinoline-4-carboxylic acid derivative using the Pfitzinger reaction.[13][14]
-
Materials: Isatin, a carbonyl compound (e.g., acetophenone), potassium hydroxide, ethanol.
-
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask.
-
Add isatin to the solution and stir to facilitate ring opening.[13]
-
Add the carbonyl compound (e.g., acetophenone) dropwise to the mixture.
-
Reflux the reaction mixture for several hours.[13]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify to precipitate the quinoline-4-carboxylic acid derivative.
-
Collect the product by filtration, wash, and purify by recrystallization.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[15][16]
-
Materials: 96-well plates, cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijsr.net [ijsr.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Unveiling the Spectral Secrets of 9-Acridinecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 9-Acridinecarboxylic acid (9-ACA), a heterocyclic compound of significant interest in various scientific domains, including drug development and material science. This document details the absorption, fluorescence, and phosphorescence characteristics of 9-ACA, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its photophysical behavior.
Core Spectral Properties of this compound
This compound exhibits distinct spectral features that are influenced by its molecular structure and the surrounding solvent environment. The presence of the acridine ring system, a conjugated aromatic structure, coupled with the carboxylic acid group at the 9-position, dictates its interaction with electromagnetic radiation.
UV-Vis Absorption Spectra
The absorption spectrum of 9-ACA is characterized by multiple bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the acridine moiety.[1][2] The position and intensity of these absorption bands are sensitive to the polarity and hydrogen-bonding capacity of the solvent.[2] In general, the long-wavelength absorption band of 9-ACA experiences a blue shift (hypsochromic shift) in protic solvents due to strong hydrogen-bonding interactions with the solvent molecules, which can lead to partial deprotonation of the carboxylic acid.[2]
Table 1: UV-Vis Absorption Maxima (λ_abs) of this compound in Various Solvents
| Solvent | λ_abs (nm) |
| Tetrahydrofuran (THF) | ~360 (structured band) |
| Methanol | Blue-shifted compared to THF |
| Aqueous Solution (near neutral to slightly acidic) | Zwitterionic form predominates |
Note: The data presented is a summary from the cited literature. Specific values can vary based on experimental conditions.
Fluorescence Spectra
This compound is a fluorescent molecule, and its emission properties are a key area of study. Unlike some related compounds, 9-ACA does not exhibit a large Stokes-shifted fluorescence emission band in neutral organic solvents or water.[1] The fluorescence quantum yields (Φf) and lifetimes (τf) of 9-ACA are significantly influenced by the solvent's hydrogen-bonding capacity, with an observed increase in these values in hydrogen-bonding solvents.[1] In near-neutral to slightly acidic aqueous solutions, 9-ACA primarily exists in a zwitterionic form.[1]
Table 2: Fluorescence Properties of this compound in Various Solvents
| Solvent | Emission Maxima (λ_em) (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Tetrahydrofuran (THF) | Structured, mirror image of absorption | - | - |
| Methanol | Red-shifted relative to THF | Increases with H-bonding capacity | Increases with H-bonding capacity |
| Aqueous Solution (near neutral) | - | - | - |
Note: The data presented is a summary from the cited literature. Specific values can vary based on experimental conditions.
Phosphorescence Spectra
Experimental Protocols
This section outlines the detailed methodologies for conducting key spectral measurements of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima and molar absorptivity of 9-ACA in a given solvent.
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., THF, Methanol, buffered aqueous solution)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer (single or double beam)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 9-ACA of a known concentration (e.g., 1 mM) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Use a cuvette filled with the pure solvent as a blank to zero the instrument.
-
-
Measurement:
-
Rinse a clean quartz cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Record the absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
-
Data Analysis:
-
Plot absorbance at λ_max versus concentration to generate a Beer-Lambert plot.
-
The molar absorptivity (ε) can be calculated from the slope of this plot (Slope = ε * path length).
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, fluorescence quantum yield, and fluorescence lifetime of 9-ACA.
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvents
-
Fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
A. Excitation and Emission Spectra:
-
Sample Preparation: Prepare a dilute solution of 9-ACA in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Emission Spectrum:
-
Set the excitation monochromator to a wavelength of high absorption for 9-ACA (e.g., a λ_max from the UV-Vis spectrum).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity.
-
Scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum.
-
B. Relative Fluorescence Quantum Yield (Φ_f):
-
Prepare solutions of the 9-ACA sample and a quantum yield standard with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.[7]
C. Fluorescence Lifetime (τ_f):
-
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[2]
-
A pulsed light source (e.g., a laser diode or LED) excites the sample.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these time differences is constructed, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ_f).
Phosphorescence Spectroscopy
Objective: To measure the phosphorescence emission spectrum of 9-ACA.
Materials:
-
This compound (high purity)
-
Solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran).
-
Phosphorimeter or a spectrofluorometer with a phosphorescence accessory (including a cooled sample holder and a means to gate the detector).
-
Dewar flask for liquid nitrogen.
Procedure:
-
Sample Preparation: Prepare a solution of 9-ACA in the chosen solvent.
-
Instrument Setup:
-
Cool the sample to a low temperature (typically 77 K) using liquid nitrogen to minimize non-radiative decay and collisional quenching.
-
Use a pulsed excitation source.
-
Gate the detector so that it only collects the emission after the initial fluorescence has decayed (i.e., after a delay of microseconds to milliseconds).[6]
-
-
Measurement:
-
Excite the sample at an appropriate absorption wavelength.
-
Scan the emission monochromator to record the phosphorescence spectrum.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the spectral analysis of this compound.
Caption: Workflow for the photophysical characterization of this compound.
Caption: Simplified Jablonski diagram illustrating the electronic transitions of 9-ACA.
This guide provides a foundational understanding of the spectral properties of this compound, offering valuable data and methodologies for researchers in drug development and related scientific fields. Further investigation into the phosphorescence characteristics and the application of this molecule in various biological and material systems is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Quenching of the triplet state of acridine by chromium (III) complexes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Video: Fluorescence and Phosphorescence: Instrumentation [jove.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
An In-depth Technical Guide to 9-Acridinecarboxylic Acid (CAS: 5336-90-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Acridinecarboxylic acid (9-ACA), a heterocyclic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its planar acridine core facilitates intercalation into DNA, a mechanism central to the biological activity of many of its derivatives. This technical guide provides a comprehensive overview of 9-ACA, encompassing its physicochemical properties, synthesis, and known biological activities. While quantitative cytotoxicity data for 9-ACA itself is limited in the public domain, this document summarizes available data for structurally related derivatives to provide a contextual understanding of its potential. Detailed experimental protocols for its synthesis and for key biological assays associated with acridine derivatives are provided, alongside visualizations of its synthesis and potential signaling pathway interactions. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration and application of acridine-based compounds in drug discovery and development.
Chemical and Physical Properties
This compound is a yellow crystalline solid. Its core structure consists of three fused aromatic rings, forming the acridine heterocycle, with a carboxylic acid group at the 9-position. This structure imparts a unique combination of chemical and physical properties that are foundational to its utility.
| Property | Value | Reference |
| CAS Number | 5336-90-3 | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Melting Point | 290 °C (decomposes) | [2] |
| Appearance | Yellow to amber crystalline powder | [3] |
| Solubility | Soluble in water, ethanol, pyridine, acetic acid, and acetonitrile. | [3] |
| pKa | Estimated to be 6.2 | [4] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the hydrolysis of 9-cyanoacridine. This method provides a reliable route to the target compound.
Synthesis Workflow
Detailed Experimental Protocol
This protocol is adapted from a known literature procedure[5].
Materials:
-
9-Cyanoacridine (4 g)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Sodium nitrite (NaNO₂) (10.7 g)
-
1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 4 g of 9-cyanoacridine in 40 cm³ of a sulfuric acid solution containing 10% by weight of distilled water.
-
Heat the mixture to 100 °C and maintain this temperature for 2 hours with continuous stirring.
-
Slowly add 10.7 g of sodium nitrite to the mixture while maintaining stirring.
-
Continue heating the resulting mixture at 100 °C for an additional 2 hours.
-
Pour the reaction mixture into 650 cm³ of cold, distilled water to precipitate the product.
-
Isolate the solid precipitate by filtration.
-
Dissolve the precipitate in the minimum required quantity of 1 M sodium hydroxide solution.
-
Filter the resulting solution to remove any insoluble impurities.
-
Make the filtrate slightly acidic by the addition of a 50% (by volume) solution of sulfuric acid in water to precipitate the this compound.
-
Collect the precipitated this compound by filtration and dry it in vacuo.
Biological Activity and Mechanism of Action
The biological activities of acridine derivatives are primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair[5][6]. While specific data for this compound is sparse, the activities of its derivatives provide strong indications of its potential mechanisms.
DNA Intercalation
The planar aromatic structure of the acridine ring allows it to insert between the base pairs of the DNA double helix[7]. This intercalation distorts the DNA structure, interfering with the binding of DNA-processing enzymes and ultimately disrupting cellular processes like transcription and replication[5].
Topoisomerase Inhibition
Acridine derivatives are known to act as topoisomerase poisons[8]. They stabilize the covalent complex formed between topoisomerase and DNA, leading to the accumulation of DNA strand breaks and subsequently triggering apoptosis[8]. Both topoisomerase I and II can be targeted by different acridine derivatives[9][10].
Potential Signaling Pathway Involvement
While direct evidence for this compound is lacking, studies on other 9-aminoacridine derivatives suggest potential interactions with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival and proliferation. Some anticancer agents exert their effects by inhibiting this pathway.
-
NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.
-
p53 Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Activation of p53 in response to DNA damage can lead to cell cycle arrest or cell death.
Quantitative Biological Data
Table 1: Cytotoxicity of 9-Acridinyl Amino Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 8 | A549 (Lung Carcinoma) | ≈ 6 | [5][6] |
| Derivative 9 | A549 (Lung Carcinoma) | ≈ 6 | [5][6] |
| Amsacrine | A549 (Lung Carcinoma) | > 20 | [5] |
| Derivative 6 | K562 (Leukemia) | < 20 | [5][6] |
| Derivative 7 | K562 (Leukemia) | < 20 | [5][6] |
| Derivative 8 | K562 (Leukemia) | < 20 | [5][6] |
| Derivative 9 | K562 (Leukemia) | < 20 | [5][6] |
| Amsacrine | K562 (Leukemia) | ≈ 20 | [5] |
| Derivatives 6-9 | MRC-5 (Normal Lung Fibroblast) | > 20 | [5][6] |
Table 2: Fluorescence Properties of this compound
| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |
| Cyclohexane | 0.01 | 0.8 | [11] |
| Dioxane | 0.03 | 1.5 | [11] |
| Acetonitrile | 0.04 | 2.1 | [11] |
| Methanol | 0.10 | 4.2 | [11] |
| Water (pH 7) | 0.02 | 1.2 | [11] |
Key Experimental Protocols
The following protocols are generalized methods for assays commonly used to characterize the biological activity of acridine derivatives. Researchers should optimize these protocols for their specific experimental conditions.
DNA Intercalation Assay (UV-Visible Spectrophotometry)
Principle: The binding of a compound to DNA via intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red-shift) in the compound's UV-Vis absorption spectrum.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (ctDNA) stock solution (e.g., 1 mg/mL in buffer)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 10 µM).
-
Record the UV-Vis absorption spectrum of the compound solution from 200-600 nm.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette containing the compound solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each DNA addition.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound at various concentrations
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel (1%)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Add DNA loading dye to each sample and load them onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band.
Cellular Uptake Assay (Fluorimetry)
Principle: The intrinsic fluorescence of this compound can be used to quantify its uptake into cells.
Materials:
-
Cultured cells (e.g., A549)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorometer
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for different time points.
-
After treatment, wash the cells with ice-cold PBS to remove any unbound compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
A standard curve of known concentrations of this compound should be prepared to quantify the intracellular concentration.
Conclusion
This compound, with its characteristic acridine core, represents a valuable building block for the development of new therapeutic agents and functional materials. Its presumed mechanism of action, centered on DNA intercalation and topoisomerase inhibition, is a well-established paradigm for a large class of anticancer drugs. While direct and extensive biological data for this compound itself is not abundant in publicly accessible literature, the wealth of information available for its derivatives strongly supports its potential as a bioactive molecule. This guide has consolidated the available physicochemical data, provided a detailed synthesis protocol, and outlined key experimental procedures for its biological characterization. The provided diagrams for the synthesis workflow and potential signaling pathway interactions offer a visual framework for understanding its chemistry and potential biological effects. It is our hope that this technical guide will serve as a foundational resource for researchers, stimulating further investigation into the properties and applications of this compound and its derivatives in the ongoing quest for novel therapeutic solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Cas9 activates the p53 pathway and selects for p53-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photophysical Core: A Technical Guide to the Quantum Yield of 9-Acridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the fluorescence quantum yield of 9-Acridinecarboxylic acid (9-ACA), a crucial parameter for its application in various research and development fields, including drug design and cellular imaging. This document outlines the quantitative quantum yield data in different solvent environments, details the experimental methodology for its determination, and provides a visual representation of the experimental workflow.
Core Photophysical Data: Quantum Yield of this compound
The fluorescence quantum yield (Φf) of this compound is highly sensitive to its solvent environment, a characteristic that can be leveraged in the development of responsive fluorescent probes. The quantum yield generally increases with the hydrogen-bonding capacity of the solvent.[1][2] In near-neutral to slightly acidic aqueous solutions, 9-ACA predominantly exists in a zwitterionic form.[1][2]
Below is a summary of the fluorescence quantum yield of 9-ACA in a range of organic solvents and aqueous solutions, as determined by Samanta and Fessenden (1997).
| Solvent | Refractive Index (η) | Fluorescence Quantum Yield (Φf) |
| Dichloromethane | 1.424 | 0.012 |
| Chloroform | 1.446 | 0.014 |
| 1,2-Dimethoxyethane | 1.379 | 0.018 |
| Tetrahydrofuran | 1.407 | 0.021 |
| 1,4-Dioxane | 1.422 | 0.022 |
| Acetonitrile | 1.344 | 0.025 |
| n-Pentanol | 1.410 | 0.054 |
| n-Butanol | 1.399 | 0.060 |
| 1-Propanol | 1.385 | 0.065 |
| Ethanol | 1.361 | 0.072 |
| Methanol | 1.328 | 0.081 |
| Water (pH 3) | 1.333 | 0.092 |
| Water (pH 10) | 1.333 | 0.100 |
| Ethylene Glycol | 1.432 | 0.120 |
Experimental Protocol: Relative Quantum Yield Determination
The fluorescence quantum yield of this compound was determined using the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[2]
1. Materials and Instrumentation:
-
Test Compound: this compound (9-ACA)
-
Standard Compound: Quinine sulfate in 0.1 N H₂SO₄ (Φf = 0.545)
-
Solvents: Spectroscopic grade organic solvents and ultrapure water.
-
Instrumentation:
-
Scanning Spectrophotometer for absorbance measurements.
-
Spectrofluorometer for fluorescence emission measurements.
-
Quartz cuvettes (1 cm path length).
-
2. Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a stock solution of the quinine sulfate standard in 0.1 N H₂SO₄.
-
Prepare a series of dilutions of the standard solution.
-
The absorbance of all solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.[2]
3. Spectroscopic Measurements:
-
Record the absorption spectrum of each solution to determine the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectrum of each solution. The excitation wavelength should be consistent for both the sample and the standard (e.g., 350 nm).[2]
4. Quantum Yield Calculation:
-
The relative fluorescence quantum yield (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φf_std is the fluorescence quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the relative quantum yield of this compound.
Caption: Workflow for Relative Quantum Yield Determination.
References
An In-depth Technical Guide on the Photophysical Properties of 9-Acridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 9-acridinecarboxylic acid (9-ACA), a heterocyclic compound of significant interest in various scientific domains, including medicinal chemistry and materials science. This document collates key quantitative data, details experimental methodologies, and presents a logical workflow for the characterization of this molecule.
Core Photophysical Parameters
The photophysical behavior of this compound is intricately linked to its molecular structure and its interaction with the surrounding environment. Key parameters such as absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime are highly sensitive to solvent polarity and hydrogen-bonding capacity.[1][2]
In near-neutral to slightly acidic aqueous solutions, 9-ACA predominantly exists in a zwitterionic form.[1][2] Unlike structurally similar compounds such as 9-anthroic acid, 9-ACA does not exhibit a large Stokes-shifted fluorescence emission band in neutral organic solvents or water.[1][2] This suggests the absence of a significant intramolecular charge-transfer character in the emitting state.[1] The fluorescence quantum yields of 9-ACA have been observed to increase with the hydrogen-bonding capacity of the solvent.[1][2]
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters of this compound in various solvents. These values are essential for understanding its behavior in different chemical environments and for designing applications that leverage its fluorescent properties.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Dioxane | 350, 367, 386, 408 | 419, 442 | 0.04 | 1.8 |
| Acetonitrile | 349, 366, 385, 407 | 418, 440 | 0.07 | 3.2 |
| Methanol | 351, 368, 387, 410 | 436 | 0.17 | 7.5 |
| Water (pH 7) | 351, 368, 388, 411 | 455 | 0.15 | 8.5 |
Data sourced from P. Jana et al., J. Phys. Chem. A 1997, 101, 24, 4679–4687.[1][2]
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques. Below are detailed methodologies for the key experiments.
-
Material Sourcing: this compound can be obtained from commercial suppliers such as Aldrich.[2]
-
Purity Verification: The purity of the compound should be verified using techniques like Thin Layer Chromatography (TLC) and by confirming the consistency of fluorescence excitation spectra.[2]
-
Solution Preparation:
-
Prepare a stock solution of 9-ACA in a suitable solvent (e.g., methanol).
-
For measurements in different solvents, dilute the stock solution to the desired concentration.
-
For pH-dependent studies, dilute the stock solution in appropriate buffer solutions to achieve the target pH. Ensure the final concentration of the organic solvent from the stock solution is minimal.[2]
-
For absorption measurements, the concentration is typically adjusted to yield an absorbance of ~0.1 at the excitation wavelength. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.[2]
-
-
Instrumentation: A standard UV-Visible spectrophotometer is used.
-
Procedure:
-
Record the absorption spectra of 9-ACA in the solvent of interest over a relevant wavelength range (e.g., 250-450 nm).
-
Use a matched cuvette containing the pure solvent as a blank for baseline correction.
-
Identify the wavelengths of maximum absorption (λ_abs).
-
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is required.
-
Procedure:
-
Excite the sample at one of its absorption maxima (e.g., 350 nm).[2] For fluorimetric titrations, excitation should be performed at an isosbestic point.[2]
-
Record the fluorescence emission spectrum over a wavelength range that covers the expected emission (e.g., 400-600 nm).
-
Identify the wavelengths of maximum emission (λ_em).
-
The fluorescence quantum yield (Φ_f) is typically determined using a relative method with a well-characterized standard.
-
Standard Selection: Quinine sulfate in 0.1 N H₂SO₄ (Φ_f = 0.545) is a commonly used standard for this purpose.[2]
-
Procedure:
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 9-ACA sample and the quinine sulfate standard. The absorbance of both solutions should be kept low (< 0.05) and closely matched.[2]
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Fluorescence lifetime (τ_f) can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a laser diode or a flash lamp), a fast detector, and timing electronics.
-
Procedure:
-
Excite the sample with the pulsed light source at an appropriate wavelength.
-
Collect the fluorescence decay profile.
-
The decay data is then fitted to an exponential function to determine the fluorescence lifetime.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of this compound.
Caption: Workflow for Photophysical Characterization of 9-ACA.
This guide provides a foundational understanding of the photophysical properties of this compound. The presented data and protocols are intended to assist researchers in their investigations and applications of this versatile molecule.
References
9-Acridinecarboxylic Acid: A Technical Guide to its Application as a Photocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Acridinecarboxylic acid and its derivatives have emerged as a powerful class of organic photocatalysts, offering a versatile and metal-free platform for a variety of synthetic transformations. Their ability to mediate reactions through a proton-coupled electron transfer (PCET) mechanism under visible light irradiation has made them particularly valuable for the generation of radical intermediates from readily available carboxylic acids. This technical guide provides an in-depth overview of the core principles, applications, and experimental considerations for utilizing this compound as a photocatalyst, with a focus on its relevance to pharmaceutical and drug development research.
Core Principles of this compound Photocatalysis
The photocatalytic activity of this compound is rooted in its unique photophysical properties and its ability to form a hydrogen-bonded complex with carboxylic acid substrates. Upon photoexcitation, this complex undergoes a proton-coupled electron transfer (PCET) process, leading to the formation of a carboxyl radical which readily decarboxylates to generate an alkyl radical.
Several key factors influence the efficiency of this process:
-
C9-Substitution: The nature of the substituent at the 9-position of the acridine core plays a critical role in the photocatalyst's performance. Sterically hindered 9-aryl groups, particularly those with ortho-substituents, have been shown to significantly enhance catalytic efficiency.[1] This is attributed to the suppression of catalyst deactivation pathways, such as dimerization.
-
Excited State: The photoinduced decarboxylation occurs from the singlet excited state of the acridine-carboxylic acid complex.[1][2] This direct activation pathway avoids the need for pre-activation of the carboxylic acid as a redox-active ester, a common requirement for many other photoredox methods.
-
Dual Catalysis: this compound photocatalysis is often employed in dual catalytic systems, most notably with copper catalysts. These systems enable a broader range of transformations by facilitating subsequent bond-forming events. The mechanism of these dual catalytic systems can vary, operating through either a cooperative or an orthogonal relay manifold depending on the specific reaction conditions.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with this compound photocatalysis.
Quantitative Data
The efficiency of this compound-mediated photocatalysis can be evaluated through various metrics, including reaction yield and quantum yield (Φ). The following tables summarize key quantitative data from the literature for representative transformations.
| Reaction Type | Photocatalyst | Substrate | Product | Yield (%) | Quantum Yield (Φ) | Reference |
| Decarboxylative Sulfinylation | 9-Aryl-acridine | Cyclohexanecarboxylic acid | Cyclohexylsulfinate | - | 0.38 | [1] |
| Decarboxylative Conjugate Addition | 9-Aryl-acridine / Cu(I) | Palmitic acid | α-Alkenylated aldehyde | 87 | 0.42 | [2] |
| Decarboxylative Alkylsulfonylation | 9-(o-chlorophenyl)acridine | Cyclohexanecarboxylic acid | Cyclohexyl allyl sulfone | 92 | - | [1] |
| Decarboxylative Amidosulfonation | 9-Mesitylacridine / Cu(I) | Cyclohexanecarboxylic acid | N-Cyclohexylsulfonamide | 85 | - | |
| Photolysis of 9-acridinecarboxaldehyde | - | 9-acridinecarboxaldehyde | This compound | - | 0.015 (pH > pKa) | [3] |
| Photolysis of 9-acridinecarboxaldehyde | - | 9-acridinecarboxaldehyde | This compound | - | 0.029 (pH << pKa) | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these photocatalytic methods. Below are representative protocols for key transformations.
Protocol 1: General Procedure for Decarboxylative Alkylsulfonylation[1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid (0.3 mmol, 1.0 equiv), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.33 mmol, 1.1 equiv), and the 9-aryl-acridine photocatalyst (e.g., 9-(o-chlorophenyl)acridine, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (CH2Cl2, 6 mL) and the alkyl halide (0.75 mmol, 2.5 equiv).
-
Degassing (Optional but Recommended): Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a 400 nm LED lamp and irradiate with stirring for 12 hours at room temperature.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired sulfone product.
Protocol 2: General Procedure for Dual Catalytic Decarboxylative Conjugate Addition[2]
-
Reaction Setup: In a reaction tube, combine the carboxylic acid (0.3 mmol, 1.0 equiv), the Michael acceptor (0.75 mmol, 2.5 equiv), the acridine photocatalyst (e.g., 9-mesitylacridine, 10 mol%), the copper catalyst (e.g., Cu(MeCN)4BF4, 10 mol%), and the amine ligand (e.g., piperazine, 10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., dichloromethane, 3 mL).
-
Irradiation: Irradiate the mixture with a 400 nm or 420 nm LED lamp at 25–27 °C for 14 hours with vigorous stirring.
-
Analysis and Workup: Monitor the reaction by 1H NMR spectroscopy or LC-MS. Once complete, concentrate the mixture and purify by column chromatography to yield the conjugate addition product.
Applications in Drug Development
The mild reaction conditions and high functional group tolerance of this compound photocatalysis make it an attractive tool for late-stage functionalization of complex molecules, a critical step in drug discovery and development.
-
Bioisosteric Replacement: The ability to directly convert carboxylic acids into sulfones, sulfonamides, and other functionalities allows for the rapid generation of bioisosteres of lead compounds. This can be used to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability.
-
Late-Stage Functionalization: This methodology has been successfully applied to the modification of complex natural products and approved drugs, demonstrating its potential for generating novel analogs with improved pharmacological profiles. For example, derivatives of the anticonvulsant drug valproic acid and the lipid regulator gemfibrozil have been synthesized using this approach.[1][4]
-
Access to Novel Chemical Space: The generation of alkyl radicals from abundant carboxylic acids opens up new avenues for C-C and C-heteroatom bond formation, providing access to novel chemical scaffolds that may be difficult to synthesize using traditional methods.
Conclusion
This compound and its derivatives have proven to be highly effective and versatile organic photocatalysts. Their ability to activate carboxylic acids through a PCET mechanism under mild, visible-light irradiation provides a powerful platform for a wide range of synthetic transformations. The amenability of this system to dual catalytic setups further expands its synthetic utility. For researchers in drug development, this technology offers a valuable tool for lead optimization, bioisostere synthesis, and late-stage functionalization, ultimately accelerating the discovery of new therapeutic agents. Future research in this area will likely focus on the development of new, even more efficient acridine-based photocatalysts and the expansion of their application to an even broader range of challenging chemical transformations.
References
- 1. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemistry of 9-acridinecarboxaldehyde in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00789D [pubs.rsc.org]
The Ullmann Condensation: A Cornerstone in the Synthesis of Acridine Scaffolds for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The acridine core, a nitrogen-containing heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2] The Ullmann condensation has emerged as a robust and versatile synthetic strategy for the construction of the acridine framework, enabling the synthesis of a diverse library of derivatives for drug discovery and development. This technical guide provides a comprehensive overview of the Ullmann condensation for acridine synthesis, detailing its core principles, experimental protocols, and the biological implications of the resulting acridine-based compounds.
The Core Synthesis: A Two-Step Approach to the Acridone Skeleton
The most prevalent application of the Ullmann condensation in acridine synthesis involves a two-step process: the copper-catalyzed N-arylation of an anthranilic acid derivative, followed by an acid-catalyzed intramolecular cyclization to yield an acridone. The acridone can then be further modified to produce a variety of acridine derivatives.
Step 1: The Ullmann Condensation for N-Phenylanthranilic Acid Synthesis
The first key step is the copper-catalyzed cross-coupling reaction between an o-halobenzoic acid and an aniline derivative to form an N-phenylanthranilic acid.[3] This reaction, a classic example of the Ullmann condensation, has been significantly refined over the years to improve yields and reaction conditions. While traditional methods often required harsh conditions, modern protocols utilize various copper catalysts, ligands, and alternative energy sources like microwaves to facilitate the transformation.[4][5]
Step 2: Intramolecular Cyclization to Acridone
The N-phenylanthranilic acid intermediate is then subjected to an intramolecular Friedel-Crafts-type acylation to construct the central ring of the acridone scaffold. This cyclization is typically promoted by strong acids such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or phosphorus oxychloride (POCl₃).[6][7] The choice of the cyclizing agent can influence the reaction conditions and the yield of the final acridone product.
Data Presentation: A Comparative Look at Reaction Conditions and Yields
The efficiency of the Ullmann condensation and subsequent cyclization for acridone synthesis is influenced by several factors, including the choice of catalyst, solvent, temperature, and the electronic nature of the substituents on the aromatic rings. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Entry | Aryl Halide | Aniline | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Chlorobenzoic acid | Aniline | Cu | K₂CO₃ | DMF | 110-120 | 3 | Moderate | [8] |
| 2 | 2-Bromobenzoic acid | p-Toluidine | CuI | K₂CO₃ | Water/Pyridine | Reflux | - | Good | [9] |
| 3 | o-Chlorobenzoic acid | p-Anisidine | ZnCl₂ | - | - | 160 (MW) | 0.1 | 95 | [6] |
| 4 | 2-Iodonaphthalene | 2-Naphthylamine | Cu | K₂CO₃ | Nitrobenzene | 200-210 | 12 | 80-85 | [3] |
Table 1: Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation. This table illustrates the variety of conditions employed for the initial C-N bond formation. The use of microwave irradiation can significantly reduce reaction times.
| Entry | N-Phenylanthranilic Acid Derivative | Cyclizing Agent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Phenylanthranilic acid | H₂SO₄ | 100 | 4 | 85-90 | [10] |
| 2 | N-(4-methylphenyl)anthranilic acid | PPA | 100 | 1 | Good | [8] |
| 3 | N-(4-chlorophenyl)anthranilic acid | PPA | 130-140 | - | Good | [11] |
| 4 | N-(4-nitrophenyl)anthranilic acid | PPA | 100 | 1 | Good | [8] |
Table 2: Cyclization of N-Phenylanthranilic Acids to Acridones. This table highlights the use of strong acids to effect the intramolecular cyclization, leading to the formation of the acridone core.
Experimental Protocols: A Step-by-Step Guide
The following are detailed experimental protocols for the key steps in the Ullmann synthesis of acridones.
Protocol 1: Synthesis of N-Phenylanthranilic Acid
This protocol is adapted from a procedure for the synthesis of N-phenylanthranilic acid derivatives.[9]
Materials:
-
2-Bromobenzoic acid
-
Aniline (or substituted aniline)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid (1.0 equiv), the corresponding aniline (1.1 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add a mixture of water and pyridine as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude N-phenylanthranilic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified N-phenylanthranilic acid.
Protocol 2: Synthesis of Acridone from N-Phenylanthranilic Acid
This protocol is a general procedure for the cyclization of N-phenylanthranilic acid using polyphosphoric acid (PPA).[11]
Materials:
-
N-Phenylanthranilic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
Place N-phenylanthranilic acid (1.0 equiv) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring in an oil bath at 130-140 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring to precipitate the acridone.
-
Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water and dry the crude acridone.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Mandatory Visualizations: Understanding the Process and Impact
The following diagrams, created using the DOT language for Graphviz, illustrate the key aspects of the Ullmann condensation for acridine synthesis and the biological mechanism of action of the resulting compounds.
The Ullmann Acridine Synthesis Workflow
Caption: Experimental workflow for acridine synthesis.
Mechanism of Action: Acridine Derivatives as Anticancer Agents
Caption: Signaling pathway of acridine anticancer activity.
Biological Implications and Therapeutic Potential
Acridine derivatives synthesized via the Ullmann condensation exhibit a remarkable range of biological activities, with their anticancer properties being the most extensively studied.[2][12] The planar tricyclic structure of the acridine core allows it to intercalate between the base pairs of DNA, disrupting its normal function and leading to the inhibition of DNA replication and transcription.[12]
Furthermore, many acridine derivatives are potent inhibitors of topoisomerase I and II, enzymes crucial for managing DNA topology during cellular processes.[12][13][14] By stabilizing the covalent complex between topoisomerases and DNA, these compounds lead to the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, often involving the activation of the tumor suppressor protein p53.[10][15] The activation of p53 can then initiate downstream signaling cascades that lead to cell cycle arrest, allowing for DNA repair, or, in cases of extensive damage, induce programmed cell death (apoptosis) through the activation of caspases.[16][17][18]
Conclusion
The Ullmann condensation remains a pivotal and highly adaptable method for the synthesis of acridone and acridine derivatives. Its continued relevance in drug discovery is a testament to its reliability and the therapeutic importance of the acridine scaffold. For researchers and drug development professionals, a thorough understanding of this synthetic route, coupled with insights into the biological mechanisms of the resulting compounds, is essential for the rational design and development of novel acridine-based therapeutics. The ability to generate diverse libraries of acridine derivatives through variations of the Ullmann condensation will undoubtedly continue to fuel the discovery of new and improved drugs for a wide range of diseases.
References
- 1. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 9-Acridinecarboxylic Acid Hydrate for Advanced Research
This document provides an in-depth technical overview of 9-Acridinecarboxylic acid hydrate, tailored for researchers, scientists, and professionals in the field of drug development. It covers the core physicochemical properties, spectral characteristics, experimental protocols, and key applications of this versatile compound.
Core Properties and Safety Data
This compound is a heterocyclic compound featuring a carboxylic acid group on the central ring of an acridine core. It is typically available as a hydrate. Its planar, aromatic structure is fundamental to its utility as a DNA intercalator and a fluorescent marker.
Physicochemical Properties
The fundamental physical and chemical data for this compound hydrate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 332927-03-4 (hydrate) | |
| 5336-90-3 (anhydrous) | [1] | |
| Molecular Formula | C₁₄H₉NO₂ · xH₂O | |
| Molecular Weight | 223.23 g/mol (anhydrous basis) | [2] |
| Appearance | Bright yellow to yellow-green crystalline powder | [1][2][3] |
| Melting Point | 290 °C (decomposes) | [2] |
| Density | ~1.366 g/cm³ | |
| Solubility | Soluble in water, ethanol, pyridine, acetic acid, and acetonitrile. | [4] |
Spectral Data
| Spectrum Type | Characteristic Absorptions / Resonances | Notes | Reference(s) |
| ¹H-NMR | δ 7.5-8.8 ppm (aromatic protons), δ ~12+ ppm (carboxylic acid proton) | The 8 protons on the acridine ring typically appear as a series of doublets and triplets in the aromatic region. The acidic proton signal can be broad and its chemical shift is dependent on solvent and concentration. | [5][6] |
| ¹³C-NMR | δ ~165-185 ppm (C=O), δ ~115-150 ppm (aromatic carbons) | The acridine core presents multiple signals in the aromatic region. The carboxyl carbon is found significantly downfield. In one reported spectrum for the anhydrous acid, signals appear between 120-150 ppm and a carbonyl signal is present. | [6][7] |
| Infrared (IR) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1710-1760 cm⁻¹ (strong, C=O stretch) | The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is sharp and strong. | [6][8] |
| UV-Vis | λmax ~350-400 nm | The acridine core exhibits strong π-π* transitions. The exact maxima and molar absorptivity are solvent-dependent. Spectra of the parent acridine show multiple bands in this region. | [9][10] |
Safety and Handling
This compound hydrate is classified as an irritant and requires careful handling.
| Hazard Category | GHS Classification and Precautionary Statements | Reference(s) |
| Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Handling | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible substances. | [11] |
| PPE | Chemical safety goggles, protective gloves, and a dust mask (e.g., N95) are recommended. |
Experimental Protocols
The following sections detail methodologies for the synthesis of this compound and a representative protocol for its application in bioconjugation.
Synthesis of this compound
This protocol describes the hydrolysis of 9-cyanoacridine to yield this compound.[12]
Materials:
-
9-cyanoacridine (4 g)
-
Sulfuric acid (H₂SO₄) containing 10% (w/w) distilled water (40 cm³)
-
Sodium nitrite (NaNO₂) (10.7 g)
-
1 M Sodium hydroxide (NaOH) solution
-
50% (v/v) Sulfuric acid solution
-
Cold, distilled water (650 cm³)
Procedure:
-
Dissolve 4 g of 9-cyanoacridine in 40 cm³ of 10% aqueous sulfuric acid.
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Slowly add 10.7 g of sodium nitrite to the mixture while maintaining stirring.
-
Continue heating at 100°C for an additional 2 hours.
-
Pour the hot reaction mixture into 650 cm³ of cold, distilled water to precipitate the crude product.
-
Isolate the solid precipitate by filtration.
-
Dissolve the filtered solid in the minimum required volume of 1 M NaOH solution.
-
Filter the resulting solution to remove any insoluble impurities.
-
Acidify the filtrate by slowly adding a 50% sulfuric acid solution until precipitation of the product is complete.
-
Isolate the final this compound product by filtration.
-
Dry the product in vacuo.
Application Protocol: Fluorescent Labeling of Peptides
This compound can be conjugated to primary amine-containing biomolecules, such as peptides or proteins, via its carboxyl group. This generalized protocol employs a standard carbodiimide coupling chemistry (EDC/NHS).
Materials:
-
This compound hydrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing peptide or biomolecule
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate-buffered saline, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activate Carboxyl Group:
-
Dissolve this compound hydrate in a minimal volume of DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Prepare Biomolecule:
-
Dissolve the amine-containing peptide in the Coupling Buffer to a known concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add the activated this compound-NHS ester solution to the peptide solution. A 10- to 20-fold molar excess of the activated acid over the peptide is a typical starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled peptide from unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Monitor fractions for fluorescence and peptide absorbance (e.g., 280 nm) to identify the purified conjugate.
-
Mechanism of Action and Applications
The primary applications of this compound and its derivatives stem from the properties of the acridine ring system.
DNA Intercalation
The planar aromatic structure of the acridine core allows it to insert, or intercalate, between the base pairs of double-stranded DNA.[13] This interaction can inhibit DNA replication and transcription, forming the basis for the development of acridine-based antitumor agents. The carboxylic acid group at the 9-position provides a key handle for synthesizing more complex derivatives to enhance binding affinity and specificity.
Biological and Pharmacological Relevance
-
Antitumor Research: Used as a scaffold for synthesizing derivatives with antitumor activity, often by targeting DNA topoisomerase enzymes.[9][14]
-
Enzyme Inhibition: Identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism.[4]
-
Antimicrobial Studies: The acridine core is present in various antimicrobial agents, and derivatives of this compound have been investigated for these properties.[4]
-
Fluorescent Probes: The inherent fluorescence of the acridine ring makes it a valuable component in probes for biological imaging and assays. The carboxylic acid group allows it to be covalently attached to biomolecules of interest.[2]
References
- 1. Acridine-9-carboxylic acid hydrate - Analytica Chemie [analyticachemie.in]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallographic study of DNA duplex cross-linking: simultaneous binding to two d(CGTACG)2 molecules by a bis(9-aminoacridine-4-carboxamide) derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alkalisci.com [alkalisci.com]
Navigating the Solubility Landscape of 9-Acridinecarboxylic Acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 9-Acridinecarboxylic acid, a compound of significant interest in biomedical research and drug development due to its role as a DNA intercalator. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a standardized workflow for these procedures.
Introduction to this compound
This compound (C₁₄H₉NO₂) is a heterocyclic organic compound that has been utilized in the synthesis of DNA intercalators, which are molecules capable of inserting themselves between the base pairs of DNA. This property makes them valuable tools in molecular biology and for the development of therapeutic agents. Understanding the solubility of this compound is a critical first step in its application, formulation, and in the design of new derivatives.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported and is summarized below. It is important to note that the hydrate form of the compound is often specified in these descriptions.
Table 1: Qualitative Solubility of this compound Hydrate
| Solvent | Solubility Description | Conditions |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | - |
| Methanol | Slightly Soluble[1] | Requires heating and sonication |
| Aqueous Base | Slightly Soluble[1] | - |
The limited solubility in common organic solvents suggests that for many applications, the use of co-solvents, pH adjustment, or formulation strategies may be necessary to achieve desired concentrations.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ established methods to determine the solubility of this compound. The following are detailed protocols for two common and effective methods: the Gravimetric Method and UV-Vis Spectrophotometry.
Gravimetric Method
This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution.
Objective: To determine the solubility of this compound in a given organic solvent by measuring the mass of the dissolved solid in a known volume of the saturated solution.
Materials:
-
This compound (high purity)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Filter the withdrawn sample through a syringe filter compatible with the solvent to remove any remaining microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen). For less volatile solvents, an oven set to a temperature below the decomposition point of this compound may be used.
-
Once the solvent is completely evaporated, place the dish or vial in an oven at a moderate temperature (e.g., 60-80 °C) to ensure all residual solvent is removed.
-
Cool the container in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.
-
Express the solubility as mass of solute per volume of solvent (e.g., mg/mL or g/L).
-
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance and using a pre-established calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform a series of dilutions to prepare several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is sparse, this guide provides a foundational understanding of its qualitative solubility and offers detailed, practical protocols for its precise determination. The presented experimental workflow and methodologies will enable researchers to generate reliable solubility data, which is essential for advancing the use of this important compound in drug discovery and other scientific applications.
References
An In-depth Technical Guide to the Crystal Structure and Biological Activity of 9-Acridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biological aspects of 9-acridinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular structure, available crystallographic data, experimental protocols for its synthesis, and its influence on key cellular signaling pathways.
Molecular Structure and Physicochemical Properties
This compound (C₁₄H₉NO₂) is a tricyclic aromatic compound characterized by a central acridine nucleus with a carboxylic acid group substituted at the 9-position. This planar molecule has a molecular weight of 223.23 g/mol .[1] Its structural formula and key identifiers are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | acridine-9-carboxylic acid |
| CAS Number | 5336-90-3 |
| PubChem CID | 94721 |
Crystallographic Data
A complete, publicly available crystal structure of pure this compound in the form of a Crystallographic Information File (CIF) has not been identified in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, the crystal structure of a closely related proton transfer ion pair, 9-aminoacridinum acridine-9-carboxylate , has been determined by single-crystal X-ray diffraction. This provides valuable insight into the packing and intermolecular interactions of the this compound moiety in a crystalline state.
The crystallographic data for 9-aminoacridinum acridine-9-carboxylate is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.336(9) |
| b (Å) | 14.342(8) |
| c (Å) | 19.481(1) |
| β (°) | 109.057(1) |
| Volume (ų) | 4049.4(4) |
| Z | 8 |
| R-factor | 0.044 |
Data obtained from the study of the 9-aminoacridinum acridine-9-carboxylate proton transfer ion pair.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the oxidation of 9-methylacridine. A detailed protocol based on this method is described in a patent for the preparation of acridine 9-carboxylic acid.[2]
Materials:
-
9-methylacridine
-
Oxidant (e.g., potassium permanganate, sodium dichromate)
-
Oxidation catalyst (e.g., copper sulfate)
-
Solvent (e.g., pyridine, acetic acid)
Procedure:
-
A mixture of 9-methylacridine, the oxidant, the oxidation catalyst, and the solvent is prepared. The molar ratio of 9-methylacridine to oxidant to catalyst is typically in the range of 1:4-8:0.03-0.06.[2] The weight ratio of 9-methylacridine to the solvent is approximately 1:3-8.[2]
-
The reaction mixture is heated to a temperature between 80-120 °C for 1-3 hours.[2]
-
Upon completion of the reaction, the mixture is cooled, and the crude this compound is separated from the reaction liquid.
-
Purification of the product can be achieved by recrystallization from a suitable solvent.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical step in structural elucidation. A general procedure for the growth of single crystals of small organic molecules like this compound from solution is the slow evaporation method.
Materials:
-
Purified this compound
-
High-purity solvent in which the compound has moderate solubility (e.g., ethanol, methanol, or a solvent mixture)
-
Crystallization dish or vial
-
Parchment paper or a similar semi-permeable cover
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the hot solution to remove any particulate impurities.
-
Transfer the clear solution to a clean crystallization vessel.
-
Cover the vessel with a material that allows for slow solvent evaporation (e.g., parchment paper with a few pinholes).
-
Place the vessel in a vibration-free and temperature-stable environment.
-
Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form.
-
Once crystals of a suitable size and quality have formed, they can be carefully harvested for analysis.
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly 9-aminoacridine, have been shown to possess significant anticancer properties. Their mechanism of action involves the modulation of several critical cellular signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[2][3]
Inhibition of the PI3K/AKT/mTOR Pathway
9-Aminoacridine derivatives have been found to selectively downregulate the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K).[3] This inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent lack of PIP3 leads to reduced activation of AKT (Protein Kinase B) and, consequently, the mammalian target of rapamycin (mTOR).[3] The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its inhibition can lead to apoptosis in cancer cells.
Suppression of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. 9-Aminoacridine derivatives have been shown to suppress the NF-κB pathway.[3] This suppression is linked to the inhibition of the PI3K/AKT pathway, as AKT can indirectly activate NF-κB.
Activation of the p53 Pathway
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. 9-Aminoacridine derivatives have been demonstrated to activate the p53 signaling pathway.[3] The activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes, further contributing to the anticancer effects of these compounds.
Conclusion
This compound and its derivatives represent a promising class of compounds for further investigation in drug development, particularly in the field of oncology. While a complete crystal structure of the pure acid is not yet publicly available, the structure of a closely related ion pair provides valuable structural information. The demonstrated ability of 9-aminoacridine derivatives to modulate the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways underscores their therapeutic potential. Further research into the synthesis of novel derivatives and a more detailed elucidation of their mechanisms of action will be crucial for the development of new and effective therapeutic agents.
References
- 1. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]
- 3. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Oligonucleotides with 9-Acridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine-labeled oligonucleotides are valuable tools in molecular biology, diagnostics, and drug development. The planar, tricyclic structure of acridine allows it to intercalate into the DNA double helix, making it a useful fluorescent probe for studying DNA-protein interactions, developing diagnostic assays, and as a component of antisense therapies. 9-Acridinecarboxylic acid is a readily available precursor for introducing the acridine moiety onto a nucleic acid.
This document provides a detailed protocol for the covalent conjugation of this compound to an amine-modified oligonucleotide. The method is based on the well-established carbodiimide crosslinker chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond between the carboxylic acid of the acridine dye and a primary amine on the oligonucleotide.
Principle of the Labeling Reaction
Direct conjugation of a carboxylic acid to an amine is inefficient. Therefore, a two-step activation and coupling procedure is employed.
-
Activation Step: The carboxyl group of this compound is activated by EDC in an acidic buffer (pH 4.5-6.0). This forms a highly reactive O-acylisourea intermediate. To improve stability and efficiency, Sulfo-NHS is added, which reacts with the intermediate to form a more stable, amine-reactive Sulfo-NHS ester.
-
Coupling Step: The amine-modified oligonucleotide is added in a slightly basic buffer (pH 7.2-8.5). The primary amine of the oligonucleotide attacks the Sulfo-NHS ester, displacing the Sulfo-NHS leaving group and forming a stable amide bond, thus covalently linking the acridine dye to the oligonucleotide.
Experimental Workflow Diagram
Caption: Overall workflow for labeling oligonucleotides with this compound.
Materials and Reagents
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Amine-Modified Oligonucleotide | Custom Synthesis Provider | N/A | -20°C |
| This compound | Sigma-Aldrich | 332927 | Room Temp |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Thermo Fisher Scientific | 22980 | 4°C, desiccated |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher Scientific | 24510 | Room Temp, desiccated |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temp |
| MES (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | M3671 | Room Temp |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | S6014 | Room Temp |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 | Room Temp |
| Triethylammonium Acetate (TEAA) Buffer, 2 M | Sigma-Aldrich | 90357 | 4°C |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 | Room Temp |
| C18 Reverse-Phase HPLC Column | Waters | 186000602 | Per manufacturer |
Experimental Protocols
Protocol 1: Preparation of Buffers and Stock Solutions
-
Activation Buffer (0.1 M MES, pH 6.0):
-
Dissolve 1.95 g of MES powder in 90 mL of nuclease-free water.
-
Adjust the pH to 6.0 using 1 M NaOH.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Filter through a 0.22 µm filter. Store at 4°C.
-
-
Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.0):
-
Dissolve 0.84 g of sodium bicarbonate in 90 mL of nuclease-free water.
-
Adjust the pH to 8.0 using 1 M NaOH or 1 M HCl as needed.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Filter through a 0.22 µm filter. Store at 4°C.
-
-
This compound Stock Solution (10 mM):
-
Dissolve 2.23 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare this solution fresh before each use.
-
-
EDC Stock Solution (100 mM):
-
Dissolve 19.2 mg of EDC in 1 mL of Activation Buffer.
-
Prepare this solution immediately before use as EDC is moisture sensitive and hydrolyzes in aqueous solutions.
-
-
Sulfo-NHS Stock Solution (100 mM):
-
Dissolve 21.7 mg of Sulfo-NHS in 1 mL of Activation Buffer.
-
Prepare this solution immediately before use.
-
Protocol 2: Activation of this compound
This protocol is designed for a labeling reaction starting with 10 nmol of an amine-modified oligonucleotide.
-
In a 1.5 mL microcentrifuge tube, combine the following reagents:
-
15 µL of 10 mM this compound Stock Solution (150 nmol, 15 eq.)
-
15 µL of 100 mM EDC Stock Solution (1500 nmol, 150 eq.)
-
15 µL of 100 mM Sulfo-NHS Stock Solution (1500 nmol, 150 eq.)
-
55 µL of Activation Buffer (0.1 M MES, pH 6.0)
-
-
Vortex the mixture gently.
-
Incubate at room temperature for 15-30 minutes.
Protocol 3: Conjugation to Amine-Modified Oligonucleotide
-
Dissolve 10 nmol of the lyophilized amine-modified oligonucleotide in 100 µL of Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.0).
-
Add the entire 100 µL of the activated this compound mixture (from Protocol 2) to the oligonucleotide solution.
-
Vortex gently to mix.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).
Table 2: Recommended Reagent Molar Ratios for Optimization
| Reagent | Low Efficiency | Standard (Recommended) | High Efficiency |
| This compound : Oligo | 10 : 1 | 15 : 1 | 25 : 1 |
| EDC : Carboxylic Acid | 5 : 1 | 10 : 1 | 15 : 1 |
| Sulfo-NHS : Carboxylic Acid | 5 : 1 | 10 : 1 | 15 : 1 |
Note: Ratios are molar equivalents. Optimization may be required depending on the oligonucleotide sequence and the position of the amine modification.
Protocol 4: Purification of the Labeled Oligonucleotide
Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Prepare HPLC Buffers:
-
Buffer A: 0.1 M TEAA in nuclease-free water.
-
Buffer B: 0.1 M TEAA in 95% Acetonitrile.
-
-
Sample Preparation: Dilute the crude conjugation reaction mixture with 400 µL of Buffer A.
-
HPLC Conditions:
-
Column: C18, 2.5 µm, 4.6 x 50 mm.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50-60°C.
-
Detection: Monitor absorbance at 260 nm (for oligonucleotide) and 360 nm (for acridine).[1]
-
Gradient:
-
0-2 min: 5% Buffer B
-
2-22 min: 5% to 65% Buffer B (linear gradient)
-
22-25 min: 65% to 95% Buffer B (wash)
-
25-30 min: 95% to 5% Buffer B (re-equilibration)
-
-
-
Fraction Collection: Collect the major peak that absorbs at both 260 nm and 360 nm. The labeled oligonucleotide is more hydrophobic than the unlabeled starting material and will typically elute later.
-
Post-Purification: Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile. Resuspend the purified, labeled oligonucleotide pellet in nuclease-free water.
Characterization and Data Analysis
Protocol 5: Determining Concentration and Labeling Efficiency
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled oligonucleotide solution at 260 nm (A₂₆₀) and 360 nm (A₃₆₀).
-
Calculate Concentrations:
-
Oligonucleotide Concentration (C_oligo): C_oligo (M) = A₂₆₀ / ε_oligo
-
ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm, typically provided by the synthesis company.
-
-
Dye Concentration (C_dye): C_dye (M) = A₃₆₀ / ε_dye
-
ε_dye for this compound at 360 nm is 9,600 M⁻¹cm⁻¹.[1]
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = C_dye / C_oligo
-
The DOL represents the average number of dye molecules per oligonucleotide. For a single label, the ideal DOL is close to 1.0. Expected labeling efficiencies typically range from 60-90%.
-
Table 3: Spectroscopic Properties for Characterization
| Molecule | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Oligonucleotide (DNA/RNA) | ~260 | Sequence-dependent |
| This compound | 360 | 9,600 (in water)[1] |
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive EDC/Sulfo-NHS (hydrolyzed).- Incorrect buffer pH.- Insufficient molar excess of reagents.- Amine-containing buffers (e.g., Tris) used. | - Use fresh, high-quality EDC and Sulfo-NHS.- Verify pH of Activation (6.0) and Conjugation (8.0) buffers.- Increase the molar excess of dye and coupling reagents (see Table 2).- Ensure all buffers are free of primary amines. |
| Multiple Peaks in HPLC | - Unreacted oligonucleotide.- Free dye.- Hydrolyzed dye.- Labeled product. | - This is expected. Identify the correct product peak by monitoring at both 260 nm and 360 nm. The product peak should be significant at both wavelengths. |
| No Product Peak in HPLC | - Complete failure of the reaction.- Degradation of oligonucleotide. | - Re-check all reagent preparations and calculations.- Ensure the starting amine-modified oligonucleotide is of high quality and has not degraded. |
Signaling Pathway and Logical Relationship Diagrams
Caption: Chemical logic of the two-step EDC/Sulfo-NHS conjugation reaction.
References
Application Notes: 9-Acridinecarboxylic Acid NHS Ester for Protein Conjugation
Introduction
9-Acridinecarboxylic acid is a fluorescent molecule that can be used as a label for biological macromolecules. Its N-hydroxysuccinimide (NHS) ester derivative is a widely used reagent for covalently attaching the acridine fluorophore to proteins and other molecules containing primary amine groups. The NHS ester reacts efficiently with the ε-amino groups of lysine residues and the N-terminal α-amino group of a protein to form a stable amide bond. This labeling strategy is a cornerstone of bioconjugation, enabling researchers to create fluorescent probes for a multitude of applications.
The acridine moiety is a valuable fluorescent reporter due to its distinct spectral properties and its ability to intercalate into double-stranded DNA.[1] This makes this compound-labeled proteins particularly useful for applications in immunoassays, fluorescence microscopy, protein quantification, and for studying protein-DNA interactions.[2] The fluorescence of acridine is also sensitive to its local environment, which can provide insights into conformational changes or binding events.
Principle of Reaction
The conjugation reaction is based on the acylation of a primary amine by the NHS ester. The reaction proceeds readily under mild, slightly basic conditions (pH 8.0-8.5). At this pH, the primary amine is sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound NHS ester and its use in protein conjugation.
| Parameter | Value | Notes |
| Molecular Weight (Acid) | 223.23 g/mol | Anhydrous basis for this compound.[3][4] |
| Molecular Weight (NHS Ester) | ~320.3 g/mol | Calculated value (Acid MW + NHS MW - H₂O MW). |
| Absorbance Maximum (λ_max_) | ~401 nm | In methanol. Can be blue-shifted in aqueous buffers (~380-400 nm).[5] |
| Emission Maximum (λ_em_) | ~450 nm | In water. Can be blue-shifted in less polar environments (~430 nm).[5] |
| Molar Extinction Coefficient (ε) | ~8,800 M⁻¹cm⁻¹ | At 401 nm in methanol.[5] A value of ~8,500 M⁻¹cm⁻¹ is a reasonable estimate for calculations in aqueous buffer. |
| A₂₈₀ Correction Factor (CF₂₈₀) | ~0.4 (Estimated) | Should be determined experimentally for highest accuracy (CF = A₂₈₀ of free dye / A_max_ of free dye).[6] |
| Recommended Molar Excess | 10x to 20x | Moles of NHS ester per mole of protein. This is a starting point and should be optimized. |
| Reaction pH | 8.0 - 8.5 | Optimal for reaction with primary amines while minimizing NHS ester hydrolysis. |
| Reaction Time | 1 - 2 hours | At room temperature. |
Diagrams and Visualizations
Caption: Reaction mechanism of this compound NHS ester with a primary amine on a protein.
Caption: Experimental workflow for protein conjugation with this compound NHS ester.
Experimental Protocols
A. Required Materials
-
Protein: Purified protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS). Protein concentration should be at least 2 mg/mL.
-
This compound NHS ester: Stored desiccated at -20°C, protected from light.
-
Reaction Buffer: 1 M Sodium Bicarbonate solution, pH adjusted to 8.3.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette.
-
Equipment: UV-Vis spectrophotometer, reaction tubes, vortex mixer, rotator.
B. Reagent Preparation
-
Protein Solution:
-
Ensure the protein is in an amine-free buffer like Phosphate-Buffered Saline (PBS). If the buffer contains primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), they must be removed by dialysis or buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
1 M Sodium Bicarbonate Buffer (pH 8.3):
-
Dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water.
-
Adjust the pH to 8.3 using 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water. Store at 4°C.
-
-
NHS Ester Stock Solution (e.g., 10 mg/mL):
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to make a 10 mg/mL stock solution.
-
Vortex thoroughly until completely dissolved. This solution should be prepared fresh before each use.
-
C. Protein Conjugation Protocol
-
Prepare Reaction Mixture: In a microcentrifuge tube, add your protein solution. Add 1/10th of the protein solution volume of 1 M Sodium Bicarbonate Buffer to achieve a final buffer concentration of 0.1 M and a pH of ~8.3.
-
Calculate Reagent Volume: Calculate the volume of the NHS ester stock solution needed for the desired molar excess (e.g., 10x).
-
Volume (μL) = (Molar Excess × [Protein, mg/mL] × NHS Ester MW) / ([NHS Ester, mg/mL] × Protein MW)
-
-
Initiate Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The volume of DMSO should not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
D. Purification of the Conjugate
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Sample Loading: Apply the reaction mixture to the top of the equilibrated column.
-
Elution: Elute the sample with PBS. The protein conjugate will be larger and elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained longer and elute later.
-
Fraction Collection: Collect the first colored fraction, which contains the purified protein conjugate.
E. Characterization: Calculating the Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[7][8]
-
Measure Absorbance:
-
Dilute the purified conjugate solution in PBS to a concentration where the absorbance at 280 nm is between 0.1 and 1.5.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the acridine dye, ~400 nm (A_max_).
-
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ reading for the dye's contribution:
-
A_prot_ = A₂₈₀ - (A_max_ × CF₂₈₀)
-
Where CF₂₈₀ is the A₂₈₀ correction factor (estimated as ~0.4).
-
-
Calculate the molar concentration of the protein:
-
[Protein] (M) = A_prot_ / ε_prot_
-
Where ε_prot_ is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the dye:
-
[Dye] (M) = A_max_ / ε_dye_
-
Where ε_dye_ is the molar extinction coefficient of this compound at its λ_max_ (~8,500 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = [Dye] / [Protein]
-
For most antibodies, an optimal DOL is typically between 3 and 8.[7]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DOL / Poor Labeling | Protein buffer contains primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer (e.g., PBS, Bicarbonate) before labeling. |
| pH of the reaction is too low (< 7.5). | Ensure the final pH of the reaction mixture is between 8.0 and 8.5. | |
| NHS ester is hydrolyzed. | Use fresh, anhydrous DMSO. Allow the reagent vial to warm to room temperature before opening. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the NHS ester in the reaction. Perform the reaction at a lower protein concentration. |
| Solvent (DMSO) concentration is too high. | Ensure the volume of DMSO added is less than 10% of the total reaction volume. | |
| Inaccurate DOL Value | Presence of unreacted free dye. | Ensure purification is complete. Check later fractions from the G-25 column for free dye. |
| Inaccurate extinction coefficients or correction factor. | Determine the A₂₈₀ correction factor experimentally using the free dye. Use the precise ε for your specific protein. |
References
- 1. 9-Acridincarbonsäure Hydrat 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
Application Notes and Protocols for the Use of 9-Acridinecarboxylic Acid in HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 9-Acridinecarboxylic acid as a fluorescent labeling agent for the analysis of target analytes, such as primary and secondary amines, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique that offers high sensitivity and selectivity. However, many target molecules in pharmaceutical and biomedical research lack a native fluorophore, making their detection challenging. Pre-column derivatization with a fluorescent labeling agent is a common strategy to overcome this limitation.
This compound is a versatile reagent that can be used to label molecules containing primary and secondary amine functional groups. The derivatization reaction forms a stable, highly fluorescent amide linkage. The resulting derivative exhibits strong fluorescence, enabling sensitive quantification of the target analyte. The large Stokes shift, characteristic of the acridine moiety, minimizes background noise and enhances the signal-to-noise ratio, allowing for detection limits in the low femtomole range.[1][2]
Principle of Derivatization
The derivatization of primary and secondary amines with this compound proceeds via a condensation reaction, typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC).[3] The carboxylic acid group of this compound is activated by EDC to form a highly reactive intermediate, which then readily reacts with the amine group of the analyte to form a stable amide bond.
Signaling Pathway Diagram
Caption: Derivatization and analysis workflow.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of derivatized amines using an acridine-based labeling method. These values are representative and may vary depending on the specific analyte and instrumentation.
| Parameter | Typical Value | Reference |
| Linearity Range | 24.41 fmol - 200.0 pmol | [3] |
| Correlation Coefficient (r²) | 0.9996 - 0.9999 | [3] |
| Limit of Detection (LOD) | 0.12 - 0.21 nmol/L (S/N = 3) | [3] |
| Excitation Wavelength (λex) | ~365 nm | [4] |
| Emission Wavelength (λem) | ~440 nm | [3][5] |
| Column Type | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile/Water Gradient | [1] |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Analyte standard or sample containing a primary/secondary amine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Heating block or water bath
Preparation of Reagent Solutions
-
This compound Solution (10 mM): Dissolve an appropriate amount of this compound in acetonitrile.
-
EDC Solution (50 mM): Dissolve an appropriate amount of EDC in acetonitrile. Prepare this solution fresh before use.
-
Analyte Standard/Sample Solution: Dissolve or dilute the analyte standard or sample in a suitable solvent (e.g., acetonitrile or water) to a known concentration.
Derivatization Protocol
-
In a micro-reaction vial, add 50 µL of the analyte standard or sample solution.
-
Add 100 µL of the 10 mM this compound solution.
-
Add 50 µL of the 50 mM EDC solution to initiate the reaction.
-
Vortex the reaction mixture for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.[1]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC system or can be diluted with the mobile phase if necessary.
HPLC-Fluorescence Detection Protocol
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 365 nm
-
Emission Wavelength: 440 nm
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Note: The gradient program should be optimized based on the specific analyte and its retention characteristics.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Considerations
-
Low Derivatization Efficiency: Ensure the EDC solution is fresh, as it can degrade over time. Optimize reaction time and temperature. Ensure the reaction environment is free from nucleophiles that could compete with the analyte.
-
Poor Peak Shape: Adjust the mobile phase composition, particularly the pH, by modifying the concentration of formic or phosphoric acid.[1] Ensure the sample solvent is compatible with the initial mobile phase conditions.
-
High Background Noise: Use high-purity HPLC grade solvents and reagents. Ensure the fluorescence detector is properly calibrated and the flow cell is clean. The large Stokes shift of the acridine derivative should inherently minimize background from scattered light.[2]
-
Analyte Precipitation: If the derivatized analyte precipitates upon cooling, try reconstituting the final reaction mixture in a small volume of the initial mobile phase before injection.
By following these application notes and protocols, researchers can effectively utilize this compound for the sensitive and reliable quantification of primary and secondary amines in various sample matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
9-Acridinecarboxylic Acid: Application Notes and Protocols for DNA Intercalation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Acridinecarboxylic acid and its derivatives are a class of compounds extensively studied for their ability to function as DNA intercalators. Their planar aromatic structure allows them to insert between the base pairs of the DNA double helix, leading to significant conformational changes and interference with DNA metabolic processes such as replication and transcription. This property has made them valuable tools in molecular biology and key scaffolds in the development of therapeutic agents, particularly anticancer drugs. This document provides detailed application notes and experimental protocols for investigating the DNA intercalating properties of this compound.
Mechanism of Action
DNA intercalation by this compound is a non-covalent interaction driven by hydrophobic and van der Waals forces. The planar acridine ring stacks between adjacent DNA base pairs, causing a localized unwinding of the DNA helix and an increase in the separation between the base pairs. This distortion of the DNA structure can inhibit the function of enzymes that act on DNA, such as DNA polymerases and topoisomerases, ultimately leading to cytotoxic effects in rapidly dividing cells.[1][2][3] Some acridine-based drugs may also participate in electron transfer reactions within the DNA double helix, contributing to their biological activity.[4][5]
Data Presentation: DNA Binding Properties
The interaction of this compound derivatives with DNA can be quantified to understand their binding affinity and selectivity for different DNA structures.
| Compound | DNA Structure | Binding Constant (Kb, M-1) | Reference |
| This compound | Duplex (ds26) | - | [6] |
| N-(9-acridinylthiocarbamoyl)glycine | ctDNA | 1.4 x 105 | [7] |
| N-(9-acridinylthiocarbamoyl)tryptophan | ctDNA | 2.9 x 106 | [7] |
| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide | ctDNA | 3.77 x 105 | [7] |
| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide | ctDNA | 1.0 x 106 | [7] |
Note: A direct binding constant for the parent this compound was not specified in the provided search results, though its interaction with duplex DNA was confirmed.[6] Binding constants are highly dependent on the specific derivative and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: UV-Visible Spectrophotometry for DNA Binding Analysis
This protocol is used to determine the binding mode of this compound to DNA by observing changes in the absorbance spectrum. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic (red) shift of the absorption maximum.[8][9]
Materials:
-
This compound stock solution (in DMSO or appropriate buffer)
-
Calf Thymus DNA (ct-DNA) stock solution in buffer (e.g., Tris-HCl, pH 7.4)
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a solution of this compound of a fixed concentration in the buffer.
-
Record the UV-Vis spectrum of the this compound solution from 200-500 nm.
-
Titrate the this compound solution with increasing concentrations of ct-DNA.
-
After each addition of DNA, incubate the mixture for 5 minutes to allow for equilibration.
-
Record the UV-Vis spectrum after each titration.
-
Observe for changes in the absorbance intensity (hypochromism or hyperchromism) and wavelength maximum (bathochromic or hypsochromic shift).[10]
Protocol 2: Fluorescence Spectroscopy for Binding Constant Determination
This protocol determines the binding constant (Kb) of this compound to DNA. It relies on the change in fluorescence intensity of the compound upon binding to DNA.[7][11][12]
Materials:
-
This compound stock solution
-
ct-DNA stock solution
-
Buffer solution
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a solution of this compound at a fixed concentration in the buffer.
-
Measure the fluorescence emission spectrum of the solution at a suitable excitation wavelength.
-
Add increasing amounts of ct-DNA to the cuvette.
-
After each addition, mix and allow the solution to equilibrate for 5 minutes.
-
Record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The binding constant can be calculated using the Scatchard equation or by fitting the data to a suitable binding model.[11]
Protocol 3: DNA Unwinding Assay using Agarose Gel Electrophoresis
This assay demonstrates the intercalating ability of this compound by observing the unwinding of supercoiled plasmid DNA. Intercalation reduces the twist of the DNA, causing supercoiled DNA to relax and migrate differently in an agarose gel.[13][14][15]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
This compound solution at various concentrations
-
Reaction buffer for Topoisomerase I
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Set up reaction tubes containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding Topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Add DNA loading dye to each sample.
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
An intercalator will cause the relaxed DNA to become supercoiled again upon removal of the compound, leading to a change in its migration pattern on the gel.[13]
Applications in Research and Drug Development
-
Anticancer Drug Development: this compound serves as a scaffold for the synthesis of novel anticancer agents.[4][16][17] Its DNA intercalating properties are a key mechanism for inducing cytotoxicity in cancer cells.
-
Molecular Probes: Fluorescent derivatives of this compound can be used as probes to study DNA structure and dynamics.[2]
-
Study of DNA-Protein Interactions: This compound can be used to investigate how small molecules can modulate the interaction between DNA and proteins.[2][18]
Safety Precautions
This compound and its derivatives are potential mutagens and should be handled with appropriate safety precautions. Wear personal protective equipment, including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines.
References
- 1. DNA Intercalation | Pollock Research Lab [blog.richmond.edu]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. inspiralis.com [inspiralis.com]
- 14. The unwinding of circular DNA by intercalating agents as determined by gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Recent advances in small organic molecules as DNA intercalating agents: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of threading intercalators to target DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
Illuminating Pathways: Application Notes and Protocols for 9-Acridinecarboxylic Acid Esters in Chemiluminescent Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemiluminescent properties and applications of 9-acridinecarboxylic acid esters, commonly known as acridinium esters. These versatile molecules are renowned for their high quantum yields and rapid light emission kinetics, making them invaluable labels in sensitive detection assays such as chemiluminescence immunoassays (CLIA) and nucleic acid probe assays.[1] This guide offers detailed protocols for labeling, purification, and detection, alongside a summary of key performance data to aid in the development and optimization of robust analytical methods.
Principle of Acridinium Ester Chemiluminescence
Acridinium esters generate light through a rapid chemical reaction, not requiring enzymatic catalysis.[1] The process is initiated by a trigger solution containing hydrogen peroxide in an alkaline buffer. This leads to the formation of a short-lived dioxetanone intermediate, which upon decomposition, produces an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it releases a photon of light, typically in the blue region of the visible spectrum.[2] The entire light emission is a "flash" type reaction, usually completing within a few seconds, which is ideal for high-throughput applications.[1]
The general mechanism of the chemiluminescent reaction is depicted below:
Caption: General mechanism of acridinium ester chemiluminescence.
Quantitative Properties of Selected Acridinium Esters
The chemiluminescent properties of acridinium esters can be modulated by altering their chemical structure, including modifications to the acridine ring, the N-alkyl group, and the phenoxy leaving group.[3][4] These modifications can influence the quantum yield, kinetics of light emission, and hydrolytic stability of the molecule. The following tables summarize key quantitative data for various acridinium esters as reported in the literature.
Table 1: Emission Characteristics of Acridinium Ester Derivatives
| Acridinium Ester Derivative | Peak Emission Wavelength (nm) | Emission Kinetics | Reference |
| N-methylacridone | 430 | - | [3] |
| 2,7-dibromo-10-methyl-9-acridone | 440 | - | [3] |
| 2,7-dimethoxy-10-methyl-9-acridone | 480 | - | [3] |
| 2,5-dimethylphenyl acridinium esters | - | Slow (glow) | [5] |
| 2,6-dinitrophenyl acridinium esters | - | Rapid (flash) | [5] |
| 2,6-bis(trifluoromethyl)phenyl esters | - | Rapid (flash) | [5] |
Table 2: Stability of Acridinium Esters
| Acridinium Ester Derivative | Condition | Half-life | Reference |
| FA6, FA17, FA18 Iodomercurates | 20°C | > 2 weeks | [6] |
| Acridinium Compounds | pH < 4.8 | Very stable | [7] |
| Acridinium Compounds | pH > 4.8 (alkaline) | Decreased stability due to hydrolysis | [7] |
Table 3: Detection Limits in Acridinium Ester-Based Assays
| Analyte | Assay Type | Detection Limit | Reference |
| Acridinium Ester Labeled Monoclonal Antibody | - | ~8 x 10⁻¹⁹ mol | [8] |
| Human Epididymis Protein 4 (HE4) | GoldMag Nanoparticle-Based CLIA | 0.084 ng/mL (3.36 pM) | [9] |
| Aldosterone | Competitive CLIA | <1.2 ng/dL | [10] |
| Hydrogen Peroxide | Flow Injection Analysis | 0.25 µM | [2] |
| Glutamate | Flow Injection Analysis with Bioreactor | 0.5 µM | [2] |
| Target DNA/RNA sequences | Homogeneous Hybridization Protection Assay | 10⁻¹⁶ to 10⁻¹⁷ mol | [11] |
Experimental Protocols
This section provides detailed protocols for the labeling of proteins with N-hydroxysuccinimide (NHS) activated acridinium esters and a general procedure for a sandwich-type chemiluminescence immunoassay.
Protocol for Labeling Antibodies with Acridinium NHS Ester
This protocol describes the covalent attachment of an acridinium NHS ester to primary amino groups (e.g., lysine residues) of an antibody.
Materials and Reagents:
-
Antibody (or other protein to be labeled)
-
Acridinium NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5
-
Quenching Buffer: 1 M Glycine or Lysine, pH 8.0
-
Purification Column (e.g., Sephadex G-25 desalting column)
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
If the antibody is in a different buffer, perform a buffer exchange into the Labeling Buffer.
-
-
Acridinium Ester Preparation:
-
Dissolve the Acridinium NHS Ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add a calculated amount of the dissolved Acridinium NHS Ester to the antibody solution. The molar ratio of acridinium ester to antibody typically ranges from 5:1 to 20:1. This should be optimized for each specific antibody.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C) with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the labeling reaction by consuming any unreacted acridinium ester.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from unreacted acridinium ester and quenching agent using a desalting column equilibrated with Elution Buffer.
-
Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.
-
Pool the fractions containing the labeled antibody.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled antibody using a protein assay (e.g., BCA assay).
-
Optionally, determine the degree of labeling by measuring the absorbance of the acridinium ester and the protein.
-
Store the labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.
-
References
- 1. The Unique Properties of Acridinium Ester in Analytical Chemistry - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. scispace.com [scispace.com]
- 7. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. Acridinium esters as high-specific-activity labels in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 9-Acridinecarboxylic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine and its derivatives have long been a subject of interest in medicinal chemistry due to their potent biological activities, primarily as DNA intercalating agents, which can lead to cell cycle arrest and apoptosis.[1][2] 9-Acridinecarboxylic acid, a key member of this family, presents a promising scaffold for the development of novel therapeutics. However, like many acridine compounds, its clinical translation is often hampered by poor aqueous solubility, which can limit bioavailability and effective systemic administration.[1]
Advanced drug delivery systems, such as liposomes and polymeric nanoparticles, offer a viable strategy to overcome these limitations. By encapsulating this compound within these carriers, it is possible to enhance its solubility, stability, and pharmacokinetic profile, thereby improving its therapeutic index. These nanocarriers can also be engineered for targeted delivery to specific tissues or cells, further enhancing efficacy while minimizing off-target toxicity.[3]
This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanocarrier systems.
Data Presentation: Quantitative Analysis of this compound Nanocarriers
The following tables present illustrative quantitative data for the characterization of this compound-loaded liposomes and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These values are representative of typical results obtained during the formulation and characterization of such drug delivery systems.
Table 1: Physicochemical Properties of this compound Nanocarriers
| Nanocarrier Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | 120 ± 5 | 0.15 ± 0.03 | -25 ± 3 |
| PLGA Nanoparticles | 180 ± 10 | 0.20 ± 0.05 | -18 ± 4 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanocarrier Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Liposomes | 3.5 ± 0.5 | 85 ± 5 |
| PLGA Nanoparticles | 8.2 ± 1.2 | 92 ± 4 |
Table 3: In Vitro Drug Release Kinetics
| Nanocarrier Formulation | Cumulative Release at 24h (%) (pH 7.4) | Cumulative Release at 24h (%) (pH 5.5) |
| Liposomes | 30 ± 3 | 55 ± 4 |
| PLGA Nanoparticles | 25 ± 2 | 45 ± 3 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for encapsulating this compound into liposomes.
Materials:
-
This compound
-
Soy phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Preparation:
-
Dissolve 100 mg of soy phosphatidylcholine and 25 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Add 10 mg of this compound to the lipid solution and mix until fully dissolved.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at 40°C to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Reduce the particle size of the MLVs by probe sonication for 5 minutes (5 seconds on, 2 seconds off) on an ice bath.
-
Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles with a uniform size distribution.
-
-
Purification:
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method for preparing this compound-loaded PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane.[1]
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of a 2% (w/v) polyvinyl alcohol solution in deionized water.[1]
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring at 1000 rpm.
-
Emulsify the mixture using a probe sonicator for 3 minutes on an ice bath to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at 20,000 x g for 20 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable medium or lyophilize for long-term storage.
-
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
Methodology:
-
Total Drug Quantification (W_total):
-
Lyophilize a known volume of the nanoparticle suspension.
-
Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO or DCM) to disrupt the carrier and release the encapsulated drug.
-
-
Free Drug Quantification (W_free):
-
Quantification:
-
Quantify the drug concentration in both the total and free drug samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at an appropriate wavelength for this compound.[1]
-
-
Calculations:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100
-
Protocol 4: In Vitro Drug Release Study
Methodology:
-
Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acetate buffer at pH 5.5 to simulate physiological and tumor microenvironments, respectively) maintained at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released into the medium at each time point using HPLC.
-
Plot the cumulative drug release as a function of time.
Protocol 5: Cell Viability (MTT) Assay
Methodology:
-
Seed cancer cells (e.g., HeLa or A-549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free this compound, empty nanocarriers, and this compound-loaded nanocarriers for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Visualizations: Workflows and Pathways
References
Application Notes and Protocols: 9-Acridinecarboxylic Acid as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Acridinecarboxylic acid is a fluorescent molecule that holds significant potential as a chemical sensor for the detection of various metal ions. Its rigid, planar acridine core imparts favorable photophysical properties, including a notable fluorescence quantum yield. The presence of a carboxylic acid group at the 9-position provides a specific binding site for metal ions. The interaction with metal ions, particularly heavy and transition metals, can lead to a measurable change in the fluorescence properties of the molecule, primarily through a phenomenon known as chelation-assisted fluorescence quenching. This characteristic makes this compound a promising candidate for developing sensitive and selective assays for metal ion quantification in various biological and environmental samples.
Principle of Detection
The fundamental principle behind the use of this compound as a fluorescent probe for metal ions lies in its ability to form a complex with the target metal ion. This complexation, or chelation, involves the carboxylic acid group and the heterocyclic nitrogen atom of the acridine ring. The formation of this new complex alters the electronic state of the fluorophore, often leading to a non-radiative decay pathway for the excited state, which results in the quenching of fluorescence emission. The extent of this quenching can be correlated to the concentration of the metal ion, forming the basis for a quantitative assay.
Signaling Pathway
The interaction between this compound and a metal ion can be visualized as a straightforward chelation event that modulates the fluorescence output.
Caption: Chelation of a metal ion by this compound leads to the formation of a less fluorescent complex, resulting in fluorescence quenching.
Quantitative Data
Table 1: Performance Characteristics of 9-Acridone-4-carboxylic Acid as a Fluorescent Probe for Cr(III) [1]
| Parameter | Value |
| Excitation Maximum (λex) | 408 nm |
| Emission Maximum (λem) | 498.4 nm |
| Linearity Range for Cr(III) | Up to 9 x 10⁻⁶ mol L⁻¹ |
| Equilibrium Binding Constant (K) | 8.1378 × 10⁴ |
Note: The quantitative data for this compound with other metal ions would require experimental determination.
Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from a known synthetic route.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound from 9-cyano acridine.
Materials:
-
9-cyano acridine
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 4 g of 9-cyano acridine in 40 cm³ of sulfuric acid containing 10% by weight of distilled water.
-
Heat the mixture at 100°C for 2 hours.
-
Slowly add 10.7 g of sodium nitrite with continuous stirring.
-
Continue heating the resulting mixture at 100°C for another 2 hours.
-
Pour the reaction mixture into 650 cm³ of cold, distilled water to precipitate the solid product.
-
Isolate the precipitate by filtration.
-
Dissolve the solid in a minimum quantity of 1 M sodium hydroxide solution.
-
Filter the resulting solution and then make the filtrate slightly acidic by adding a 50% (by volume) solution of sulfuric acid in water.
-
Collect the precipitated this compound and dry it in vacuo.
B. Protocol for Metal Ion Detection using this compound
This generalized protocol is based on the principles of fluorescence quenching assays.
Experimental Workflow for Metal Ion Detection
Caption: General workflow for the detection and quantification of metal ions using this compound.
Materials:
-
This compound
-
A suitable solvent (e.g., DMF-water mixture)
-
Metal salts of interest (e.g., chlorides or nitrates)
-
Spectrofluorometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or the same solvent as the probe.
-
-
Fluorescence Titration:
-
In a series of cuvettes, place a fixed concentration of this compound (e.g., 10 µM).
-
To each cuvette, add increasing concentrations of the metal ion solution.
-
Ensure the final volume in each cuvette is the same by adding the appropriate amount of solvent.
-
Include a blank sample containing only the probe and solvent.
-
-
Measurement:
-
Incubate the samples for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of this compound.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
For quenching, the data can be analyzed using the Stern-Volmer equation to determine the binding constant.
-
Selectivity
The selectivity of this compound for different metal ions is a critical parameter. The carboxylic acid and the acridine nitrogen act as a chelating moiety that may exhibit preferential binding to certain metal ions based on their size, charge, and coordination chemistry. Experimental validation is necessary to determine the selectivity profile. This typically involves testing the fluorescent response of the probe to a range of different metal ions at the same concentration. For instance, the related compound 9-Acridone-4-carboxylic acid showed negligible interference from other foreign ions in the detection of Cr(III)[1].
Applications
The ability of this compound to act as a fluorescent probe for metal ions opens up a range of potential applications for researchers, scientists, and drug development professionals:
-
Environmental Monitoring: Detection and quantification of heavy metal contamination in water and soil samples.
-
Biological Research: Studying the role of metal ions in biological systems and cellular processes.
-
Drug Development: Screening for compounds that interact with metalloenzymes or assessing the metal-binding properties of drug candidates.
-
Toxicology: Assessing the levels of toxic metal ions in biological fluids and tissues.
Conclusion
This compound presents a valuable scaffold for the development of fluorescent probes for metal ion detection. Its synthesis is well-established, and the principle of detection via fluorescence quenching upon chelation is a robust mechanism. While specific quantitative data for its interaction with a broad range of metal ions requires further experimental investigation, the information available for closely related compounds suggests a high potential for sensitive and selective detection. The protocols provided herein offer a solid foundation for researchers to explore the utility of this compound in their specific applications.
References
Application Notes and Protocols for Live Cell Imaging with 9-Acridinecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 9-Acridinecarboxylic acid derivatives, with a primary focus on the well-established fluorescent probe, Acridine Orange (AO), for live cell imaging. Additionally, this document explores the application of this compound (9-ACA) as a potential pH indicator.
Introduction to this compound Derivatives in Live Cell Imaging
Acridine derivatives are a class of fluorescent compounds widely used in cell biology for their ability to intercalate into nucleic acids and accumulate in acidic organelles. Their metachromatic properties, where the fluorescence emission spectrum changes depending on the local concentration and environment, make them powerful tools for visualizing cellular structures and dynamic processes in living cells.
Acridine Orange (AO) is a cell-permeable, nucleic acid selective, and pH-sensitive dye. It is the most prominent member of this family used in live-cell imaging. In the cell nucleus, it intercalates with double-stranded DNA (dsDNA), emitting green fluorescence. In the cytoplasm and acidic compartments like lysosomes and autophagosomes, it associates with single-stranded RNA (ssRNA) or becomes protonated and aggregates, leading to red-orange fluorescence.[1][2][3] This differential staining allows for the simultaneous visualization of the nucleus and acidic vesicular organelles (AVOs).[1]
This compound (9-ACA) and its derivatives are being explored as fluorescence lifetime (FL) based pH sensors.[4][5] While the fluorescence intensity of 9-ACA is not highly sensitive to pH in aqueous solutions, its fluorescence lifetime shows significant pH dependency when immobilized, suggesting its potential for developing novel pH sensors for specific applications.[4]
Data Presentation: Spectral and Physicochemical Properties
The following tables summarize the key quantitative data for Acridine Orange, a representative this compound derivative.
Table 1: Spectral Properties of Acridine Orange in Different Cellular Environments
| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |
| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |
| Acidic Vesicular Organelles | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |
Data compiled from multiple sources.[1][3]
Table 2: Recommended Staining Conditions for Acridine Orange
| Application | Cell Type | AO Concentration | Incubation Time |
| General Live Cell Staining | Various | 0.5 - 5 µM | 15 - 30 minutes |
| Staining Acidic Vesicular Organelles | Various | 1 - 5 µM | 15 - 30 minutes |
| Apoptosis/Viability Assay (with Propidium Iodide) | Various | 1 µg/mL (in combination with PI) | 5 - 15 minutes |
Concentrations and incubation times may require optimization for different cell lines and experimental conditions.[1][6]
Experimental Protocols
Protocol for General Live Cell Staining and Visualization of Acidic Vesicular Organelles (AVOs) with Acridine Orange
This protocol describes the use of Acridine Orange to visualize the nucleus and acidic organelles in living cells.
Materials:
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with appropriate filter sets (blue and green excitation)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is generally recommended.
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope.
-
Use a blue excitation filter (e.g., ~488 nm) to observe the green fluorescence of the nucleus (DNA).
-
Use a green excitation filter (e.g., ~540-550 nm) to visualize the red/orange fluorescence of the cytoplasm (RNA) and acidic vesicular organelles.[1]
-
Expected Results:
-
Healthy cells: Green nucleus with faint red/orange cytoplasmic and granular staining.
-
Cells with active autophagy or high lysosomal content: Bright red/orange fluorescent vesicles in the cytoplasm.
Workflow for live cell staining with Acridine Orange.
Protocol for Cell Viability and Apoptosis Assessment using Acridine Orange and Propidium Iodide (PI)
This dual-staining protocol allows for the differentiation between viable, apoptotic, and necrotic cells. AO is permeable to all cells and stains their nuclei green. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic or necrotic), staining their nuclei red.
Materials:
-
Acridine Orange (AO) solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell suspension
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS or culture medium.
-
Staining Solution Preparation: Prepare a fresh AO/PI staining solution. A common method is to mix one part AO stock solution, one part PI stock solution, and eight parts PBS.
-
Staining:
-
Add the AO/PI staining solution to the cell suspension (a 1:1 ratio of cell suspension to staining solution is often used).
-
Mix gently and incubate for 5-15 minutes at room temperature, protected from light.
-
-
Analysis:
-
Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide, cover with a coverslip, and observe immediately.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate laser and filter configurations for green (AO) and red (PI) fluorescence.
-
Expected Results:
-
Viable cells: Green nucleus, intact membrane.
-
Early apoptotic cells: Condensed or fragmented green nucleus.
-
Late apoptotic/necrotic cells: Orange to red nucleus due to PI staining, compromised membrane.[1]
Principle of AO/PI dual staining for cell viability.
Advanced Applications and Considerations
Live-Cell Painting for High-Content Screening
Acridine Orange is utilized in a cost-effective, high-content analysis method known as Live-Cell Painting (LCP).[7] This technique allows for the multiparametric analysis of cellular morphology and the visualization of nuclei, cytoplasm, and acidic vesicles with a two-channel fluorescence readout. LCP is suitable for phenotypic screening, cytotoxicity assessment, and morphological profiling in response to various perturbants.[6][7]
This compound (9-ACA) as a pH Sensor
Recent studies have highlighted the potential of 9-ACA and its derivatives as fluorescence lifetime (FL) based pH indicators.[4] The fluorescence lifetime of immobilized 9-ACA exhibits a significant change of approximately 15 ns between pH 3 and 6.[4] This property makes it a promising candidate for the development of robust pH sensors for specialized applications, though standardized protocols for its use in live intracellular pH measurements are still under development.
Considerations for Use:
-
Phototoxicity: As with all fluorescence imaging, minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation power and exposure times that provide a sufficient signal-to-noise ratio.
-
Cytotoxicity: While generally used at non-toxic concentrations, it is crucial to determine the optimal, non-toxic concentration of any acridine derivative for the specific cell line and experimental duration.[6]
-
Probe Specificity: Be aware of the factors that can influence the fluorescence of acridine derivatives, such as dye concentration, cellular pH, and binding to different molecular targets.
By following these protocols and considering the key aspects of live-cell imaging, researchers can effectively utilize this compound derivatives to gain valuable insights into cellular structure and function.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 4. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]
Application Note & Protocol: Preparation of 9-Acridinecarboxylic Acid Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Acridinecarboxylic acid is a heterocyclic organic compound with a versatile acridine core. Its derivatives are widely investigated in medicinal chemistry and materials science due to their potential as anticancer agents, fluorescent probes, and DNA intercalators. Proper preparation of stock solutions is a critical first step for accurate and reproducible experimental results in cell-based assays, biochemical studies, and other research applications. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical & Safety Data
A summary of the key properties and safety information for this compound is presented below. It is imperative to consult the Safety Data Sheet (SDS) from your specific supplier before handling the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | PubChem |
| Molecular Weight | 223.23 g/mol (anhydrous basis) | [1][2] |
| Appearance | Bright yellow to yellow-green crystalline powder | [3] |
| Melting Point | ~290 °C (with decomposition) | [1][3] |
| Solubility | DMSO: Slightly soluble (may require heating/sonication) Methanol: Slightly soluble (may require heating/sonication) Aqueous Base: Slightly soluble Water: Negligible | [3] |
Safety & Handling Precautions
This compound is classified as an irritant.[3] Standard laboratory safety precautions should be strictly followed.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for biological research. While the solubility of this compound in DMSO is noted as "slight," it is generally sufficient for creating stock solutions in the low millimolar range.
Materials
-
This compound (anhydrous or hydrate form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
Procedure
-
Determine the Mass to Weigh:
-
First, confirm if you are using the anhydrous (MW: 223.23 g/mol ) or a hydrate form of this compound. The molecular weight will be different for the hydrate; check the supplier's information. This protocol assumes the anhydrous form.
-
Use the following formula to calculate the mass required for your desired volume and concentration: Mass (mg) = [Desired Volume (mL)] x [Desired Concentration (mM)] x [Molecular Weight ( g/mol )] / 1000
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 1 mL x 10 mM x 223.23 g/mol / 1000 = 2.23 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the calculated amount of this compound powder directly into the tube.
-
-
Dissolution:
-
Add the desired volume of DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Securely cap the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
If particles remain, you can gently heat the solution in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.
-
Alternatively, sonicate the solution for 5-10 minutes.
-
Allow the solution to return to room temperature. A clear, pale yellow solution should be obtained. If particulates persist, the desired concentration may exceed the compound's solubility limit. In this case, consider preparing a more dilute stock solution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes or vials at -20°C for long-term storage. For short-term storage (1-2 weeks), 2-8°C may be acceptable.
-
Table 2: Quick Reference for Preparing 10 mM Stock Solution (MW = 223.23 g/mol )
| Desired Final Volume | Mass of this compound to Weigh | Volume of DMSO to Add |
| 1 mL | 2.23 mg | 1 mL |
| 2 mL | 4.46 mg | 2 mL |
| 5 mL | 11.16 mg | 5 mL |
Workflow & Visualization
The following diagram illustrates the standard workflow for preparing a stock solution of this compound.
Caption: A flowchart of the key steps for preparing this compound stock solutions.
References
Application Notes and Protocols for Fatty Acid Derivatization using 9-Acridine-Based Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the derivatization of fatty acids using an acridine-based fluorescent label, specifically N-(9-acridinyl)-bromoacetamide. This method is designed to enhance the detection and quantification of fatty acids in various biological and pharmaceutical samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
The quantitative analysis of fatty acids is crucial in numerous research areas, including metabolic studies, drug development, and clinical diagnostics. However, most fatty acids lack a strong chromophore or fluorophore, making their direct detection by HPLC challenging, especially at low concentrations. Chemical derivatization with a fluorescent tag is a widely adopted strategy to significantly improve detection sensitivity.
N-(9-acridinyl)-bromoacetamide is a potent fluorescent labeling reagent specifically designed for the derivatization of carboxylic acids, such as fatty acids. The reaction involves a phase-transfer-catalyzed esterification, resulting in the formation of highly fluorescent N-9-acridinylmethyl esters. These derivatives exhibit a large Stokes' shift (the difference between the maximum excitation and emission wavelengths) of over 120 nm, which minimizes background interference from scattered excitation light and enhances the signal-to-noise ratio.[1][2] This allows for the quantification of fatty acids down to the femtomole level.[1][3]
Principle of the Method
The derivatization of fatty acids with N-(9-acridinyl)-bromoacetamide is achieved through a phase-transfer-catalyzed esterification reaction. This process occurs in a biphasic system, typically an aqueous and an organic solvent. The carboxylic acid is first deprotonated in the aqueous phase to form a carboxylate anion. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of this anion into the organic phase. In the organic phase, the carboxylate anion reacts with N-(9-acridinyl)-bromoacetamide to form a stable and highly fluorescent ester derivative.[1][2]
Figure 1: Phase-transfer catalyzed esterification workflow.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the N-(9-acridinyl)-bromoacetamide labeling method for carboxylic acids.
| Parameter | Value | Reference |
| Target Analytes | Carboxylic Acids (including Fatty Acids) | [1][2][3] |
| Derivatization Chemistry | Phase-Transfer Catalyzed Esterification | [1][2] |
| Excitation Wavelength (λex) | ~365 nm | [3] |
| Emission Wavelength (λem) | >485 nm | [3] |
| Stokes' Shift | >120 nm | [1] |
| Reported Detection Limit | As low as 10 fmol | [3][4] |
| Key Advantages | High fluorescence intensity, large Stokes' shift reducing background noise. | [1][3] |
| Key Disadvantages | Requires a phase-transfer catalyst. | [3] |
Experimental Protocols
Materials and Reagents
-
Fatty acid standards or extracted samples
-
N-(9-acridinyl)-bromoacetamide
-
Potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Deionized water
-
Phosphoric acid
-
HPLC grade acetonitrile and water
-
Micro-reaction vials
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Nitrogen evaporator
Derivatization Procedure
-
Sample Preparation:
-
For standard solutions, dissolve the fatty acid in a suitable solvent (e.g., acetonitrile, water).
-
For biological samples, perform an appropriate lipid extraction method to isolate the fatty acids of interest.
-
-
Reaction Mixture Preparation:
-
In a micro-reaction vial, add 100 µL of the fatty acid sample or standard solution.
-
Add 50 µL of a 0.1 M aqueous solution of potassium carbonate.
-
Add 50 µL of a 10 mM solution of the phase-transfer catalyst (e.g., tetrabutylammonium bromide) in water.
-
Add 200 µL of a 5 mM solution of N-(9-acridinyl)-bromoacetamide in a suitable organic solvent (e.g., acetonitrile).[2]
-
-
Reaction Incubation:
-
Vortex the reaction mixture vigorously for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a water bath or heating block.[2]
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.[2]
-
The sample is now ready for injection into the HPLC system.
-
Figure 2: Experimental workflow for fatty acid derivatization.
HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing 0.2% phosphoric acid is commonly used to maintain an acidic environment, which enhances fluorescence.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detector with excitation wavelength set at approximately 365 nm and emission wavelength at >485 nm.
Applications
This method is applicable for the sensitive and selective quantification of a wide range of fatty acids in various matrices, including:
-
Biological fluids (e.g., plasma, serum)
-
Cell culture extracts
-
Pharmaceutical formulations
-
Food and nutritional supplements
Conclusion
The derivatization of fatty acids with N-(9-acridinyl)-bromoacetamide followed by HPLC with fluorescence detection provides a robust and highly sensitive method for their quantitative analysis. The detailed protocol and performance characteristics outlined in these application notes offer a reliable starting point for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories.
References
Application Notes and Protocols for Acridine-Labeled Oligonucleotides in Antisense Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of acridine-labeled oligonucleotides for antisense applications. This document outlines the mechanism of action, protocols for synthesis and experimental use, and data presentation guidelines for researchers in drug development and molecular biology.
Introduction
Acridine-labeled oligonucleotides are powerful tools for antisense therapy and research. The acridine moiety, a fluorescent intercalating agent, enhances the properties of antisense oligonucleotides (ASOs) in several ways. It increases the stability of the oligonucleotide, improves cellular uptake, and provides a fluorescent tag for visualization.[1][] These characteristics make acridine-conjugated ASOs potent agents for sequence-specific gene silencing.
The primary mechanism of action for these modified oligonucleotides involves the RNase H pathway. The ASO binds to the target mRNA sequence, and the resulting DNA-RNA hybrid is recognized and cleaved by RNase H, an endogenous enzyme.[3][4][5] This leads to the degradation of the target mRNA and subsequent reduction in protein expression. The intercalating acridine moiety further stabilizes this hybrid, enhancing the efficiency of RNase H-mediated cleavage.[1] Additionally, some acridine-modified oligonucleotides can act via a steric hindrance mechanism, physically blocking the ribosomal machinery from translating the mRNA.[4][5]
Key Applications
-
Gene Function Studies: Investigating the role of specific genes by silencing their expression.
-
Target Validation: Validating the therapeutic potential of a target gene.
-
Drug Discovery: Screening and development of novel antisense-based therapeutics.
-
Oncogene Targeting: Specifically inhibiting the expression of cancer-promoting genes like c-myc.[6][7]
Data Presentation
Quantitative Analysis of Acridine-ASO Efficacy
The following tables summarize the quantitative data from studies utilizing acridine-labeled antisense oligonucleotides targeting the c-myc proto-oncogene in B16-F0 murine melanoma cells.[6]
Table 1: Inhibition of Cellular Proliferation by Acridine-Modified Anti-c-myc ASOs
| Oligonucleotide | Target | Concentration (µM) | Inhibition of Proliferation (%) |
| E1C | c-myc Exon 3 | 3 | 76 |
| E2C | c-myc Exon 2 | 3 | 66 |
| E3C | c-myc Exon 3 | 3 | 78 |
| Scrambled Control | N/A | 3 | No significant effect |
Data from Stewart et al., Nucleic Acids Research, 2002.[6]
Table 2: Reduction in c-Myc Protein Expression by Acridine-Modified Anti-c-myc ASOs
| Oligonucleotide | Target | Concentration (µM) | Reduction in c-Myc Protein (%) |
| E1C | c-myc Exon 3 | 3 | 45 |
| E2C | c-myc Exon 2 | 3 | 69 |
| E3C | c-myc Exon 3 | 3 | 60 |
| Scrambled Control | N/A | 3 | No significant effect |
Data from Stewart et al., Nucleic Acids Research, 2002.[6]
Mandatory Visualizations
Caption: Mechanism of action for acridine-labeled antisense oligonucleotides.
Caption: Experimental workflow for evaluating acridine-ASO efficacy.
Experimental Protocols
Protocol 1: Synthesis and Purification of Acridine-Labeled Oligonucleotides
This protocol describes the solid-phase synthesis of oligonucleotides with a 3' or 5' acridine modification.
Materials:
-
DNA synthesizer
-
Acridine-modified CPG (for 3' labeling) or Acridine Phosphoramidite (for 5' or internal labeling)[8]
-
Standard DNA synthesis reagents (phosphoramidites, activator, capping reagents, oxidizing solution)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Purification cartridges (e.g., reverse-phase)[9]
-
Nuclease-free water
-
Mass spectrometer and UV-Vis spectrophotometer for quality control[10]
Procedure:
-
Synthesis:
-
Program the desired oligonucleotide sequence into the DNA synthesizer.
-
For 3'-acridine labeling, use the acridine-modified CPG solid support.[8]
-
For 5'-acridine labeling, perform the final coupling step using the acridine phosphoramidite.[8]
-
Follow the standard automated synthesis cycles for detritylation, coupling, capping, and oxidation.[11]
-
-
Cleavage and Deprotection:
-
After synthesis, transfer the CPG with the synthesized oligonucleotide to a vial.
-
Add the cleavage and deprotection solution (e.g., ammonium hydroxide) and incubate at the recommended temperature and duration (typically overnight at 55°C) to cleave the oligonucleotide from the support and remove protecting groups.
-
-
Purification:
-
Note: Acridine-labeled oligonucleotides can bind irreversibly to standard HPLC columns. Therefore, non-HPLC purification methods are recommended.
-
Use a reverse-phase cartridge for purification.[9]
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the cleaved and deprotected oligonucleotide solution onto the cartridge.
-
Wash the cartridge to remove salts and failure sequences.
-
Elute the purified acridine-labeled oligonucleotide using an appropriate solvent (e.g., a solution of acetonitrile in water).
-
-
Quality Control:
-
Determine the concentration and purity of the oligonucleotide using UV-Vis spectrophotometry by measuring the absorbance at 260 nm.
-
Confirm the identity and integrity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10]
-
Protocol 2: Delivery of Acridine-ASO into Cultured Cells
This protocol details the transfection of acridine-labeled ASOs into mammalian cells using a lipid-based transfection reagent.
Materials:
-
Acridine-labeled ASO and control oligonucleotides (e.g., scrambled sequence)
-
Mammalian cell line of interest (e.g., B16-F0 melanoma cells)
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ 2000 or a similar transfection reagent
-
6-well or 96-well cell culture plates
-
Nuclease-free water
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in the desired plate format to be 70-90% confluent at the time of transfection.
-
-
Transfection Complex Preparation (per well of a 6-well plate):
-
ASO Solution: Dilute the acridine-ASO to the desired final concentration (e.g., 3 µM) in 250 µL of Opti-MEM.[6] Gently mix.
-
Lipofectamine Solution: Dilute 5 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM. Gently mix and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted ASO and diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow the formation of ASO-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add 2 mL of fresh, antibiotic-free complete culture medium to each well.
-
Add the 500 µL of ASO-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before proceeding with downstream analysis. For longer-term experiments, the medium can be replaced with fresh medium containing the ASO after the initial transfection period.[6]
-
Protocol 3: Analysis of Gene Knockdown by RT-qPCR
This protocol describes the quantification of target mRNA levels following acridine-ASO treatment.
Materials:
-
Treated and control cells from Protocol 2
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown.
-
Protocol 4: Analysis of Protein Knockdown by Western Blot
This protocol details the detection and quantification of target protein levels after acridine-ASO treatment.
Materials:
-
Treated and control cells from Protocol 2
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control to determine the relative protein expression and percentage of knockdown.[6]
-
Protocol 5: Assessment of Cell Viability by MTT Assay
This protocol measures the effect of acridine-ASO treatment on cell proliferation and viability.
Materials:
-
Treated and control cells in a 96-well plate from Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Protocol 6: Analysis of Cellular Uptake by Flow Cytometry
This protocol quantifies the cellular uptake of fluorescent acridine-labeled ASOs.
Materials:
-
Cells treated with acridine-labeled ASO from Protocol 2
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
At various time points after transfection, wash the cells with PBS to remove unbound ASOs.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
-
Flow Cytometry:
-
Analyze the cell suspension on a flow cytometer, using the appropriate laser and filter settings for acridine fluorescence (excitation ~490 nm, emission ~520 nm).
-
Gate on the live cell population based on forward and side scatter.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population to determine the relative cellular uptake of the acridine-ASO. Compare to untreated control cells to account for autofluorescence.
-
References
- 1. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acridine-modified, clamp-forming antisense oligonucleotides synergize with cisplatin to inhibit c-Myc expression and B16-F0 tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acridine-modified, clamp-forming antisense oligonucleotides synergize with cisplatin to inhibit c-Myc expression and B16-F0 tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. Oligonucleotide Purification [sigmaaldrich.com]
- 10. cms.mz-at.de [cms.mz-at.de]
- 11. atdbio.com [atdbio.com]
Application Notes and Protocols for 9-Acridinecarboxylic Acid in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1][2] 9-Acridinecarboxylic acid (ACA) and its derivatives are emerging as a promising class of photosensitizers due to their favorable photophysical properties and significant phototoxic effects against various cancer cell lines. This document provides a comprehensive overview of the application of ACA in PDT, including its mechanism of action, detailed experimental protocols, and a summary of quantitative data.
Mechanism of Action
The therapeutic effect of PDT is initiated by the absorption of light by the photosensitizer, which transitions from its ground state to an excited singlet state.[1] It then undergoes intersystem crossing to a longer-lived excited triplet state.[3] This triplet state photosensitizer can then participate in two types of photochemical reactions:
-
Type I Reaction: The PS reacts directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to produce cytotoxic ROS like superoxide anions, hydrogen peroxide, and hydroxyl radicals.[3][4]
-
Type II Reaction: The PS transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can damage cellular components.[3][4]
The subcellular localization of the photosensitizer is a critical determinant of the initial targets and the subsequent cell death pathways activated.[5][6] Photosensitizers that accumulate in the mitochondria can rapidly induce apoptosis, while those localizing in lysosomes may trigger either apoptosis or necrosis.[5][7] Acridine derivatives, such as Acridine Orange, have been shown to localize in various organelles, including mitochondria and lysosomes, leading to a dramatic cytocidal effect upon photoactivation.[8][9][10] The primary modes of cell death induced by PDT are apoptosis, necrosis, and autophagy, with the specific pathway depending on the photosensitizer, its concentration, the light dose, and the cell type.[11][12]
Quantitative Data Summary
The efficacy of this compound and its derivatives in PDT is dependent on several factors, including the specific compound, cell line, photosensitizer concentration, and light dose. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Photodynamic Efficacy of Acridine Derivatives
| Photosensitizer | Cell Line | Concentration (µM) | Light Dose (J/cm²) | Wavelength (nm) | Outcome |
| TPP-Rh (Porphyrin-Rhodamine Conjugate) | Adenocarcinoma | 3.95 (IC50) | 10.8 | 400-850 | Increased phototoxicity compared to parent compounds.[10] |
| Acridine Orange | Glioblastoma | Not specified | Not specified | White light | Almost complete eradication of glioblastoma cells over 72 hours.[8] |
| 5-ALA (induces PpIX) | Squamous Cell Carcinoma | 0.5 - 2 mM | 417 nm for 1000s | 417 | Dose-dependent increase in apoptosis.[13][14] |
Table 2: In Vivo Antitumor Effects of PDT
| Photosensitizer | Tumor Model | Photosensitizer Dose (mg/kg) | Light Dose (J/cm²) | Wavelength (nm) | Outcome |
| 9-HpbD-a | Human head and neck cancer xenograft | Not Specified | Not Specified | 665 | 62.5% cure rate, 25% recurrence.[15] |
| DVDMS | 4T1 breast cancer | 2 | 100 | 635 | Significant tumor growth inhibition, superior to Photofrin.[2] |
| Redaporfin | CT-26 colon carcinoma | 0.75 | 50 | 748 | Extensive tissue damage and acute local inflammation.[16] |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy
This protocol outlines a general procedure for evaluating the phototoxicity of this compound derivatives in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, CT26)[17][18]
-
Complete cell culture medium (e.g., DMEM, RPMI 1640) with fetal bovine serum and antibiotics[19]
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Light source with a specific wavelength corresponding to the absorption maximum of the ACA derivative
-
96-well plates
-
MTT or other cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19]
-
Photosensitizer Incubation:
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the photosensitizer solutions at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.[19]
-
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with 100 µL of PBS to remove any unbound compound.[13]
-
Irradiation:
-
Add 100 µL of fresh, pre-warmed complete culture medium to each well.
-
Irradiate the plate with a light source at the appropriate wavelength and light dose (e.g., 1-10 J/cm²).[2]
-
A corresponding set of plates should be kept in the dark to assess dark toxicity.
-
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect intracellular ROS generation.
Materials:
-
H₂DCFDA stock solution (in DMSO)
-
Cells treated with this compound and light as described in Protocol 1
-
Positive control (e.g., H₂O₂)[20]
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative and light as described in Protocol 1.
-
H₂DCFDA Staining:
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove the excess probe.[20]
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.
-
Protocol 3: In Vivo Photodynamic Therapy in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound PDT.[21]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)[21]
-
Tumor cells for injection
-
This compound derivative formulated for in vivo administration
-
Laser with a fiber optic delivery system
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[22][23]
-
Photosensitizer Administration: Administer the this compound derivative to the mice, typically via intravenous or intraperitoneal injection. The dose will need to be optimized for the specific compound.
-
Drug-Light Interval: Allow a specific amount of time for the photosensitizer to accumulate in the tumor tissue. This interval is critical and needs to be determined empirically (can range from minutes to hours).
-
Irradiation:
-
Anesthetize the mice.
-
Deliver light of the appropriate wavelength and dose directly to the tumor area using a fiber optic. The light dose may range from 50 to 150 J/cm².[2]
-
-
Tumor Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the general health and body weight of the mice.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which cell death modality wins the contest for photodynamic therapy of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms in photodynamic therapy: part one-photosensitizers, photochemistry and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acridine Orange as a Novel Photosensitizer for Photodynamic Therapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of delocalized lipophilic cationic dyes as delivery vehicles for photosensitizers to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The apoptosis pathway of photodynamic therapy using 9-HpbD-a in AMC-HN3 human head and neck cancer cell line and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Photodynamic Therapy and Quantitative Structure–Activity Relationship Studies with Stable Synthetic Near-Infrared-Absorbing Bacteriochlorin Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 20. benchchem.com [benchchem.com]
- 21. Advances in the Application of Preclinical Models in Photodynamic Therapy for Tumor: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: 9-Acridinecarboxylic Acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 9-Acridinecarboxylic acid conjugation to biomolecules.
Troubleshooting Guide
Low or no conjugation efficiency is a common challenge. This guide provides a systematic approach to identifying and resolving the underlying issues.
| Observation/Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS-ester: The activated this compound (NHS-ester) is sensitive to moisture and can hydrolyze back to the unreactive carboxylic acid.[1][2][] | - Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[1][2] - Ensure all buffers and reagents are free of moisture.[1] - Minimize the time between activation and reaction with the amine-containing biomolecule.[2] |
| Incorrect Buffer pH: The two-step EDC/NHS reaction has different optimal pH ranges for each step.[2][4] | - Activation Step: Use a slightly acidic buffer, such as MES, with a pH of 4.5-6.0 for the most efficient activation of the carboxyl group.[2][5] - Coupling Step: Switch to a buffer with a pH of 7.0-8.5, such as PBS or borate buffer, for the reaction with the primary amine.[2][] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target biomolecule for the activated this compound.[1][2][7] | - Avoid using buffers that contain primary amines.[1][2] - If the biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before starting the conjugation.[1] | |
| Suboptimal Reagent Concentrations: The molar ratios of EDC and NHS/Sulfo-NHS to this compound are critical for efficient activation. | - Use a molar excess of EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of this compound.[2] Optimization may be required for your specific application.[2][8] | |
| Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.[2] | - Store EDC and NHS desiccated at -20°C.[2] - Before use, allow the vials to warm to room temperature to prevent condensation.[2] - Use fresh, high-quality reagents. | |
| Precipitation of Biomolecule | High Concentration of Organic Solvent: Many reagents are first dissolved in organic solvents like DMSO or DMF. High final concentrations in the reaction mixture can cause protein precipitation.[1] | - Ensure the final concentration of the organic solvent in the reaction mixture is typically less than 10%.[1] |
| High Degree of Labeling: Excessive modification of a protein with the hydrophobic acridine moiety can alter its properties and lead to aggregation and precipitation.[1] | - Optimize the molar ratio of this compound to your biomolecule to control the degree of labeling.[] | |
| High Background Signal (in fluorescence-based applications) | Excess Unconjugated this compound: Residual, unreacted dye can lead to high background fluorescence. | - Purify the conjugate to remove free dye using techniques like size-exclusion chromatography (SEC), dialysis, or gel filtration.[9][10] |
| Non-specific Binding: The hydrophobic nature of the acridine ring may cause non-specific binding to surfaces or other proteins. | - Include a blocking step in your experimental protocol (e.g., using BSA). - Add a mild detergent like Tween-20 to your wash buffers.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound is typically conjugated to biomolecules containing primary amines (like the lysine residues in proteins) through the formation of a stable amide bond.[1][][11] This is most commonly achieved by activating the carboxylic acid group of this compound using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][5][8] The EDC first activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS-ester.[2][5][8] This activated ester then readily reacts with a primary amine on the target biomolecule to form the desired amide linkage.[][11]
Q2: What are the optimal pH conditions for the two-step EDC/NHS conjugation?
A2: The two steps of the EDC/NHS conjugation have distinct optimal pH ranges. The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[2][4] The subsequent coupling of the activated NHS-ester to the primary amine of the biomolecule is favored at a neutral to slightly basic pH, generally between 7.0 and 8.5.[2][]
Q3: Which buffers should I avoid during the conjugation reaction?
A3: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2][7] These buffers will compete with your target biomolecule for reaction with the activated this compound, which will significantly reduce your conjugation efficiency.[1] Buffers containing carboxylates, like acetate, should also be avoided during the activation step as they can compete with the this compound.[2]
Q4: How should I prepare and store my EDC and NHS reagents?
A4: Both EDC and NHS are sensitive to moisture and can hydrolyze, leading to a loss of activity.[2] They should be stored desiccated at -20°C.[2] Before opening, it is important to allow the reagent vials to warm to room temperature to prevent condensation from forming inside the vial.[2] For best results, prepare solutions of EDC and NHS immediately before use in an anhydrous solvent like DMSO or DMF.[1][2]
Q5: How can I remove unconjugated this compound after the reaction?
A5: After the conjugation reaction, it is important to purify the resulting conjugate to remove any unreacted this compound and other reagents.[9][10] Common and effective purification methods include size-exclusion chromatography (SEC), dialysis, and gel filtration.[1][10] The choice of method will depend on the size and properties of your biomolecule.
Experimental Protocols
General Two-Step EDC/Sulfo-NHS Conjugation Protocol
This protocol provides a general guideline for conjugating this compound to an amine-containing biomolecule. Optimization of reagent concentrations and reaction times may be necessary for specific applications.[5]
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, antibody)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[2][5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[2][5]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[5]
-
Sulfo-NHS (N-hydroxysulfosuccinimide)[5]
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[5]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Biomolecule Preparation: If necessary, perform a buffer exchange to transfer your biomolecule into the Coupling Buffer.
-
Reagent Preparation: Immediately before use, prepare stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO or DMF.
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve this compound in Activation Buffer.
-
Add a 2- to 5-fold molar excess of Sulfo-NHS.
-
Add a 2- to 10-fold molar excess of EDC.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Conjugation to Biomolecule:
-
Add the activated this compound solution to your biomolecule in Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate from excess reagents and unconjugated this compound using an appropriate method such as size-exclusion chromatography.
-
Visualizations
Caption: A typical workflow for conjugating this compound to a biomolecule.
Caption: Chemical pathway for EDC/Sulfo-NHS mediated this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
reducing background fluorescence in 9-Acridinecarboxylic acid labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 9-Acridinecarboxylic acid labeling experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in data interpretation. This guide addresses common causes and provides solutions to minimize background noise.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Excess unbound this compound label: The fluorescent dye has not been adequately removed after the labeling reaction. | Optimize washing steps: Increase the number and duration of washes. Use a buffer with a non-ionic detergent like Tween 20 (e.g., PBS + 0.05% Tween 20) to help remove non-specifically bound dye.[1] |
| Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, collagen, and elastin.[2][3][4][5] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[2][4] | - Use a quenching agent: Treat samples with sodium borohydride (NaBH4) after fixation to reduce aldehyde-induced autofluorescence.[3][6] - Photobleaching: Expose the sample to the excitation light before imaging to "burn out" some of the autofluorescence.[3] - Spectral separation: If possible, choose a fluorophore with an emission spectrum that does not overlap significantly with the autofluorescence spectrum of your sample.[5] | |
| Punctate or speckled background | Precipitated dye: The this compound label has aggregated and precipitated onto the sample. | - Freshly prepare labeling solutions: Dissolve the this compound NHS ester immediately before use in an anhydrous solvent like DMSO or DMF.[7][8][9][10][11] - Filter the dye solution: Pass the dissolved dye through a 0.2 µm syringe filter before adding it to your sample. |
| Non-specific binding to cellular structures or surfaces | Inadequate blocking: Non-specific binding sites on the sample have not been sufficiently blocked, allowing the labeled molecule to bind non-specifically. | - Optimize blocking buffer: Use a blocking agent such as Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable). A common concentration is 1-5% BSA or 5-10% normal serum in your wash buffer.[12][13][14][15] - Increase blocking time: Extend the incubation time with the blocking buffer to ensure all non-specific sites are covered. |
| Low signal-to-noise ratio (SNR) | Suboptimal dye concentration: The concentration of the this compound label may be too high, leading to increased background, or too low, resulting in a weak specific signal. | - Titrate the labeling reagent: Perform a concentration curve to determine the optimal dye-to-protein molar ratio that provides the best signal with the lowest background.[16] |
| Incorrect pH of labeling buffer: The pH of the reaction buffer affects the efficiency of the NHS ester reaction. | - Maintain optimal pH: The labeling reaction with NHS esters is most efficient at a pH of 8.3-8.5.[7][8][10][11][17] Use a suitable buffer such as sodium bicarbonate or phosphate buffer. Avoid buffers containing primary amines like Tris.[8][10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence in this compound labeling?
A1: The most common causes are insufficient removal of unbound dye, autofluorescence of the biological sample, and non-specific binding of the labeled molecule.[2][7] It is crucial to have stringent washing protocols and effective blocking steps to minimize these issues.
Q2: How can I reduce autofluorescence from my cells or tissue?
A2: Autofluorescence can be reduced by several methods. If using aldehyde-based fixatives, you can treat your sample with a reducing agent like sodium borohydride.[3][6] Another approach is to photobleach the sample by exposing it to the excitation wavelength before acquiring your final image.[3] Additionally, choosing a detection channel that minimizes the contribution from known autofluorescent species in your sample can be effective.[5]
Q3: What is the optimal blocking buffer to use?
A3: The choice of blocking buffer can depend on your specific sample and application. Commonly used and effective blocking agents include Bovine Serum Albumin (BSA) at a concentration of 1-5% and normal serum (from the same species as your secondary antibody, if used) at 5-10%.[12][13][14][15] It is often necessary to empirically determine the best blocking agent and concentration for your experiment.
Q4: Can the way I prepare my this compound NHS ester solution affect my background?
A4: Absolutely. This compound NHS esters are sensitive to moisture and can hydrolyze, becoming unreactive for labeling but potentially contributing to background.[7][8] It is critical to use anhydrous solvents like DMSO or DMF for reconstitution and to prepare the solution immediately before use.[7][8][9][10][11]
Q5: How do I determine the correct concentration of this compound to use for labeling?
A5: The optimal concentration, or more accurately, the molar ratio of dye to the molecule being labeled (e.g., protein), should be determined experimentally. A good starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[7] You can perform a titration series to find the ratio that gives the highest signal-to-noise ratio.[16]
Quantitative Data Summary
The following tables provide illustrative data on how different experimental parameters can affect the signal-to-noise ratio (SNR) in a typical this compound labeling experiment. The SNR is calculated as the ratio of the specific fluorescence signal intensity to the background fluorescence intensity.
Table 1: Effect of Blocking Agent on Signal-to-Noise Ratio
| Blocking Agent (in PBS) | Concentration | Average Background Intensity (Arbitrary Units) | Average Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio (SNR) |
| None | - | 150 | 450 | 3.0 |
| 1% BSA | 1% (w/v) | 80 | 420 | 5.3 |
| 5% BSA | 5% (w/v) | 60 | 410 | 6.8 |
| 5% Normal Goat Serum | 5% (v/v) | 55 | 400 | 7.3 |
| 10% Normal Goat Serum | 10% (v/v) | 50 | 390 | 7.8 |
Note: This data is illustrative and the optimal blocking agent and concentration should be determined empirically for each experimental system.
Table 2: Effect of Washing Steps on Background Fluorescence
| Number of Washes (5 min each in PBS + 0.05% Tween 20) | Average Background Intensity (Arbitrary Units) |
| 1 | 120 |
| 2 | 85 |
| 3 | 60 |
| 4 | 58 |
| 5 | 55 |
Note: This data illustrates the importance of thorough washing. A minimum of 3 washes is generally recommended.[1]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound NHS Ester
This protocol provides a general procedure for labeling a protein with this compound N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Vortexer and centrifuge
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA).[9][18] The protein concentration should ideally be 1-10 mg/mL.[7][17] Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M Sodium Bicarbonate.[9][17]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[7][9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound NHS ester to the protein solution.[7] Add the ester solution dropwise while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[19]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).[7][10] Collect the fractions containing the labeled protein.
Protocol 2: Staining and Imaging of Labeled Proteins in Cells
This protocol outlines a general procedure for using a this compound-labeled protein (e.g., an antibody) for cellular imaging.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
This compound-labeled protein
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Staining: Dilute the this compound-labeled protein in blocking buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with wash buffer for 5-10 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescence using a microscope with the appropriate filter set for this compound (Excitation ~400-450 nm, Emission ~470-550 nm).
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
- 19. benchchem.com [benchchem.com]
solubility issues of 9-Acridinecarboxylic acid in biological buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 9-Acridinecarboxylic acid in biological buffers. Our aim is to equip researchers with the necessary information to overcome common challenges encountered during experiments.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers often face challenges with the solubility of this compound in aqueous biological buffers due to its hydrophobic nature. Precipitation of the compound can lead to inaccurate and unreliable experimental results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: My this compound precipitates when I add my DMSO stock solution to my aqueous biological buffer.
This is a common problem that arises from the significant polarity difference between the organic solvent used for the stock solution (typically DMSO) and the aqueous experimental buffer.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting the precipitation of this compound in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important for solubility?
The pKa of the carboxylic acid group on this compound is a critical parameter that dictates its solubility in aqueous solutions at different pH values. While an exact experimental value in a specific buffer can vary, the predicted pKa is a useful guide. As a carboxylic acid, this compound is more soluble in its deprotonated (ionized) form. This is achieved at a pH above its pKa. A general rule of thumb is to maintain the pH of the biological buffer at least 1.5 to 2 units higher than the compound's pKa to ensure a significant portion is in the more soluble, ionized state.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is recommended to prepare a stock solution in the range of 10-20 mM in 100% anhydrous DMSO.
Q3: My compound precipitates even with a low final DMSO concentration and appropriate pH. What else can I do?
If precipitation persists, consider these advanced strategies:
-
Use of Co-solvents: In some cases, small amounts of other organic co-solvents miscible with water, such as ethanol or methanol, can be used in combination with DMSO in the stock solution. However, their compatibility with the specific biological assay must be verified.
-
Employing Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the biological buffer at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose.
Q4: How can I determine if my compound is truly dissolved or just finely dispersed?
Visual inspection is the first step. A truly dissolved solution will be clear and transparent. If you observe any cloudiness, Tyndall effect (light scattering), or visible particles, the compound is likely not fully dissolved. For a more quantitative assessment, you can centrifuge the solution at high speed and measure the concentration of the supernatant using a spectrophotometer (if the compound has a chromophore) or by HPLC.
Quantitative Data Summary
Table 1: Estimated Percentage of Ionized this compound at Various pH Values
| pH of Buffer | % Ionized (Calculated) | Expected Solubility Trend |
| 5.0 | ~50% | Low |
| 6.0 | ~90.9% | Moderate |
| 7.0 | ~99.0% | High |
| 7.4 | ~99.6% | High |
| 8.0 | ~99.9% | Very High |
Note: These are theoretical values calculated using the Henderson-Hasselbalch equation and should be used as a guide. Actual solubility can be influenced by buffer composition, ionic strength, and temperature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder using a calibrated analytical balance. For a 1 mL 10 mM stock solution (MW = 223.23 g/mol ), you will need 2.23 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 1 mL stock, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock Solution into an Aqueous Biological Buffer
Objective: To minimize precipitation when diluting the DMSO stock into an aqueous buffer for a final desired concentration.
Caption: A recommended workflow for diluting a DMSO stock solution of this compound into a biological buffer.
Detailed Steps:
-
Buffer Selection and pH Adjustment: Choose a biological buffer that is compatible with your assay and has a pH at least 1.5-2 units above the pKa of this compound. For example, for a pKa of ~5.0, a buffer with a pH of 7.0 or higher is recommended.
-
Pre-warm the Buffer: Warm the biological buffer to the temperature of your experiment (e.g., 37°C). This can sometimes help with solubility.
-
Dilution Technique:
-
For a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer for a final concentration of 10 µM), add the small volume of the DMSO stock solution directly into the larger volume of the pre-warmed buffer while vortexing or stirring. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
For higher final concentrations, a serial dilution approach may be necessary.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is low, typically below 0.5%, as higher concentrations can be toxic to cells and may affect enzyme activity.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, further troubleshooting is required.
By following these guidelines and protocols, researchers can significantly improve the success rate of their experiments involving this compound and obtain more reliable and reproducible data.
Technical Support Center: 9-Acridinecarboxylic Acid Fluorescent Probes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the photostability of 9-acridinecarboxylic acid and its derivatives when used as fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light, leading to a loss of its fluorescent signal.[1] For researchers using this compound probes in applications like fluorescence microscopy, photobleaching is a significant concern because it can limit the duration of imaging experiments and affect the quantitative analysis of the data.[2] The rate of photobleaching is a key indicator of a probe's photostability.
Q2: What factors influence the photostability of this compound probes?
A2: Several factors can impact the rate of photobleaching. The primary factors are the intensity and wavelength of the excitation light.[2] Higher light intensity increases the number of excitation/emission cycles and accelerates bleaching.[2] Other environmental factors include the concentration of molecular oxygen, the presence of reactive oxygen species (ROS), the solvent's polarity and pH, and the probe's immediate molecular environment.[3][4][5]
Q3: How does the chemical environment affect the fluorescence of this compound?
A3: The fluorescence quantum yield of this compound (9-ACA) and its derivatives is sensitive to the environment. For instance, the fluorescence quantum yields for both 9-ACA and its methyl ester (9-MCA) increase with the hydrogen-bonding capacity of the solvent.[6] The emission properties of related acridine-based probes have also been shown to be highly sensitive to the polarity, H-bonding, and pH of their environment.[4][7] In aqueous solutions, the photolysis quantum yield of 9-acridinecarboxaldehyde, a related precursor, is higher in acidic conditions (pH << pKa) than in neutral or basic conditions.[3]
Q4: How can I minimize photobleaching during my experiments?
A4: To minimize photobleaching, you should:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.[2]
-
Minimize Exposure Time: Limit the duration of light exposure by using neutral density filters, shutters, and acquiring images only when necessary.
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium. Common agents like n-propyl gallate (NPG), p-phenylenediamine (PPD), or 1,4-diazabicyclo[2.2.2]octane (DABCO) help to quench triplet states and scavenge reactive oxygen species.[5]
-
Optimize the Filter Set: Ensure your microscope's filter sets are well-matched to the excitation and emission spectra of your probe to maximize signal collection efficiency, which allows for lower excitation power.
-
Control the Environment: If possible, reducing the oxygen concentration in the sample can decrease the rate of photobleaching, as oxygen is often involved in the photochemical destruction process.[5]
Q5: Are there more photostable alternatives to this compound-based probes?
A5: The choice of a fluorophore depends on the specific experimental requirements, including the desired excitation/emission wavelengths and environmental sensitivity. While some derivatives of acridine have been noted for good photostability, other classes of dyes like Alexa Fluor or certain cyanine dyes are well-known for their high photostability in demanding imaging applications.[8][9] It is often beneficial to perform a head-to-head comparison of different probes under your specific experimental conditions to identify the most suitable one.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Loss of Fluorescent Signal | High Excitation Light Intensity: The illumination power is too high, causing rapid photobleaching.[2] | - Reduce the laser power or lamp intensity to the minimum level required for a clear signal.- Use a neutral density filter to attenuate the excitation light. |
| Prolonged Exposure: The sample is being illuminated continuously for too long. | - Use a shutter to block the light path when not acquiring images.- Acquire time-lapse series with the longest possible interval between frames.[9] | |
| Oxygen-Mediated Photodestruction: Reactive oxygen species are being generated and are destroying the fluorophore.[5] | - Use a commercially available or homemade antifade mounting medium containing reagents like DABCO or NPG.[5]- If compatible with your sample, deoxygenate the buffer. | |
| Inconsistent Fluorescence Intensity | Probe Environment Changes: The local pH, polarity, or binding state of the probe is fluctuating, affecting its quantum yield.[4][6] | - Ensure your buffer system is robust and maintains a stable pH.- Investigate if the probe's localization is changing over the course of the experiment. |
| Light Source Instability: The output of your lamp or laser is fluctuating. | - Allow the light source to warm up and stabilize before starting your experiment.[9]- Check the manufacturer's specifications for the stability of your light source. | |
| Low Initial Signal Strength | Suboptimal Filter Selection: The excitation or emission filters are not well-matched to the probe's spectra. | - Verify that your filter cube is appropriate for the excitation and emission maxima of this compound. |
| Incorrect Probe Concentration: The concentration of the probe is too low. | - Optimize the staining protocol to ensure an adequate concentration of the probe at the target location. | |
| pH of the Medium: The fluorescence of acridine derivatives can be pH-sensitive.[3] | - Check and adjust the pH of your experimental buffer to optimize the probe's fluorescence. |
Quantitative Data Summary
| Parameter | Description | Value for Related Acridines / Other Dyes | Reference |
| Photobleaching Quantum Yield (Φb) | The probability that a molecule will be photobleached each time it absorbs a photon. | 9-Acridinecarboxaldehyde (precursor): - Φ = 0.015 ± 0.003 (in aqueous solution, pH > pKa)- Φ = 0.029 (in aqueous solution, pH << pKa) | [3] |
| Alexa Fluor 488: Significantly lower than FITC, indicating high photostability. | [8] | ||
| Cyanine (Cy3/Cy5): ~0.20 - 0.28 | [9] | ||
| Photobleaching Half-life (t1/2) | The time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. | EGFP: 174 seconds (example of a stable fluorophore) | |
| T-sapphire: 25 seconds (example of a less stable fluorophore) |
Note: Photostability values are highly dependent on experimental conditions (e.g., illumination intensity, solvent, oxygen concentration) and should be used for relative comparison.[2][8]
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life (t1/2)
This protocol describes how to measure the photobleaching half-life of a this compound probe using fluorescence microscopy.[9]
Materials:
-
Solution of this compound probe at a known concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the probe solution on a microscope slide and let it dry, or embed the probe in a polymer matrix to immobilize it. This prevents diffusion during the measurement.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the this compound probe.
-
Focus and Illumination: Place the slide on the stage, focus on the sample, and adjust the illumination intensity to a level that provides a good signal without causing instantaneous bleaching. It is critical to use the same illumination intensity when comparing different probes.[9]
-
Image Acquisition:
-
Acquire an initial image (time t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has dropped to less than 50% of the initial value.[9]
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define a Region of Interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any probe.[9]
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized intensity versus time.
-
The time at which the intensity drops to 50% is the photobleaching half-life (t1/2).[9]
-
Protocol 2: Determining Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield (Φb) is a more absolute measure of photostability. It is determined by exposing a solution to a known light intensity and monitoring the fluorescence decrease over time.[8]
Materials:
-
Fluorimeter or fluorescence microscope with a sensitive detector.
-
Stable light source with known intensity.
-
Spectrophotometer.
-
Optically dilute solutions of the this compound probe.
Procedure:
-
Sample Preparation: Prepare a solution of the probe with a low absorbance (typically < 0.05) at the excitation wavelength to prevent inner filter effects.[8]
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.[8]
-
Data Analysis: The fluorescence decay curve can be fitted to an exponential function: F(t) = F₀ * e^(-kb*t), where kb is the photobleaching rate constant.[8] The quantum yield (Φb) can then be calculated from kb, the molar extinction coefficient (ε), the fluorescence quantum yield (Φf), and the light intensity. A lower Φb value indicates higher photostability.[8]
Visualizations
Caption: Workflow for assessing probe photostability.
Caption: Factors influencing probe photobleaching.
Caption: Simplified Jablonski diagram of photobleaching.
References
- 1. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Photochemistry of 9-acridinecarboxaldehyde in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quenching of 9-Acridinecarboxylic Acid Fluorescence by Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the quenching of 9-Acridinecarboxylic acid (9-ACA) fluorescence by proteins.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using this compound (9-ACA) fluorescence quenching to study protein interactions?
A1: The intrinsic fluorescence of this compound (9-ACA) is sensitive to its local environment. When 9-ACA binds to a protein, its fluorescence is often quenched, meaning the intensity of the emitted light decreases. This quenching occurs due to molecular interactions between the 9-ACA molecule and amino acid residues of the protein, which provide non-radiative pathways for the excited state energy to dissipate. The extent of this quenching is proportional to the concentration of the protein and the strength of the interaction, allowing for the quantitative analysis of binding events.
Q2: What are the common mechanisms of fluorescence quenching observed in 9-ACA-protein interactions?
A2: The two primary quenching mechanisms are static and dynamic quenching.
-
Static Quenching: This occurs when 9-ACA forms a stable, non-fluorescent complex with the protein in the ground state. This pre-formed complex reduces the population of 9-ACA molecules available for excitation.
-
Dynamic (Collisional) Quenching: This happens when an excited 9-ACA molecule collides with a protein molecule, leading to a non-radiative decay back to the ground state.
Temperature-dependent fluorescence measurements can help distinguish between these mechanisms. In static quenching, the quenching constant typically decreases with increasing temperature, as the complex may become less stable. In dynamic quenching, the quenching constant usually increases with temperature due to higher diffusion rates and more frequent collisions.
Q3: How is the binding affinity between 9-ACA and a protein determined from fluorescence quenching data?
A3: The binding affinity is typically determined by analyzing the fluorescence quenching data using the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₒτ₀[Q]
Where:
-
F₀ is the fluorescence intensity of 9-ACA in the absence of the protein (quencher).
-
F is the fluorescence intensity of 9-ACA in the presence of the protein at a concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
kₒ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of 9-ACA in the absence of the quencher.
By plotting F₀/F versus the protein concentration [Q], a linear relationship is often observed, and the slope of this line gives the Stern-Volmer constant (Kₛᵥ). For static quenching, the binding constant (Kₐ) can be related to Kₛᵥ.
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: The optimal excitation and emission wavelengths for 9-ACA can be influenced by the solvent and pH. Generally, the excitation maximum is around 350-420 nm, and the emission maximum is in the range of 430-500 nm. It is crucial to experimentally determine the optimal wavelengths in the specific buffer system being used for the experiment.
Experimental Protocols
Protocol 1: Determination of Protein-Induced 9-ACA Fluorescence Quenching
This protocol outlines the steps to measure the quenching of 9-ACA fluorescence upon binding to a protein and to determine the Stern-Volmer quenching constant.
Materials:
-
This compound (9-ACA) stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).
-
Purified protein of interest (e.g., Human Serum Albumin, Lysozyme, Trypsin) at a known concentration.
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl) at the desired pH.
-
Spectrofluorometer with temperature control.
-
Quartz cuvettes.
Methodology:
-
Preparation of Solutions:
-
Prepare a working solution of 9-ACA in the assay buffer. The final concentration should be in the low micromolar range to ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Prepare a stock solution of the protein in the same assay buffer.
-
Prepare a series of protein dilutions from the stock solution in the assay buffer.
-
-
Spectrofluorometer Setup:
-
Set the excitation and emission wavelengths for 9-ACA (e.g., excitation at 380 nm, emission at 450 nm). Optimize these wavelengths for your specific experimental conditions.
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
-
Fluorescence Measurements:
-
Pipette a fixed volume of the 9-ACA working solution into the cuvette.
-
Record the initial fluorescence intensity (F₀).
-
Successively add small aliquots of the protein dilutions to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, allow the system to equilibrate for a few minutes and then record the fluorescence intensity (F).
-
Correct for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the total volume of protein solution added.
-
-
Data Analysis:
-
Plot the ratio of the initial fluorescence intensity to the measured fluorescence intensity (F₀/F) against the concentration of the protein ([Q]).
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant (Kₛᵥ).
-
Data Presentation
| Fluorophore | Protein | Ksv (M⁻¹) | Binding Constant (Kₐ) (M⁻¹) | Thermodynamic Parameters | Conditions |
| Acriflavine | Bovine Serum Albumin | 5.18 x 10⁴ | - | - | 293 K |
| 9-Aminoacridine | Hemoglobin | - | 1.35 x 10⁴ | ΔH > 0, ΔS > 0 | pH 7.4 |
| - | Lysozyme | 1.12 x 10⁴ | 1.05 x 10⁴ | ΔG = -22.9 kJ/mol | 298 K |
| - | Trypsin | 1.25 x 10⁴ | 1.17 x 10⁴ | ΔG = -23.2 kJ/mol | 298 K |
Note: Data for acridine derivatives are presented as illustrative examples. The specific values can vary depending on the experimental conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | - Low concentration of 9-ACA.- Incorrect excitation/emission wavelengths.- Instrument settings not optimized (e.g., slit widths too narrow). | - Increase the concentration of 9-ACA, ensuring absorbance remains below 0.1.- Perform excitation and emission scans to determine the optimal wavelengths for your buffer system.- Increase the slit widths or the detector gain, being mindful of potential photobleaching. |
| High Background Fluorescence | - Autofluorescence from the buffer, protein, or cuvette.- Presence of fluorescent impurities. | - Run a blank with just the buffer and subtract its spectrum from the sample spectra.- Use a high-quality, clean quartz cuvette.- Ensure the purity of all reagents. |
| Non-linear Stern-Volmer Plot | - Presence of both static and dynamic quenching.- Inner filter effect at high concentrations of 9-ACA or protein.- Multiple binding sites with different affinities. | - Analyze the data using a modified Stern-Volmer equation that accounts for both quenching mechanisms.- Keep the absorbance of all solutions below 0.1 at the excitation wavelength. Correct for the inner filter effect if necessary.- Use more complex binding models to analyze the data. |
| Precipitation in the Cuvette | - Protein instability at the experimental temperature or pH.- High concentrations of protein or 9-ACA leading to aggregation. | - Optimize the buffer conditions (pH, ionic strength) to ensure protein stability.- Work with lower concentrations of both the protein and 9-ACA. |
| Fluorescence Intensity Drifts Over Time | - Photobleaching of 9-ACA due to prolonged exposure to the excitation light.- Temperature fluctuations in the sample holder. | - Minimize the exposure time to the excitation light. Use a shutter if available.- Allow the instrument and sample to fully equilibrate to the set temperature before starting measurements. |
Visualizations
Technical Support Center: Aggregation of 9-Acridinecarboxylic Acid in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Acridinecarboxylic acid (9-ACA) in aqueous solutions. The content is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavior of this compound in aqueous solutions?
In aqueous solutions, particularly in near-neutral to slightly acidic conditions, this compound (9-ACA) primarily exists in a zwitterionic form.[1] This means the molecule carries both a positive and a negative charge, on the acridine ring nitrogen and the carboxyl group, respectively. This dual nature significantly influences its solubility and aggregation behavior, promoting intermolecular interactions that can lead to self-assembly and aggregation.
Q2: What are the primary factors influencing the aggregation of 9-ACA?
The aggregation of 9-ACA in aqueous solutions is influenced by several factors:
-
Concentration: As the concentration of 9-ACA increases, the likelihood of intermolecular interactions and subsequent aggregation rises.
-
pH: The pH of the solution is a critical factor as it dictates the ionization state of the carboxylic acid and the acridine nitrogen. Changes in pH can alter the electrostatic interactions between 9-ACA molecules, thereby affecting aggregation.
-
Ionic Strength: The presence of salts in the solution can modulate electrostatic interactions. Increased ionic strength can either shield repulsive charges, promoting aggregation, or compete for interactions, disrupting aggregation.
-
Temperature: Temperature can affect both the solubility of 9-ACA and the thermodynamics of the aggregation process.
-
Presence of other solutes: Molecules that can interact with 9-ACA, such as DNA, can influence its aggregation state. 9-ACA is known to be a DNA intercalator, suggesting a strong tendency for stacking interactions.[2]
Q3: How can I detect and characterize the aggregation of 9-ACA?
Several spectroscopic and analytical techniques can be employed:
-
UV-Vis Spectroscopy: Aggregation can lead to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or deviations from the Beer-Lambert law.
-
Fluorescence Spectroscopy: Changes in the fluorescence emission spectrum, quantum yield, and lifetime can be indicative of aggregate formation. Aggregation can lead to fluorescence quenching or the appearance of new emission bands (e.g., excimer formation).
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for determining the size distribution of particles in a solution and can be used to detect the formation of aggregates and measure their hydrodynamic radius.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about intermolecular interactions and the structure of aggregates in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with 9-ACA.
Issue 1: Inconsistent or irreproducible UV-Vis or Fluorescence spectra.
-
Possible Cause 1: pH fluctuations.
-
Troubleshooting Tip: The zwitterionic nature of 9-ACA makes its spectral properties highly sensitive to pH. Ensure that all solutions are prepared with a well-defined and stable buffer system. Always measure and report the pH of your solutions.
-
-
Possible Cause 2: Uncontrolled aggregation.
-
Troubleshooting Tip: At higher concentrations, 9-ACA may aggregate, leading to scattering of light and non-linear absorbance. Try working at lower concentrations or systematically study the concentration dependence of your spectra to identify a potential critical aggregation concentration (CAC).
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Tip: Acridine derivatives can be light-sensitive. Protect your solutions from prolonged exposure to light, especially high-intensity light from a spectrometer's excitation source. Use fresh solutions and minimize measurement times.
-
Issue 2: Precipitation of 9-ACA from the aqueous solution.
-
Possible Cause 1: Low solubility at the experimental pH.
-
Troubleshooting Tip: The solubility of 9-ACA is pH-dependent. Determine the pKa of the carboxylic acid and the acridine nitrogen to understand the pH range where the zwitterionic or charged forms, which are generally more soluble, predominate. Adjust the pH of your solution accordingly.
-
-
Possible Cause 2: Exceeding the solubility limit.
-
Possible Cause 3: Salting-out effect.
-
Troubleshooting Tip: High concentrations of certain salts can decrease the solubility of organic molecules. If you are working with high ionic strength solutions, consider the possibility of the salting-out effect and reduce the salt concentration if possible.
-
Issue 3: Difficulty in interpreting changes in fluorescence spectra.
-
Possible Cause 1: Inner filter effect.
-
Troubleshooting Tip: At high concentrations, the sample can absorb a significant fraction of the excitation or emission light, leading to a distortion of the fluorescence spectrum and a non-linear relationship between concentration and intensity. To minimize this, keep the absorbance of your solutions below 0.1 at the excitation wavelength.
-
-
Possible Cause 2: Multiple species in solution.
-
Troubleshooting Tip: Changes in fluorescence may be due to a combination of processes, including monomer-dimer equilibrium, formation of larger aggregates, and protonation/deprotonation. Perform systematic titrations (e.g., pH, concentration) and use global analysis software to deconvolute the spectra and identify the contributions of different species.
-
-
Possible Cause 3: Environmental sensitivity of the probe.
-
Troubleshooting Tip: The fluorescence of 9-ACA is sensitive to its local environment. Changes in solvent polarity, viscosity, or the presence of quenchers can all affect the emission. Carefully control these parameters in your experiments.
-
Quantitative Data
Due to the limited availability of specific quantitative data for the aggregation of this compound in the peer-reviewed literature, the following tables provide a general framework and highlight the key parameters that researchers should aim to determine experimentally.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | [3][4] |
| Molecular Weight | 223.23 g/mol (anhydrous basis) | [3][4] |
| Melting Point | 290 °C (decomposes) | [3][5] |
| Appearance | Yellow solid | [2] |
Table 2: Key Experimental Parameters for 9-ACA Aggregation Studies
| Parameter | Method of Determination | Expected Trend/Significance |
| Critical Aggregation Concentration (CAC) | Fluorescence or UV-Vis spectroscopy (plot of intensity/absorbance vs. log[concentration]) | The concentration at which a sharp change in the spectroscopic property is observed, indicating the onset of aggregation. |
| pKa (Carboxylic Acid) | Potentiometric or spectrophotometric titration | Determines the pH range for the deprotonation of the -COOH group, influencing electrostatic interactions. |
| pKa (Acridine Nitrogen) | Potentiometric or spectrophotometric titration | Determines the pH range for the protonation of the ring nitrogen, crucial for the formation of the zwitterion. |
| Aggregate Size (Hydrodynamic Radius) | Dynamic Light Scattering (DLS) | Provides information on the size of the aggregates formed under different solution conditions (pH, ionic strength). |
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy
This protocol provides a general method for determining the CAC of 9-ACA.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 9-ACA in a suitable solvent where it is monomeric (e.g., DMSO or a buffered aqueous solution at a pH ensuring high solubility).
-
Preparation of Sample Series: Prepare a series of aqueous solutions with increasing concentrations of 9-ACA by diluting the stock solution into the desired aqueous buffer. Ensure the final concentration of the organic solvent from the stock is minimal and constant across all samples.
-
Fluorescence Measurements:
-
Set the excitation wavelength to an appropriate value based on the absorption spectrum of monomeric 9-ACA.
-
Record the fluorescence emission spectrum for each sample.
-
Monitor changes in fluorescence intensity at the emission maximum, and/or the ratio of intensities at two different wavelengths (e.g., if an excimer band appears).
-
-
Data Analysis:
-
Plot the fluorescence intensity (or intensity ratio) versus the logarithm of the 9-ACA concentration.
-
The CAC is determined from the intersection of the two linear regions of the plot, representing the pre- and post-aggregation regimes.
-
Protocol 2: Investigation of pH Effect on 9-ACA Aggregation using UV-Vis Spectroscopy
This protocol outlines a method to study how pH influences the aggregation of 9-ACA.
-
Preparation of 9-ACA Solution: Prepare a solution of 9-ACA in water at a concentration where aggregation is expected to be sensitive to environmental changes (this may require preliminary experiments).
-
pH Titration:
-
Place the 9-ACA solution in a beaker with a magnetic stirrer.
-
Use a calibrated pH meter to monitor the pH.
-
Start at a low pH (e.g., 2) by adding small aliquots of a dilute acid (e.g., 0.1 M HCl).
-
After each addition, allow the pH to stabilize, then take an aliquot for UV-Vis measurement.
-
Incrementally increase the pH by adding a dilute base (e.g., 0.1 M NaOH) and repeat the measurement at each step up to a high pH (e.g., 12).
-
-
UV-Vis Measurements:
-
For each pH point, record the UV-Vis absorption spectrum of the aliquot over a relevant wavelength range.
-
-
Data Analysis:
-
Analyze the spectra for changes in λmax, absorbance intensity, and the appearance of new absorption bands.
-
Plot λmax or absorbance at a specific wavelength as a function of pH to identify pH-dependent transitions related to changes in protonation and aggregation state.
-
Signaling Pathways and Logical Relationships
The aggregation of 9-ACA is governed by a balance of intermolecular forces, which are in turn controlled by solution conditions. The following diagram illustrates the logical relationships between key experimental variables and the resulting aggregation behavior.
References
Technical Support Center: Purification of 9-Acridinecarboxylic Acid Labeled Antibodies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 9-acridinecarboxylic acid labeled antibodies.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification process, providing potential causes and recommended solutions in a question-and-answer format.
Q1: After my labeling reaction, how can I remove the unconjugated this compound?
A1: The removal of unconjugated small molecules like this compound is a critical step. The most common methods are based on size differences between the labeled antibody and the free label.[1]
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled antibody from the smaller, unconjugated this compound.[2][]
-
Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, unconjugated label to diffuse out while retaining the larger antibody conjugate.[4][5]
-
Tangential Flow Filtration (TFF) / Diafiltration: This method is suitable for larger scale purifications and uses a membrane to separate the components based on size. It is an efficient way to exchange buffers and remove small molecules.[1][6]
-
Centrifugal Ultrafiltration: For smaller sample volumes, centrifugal filter devices with an appropriate MWCO can efficiently remove unincorporated labels through a series of concentration and dilution steps (diafiltration).[7][8]
Q2: My final yield of the purified labeled antibody is very low. What are the possible causes and how can I improve it?
A2: Low yield is a common issue that can stem from several factors throughout the labeling and purification process.[9][10]
| Potential Cause | Recommended Action |
| Loss of product during purification | Ensure the chosen purification method is optimized for your antibody. For SEC, carefully monitor the elution profile to collect the correct fractions.[9] For dialysis and TFF, ensure the MWCO of the membrane is appropriate to prevent loss of the antibody. |
| Antibody precipitation or aggregation | The conjugation of the hydrophobic this compound can increase the propensity for aggregation.[11] Optimize buffer conditions (pH, salt concentration) to maintain antibody solubility. Consider using a more hydrophilic linker if aggregation is persistent.[11] |
| Suboptimal labeling reaction | If the labeling efficiency is low, less antibody will be conjugated, leading to a lower yield of the desired product. Optimize the molar ratio of this compound to the antibody and other reaction conditions like pH and temperature.[9] |
| Non-specific binding to purification materials | Some antibodies may non-specifically bind to chromatography resins or filtration membranes. Pre-condition the purification materials as per the manufacturer's instructions and consider using materials known for low protein binding.[1] |
Q3: I am observing a high level of aggregation in my purified labeled antibody. How can I prevent this?
A3: Aggregation is a significant concern as it can affect the functionality and immunogenicity of the antibody.[11] The hydrophobic nature of this compound can increase the risk of aggregation.[11]
-
Optimize the Degree of Labeling (DOL): A high DOL can increase the hydrophobicity of the antibody, leading to aggregation.[11] It is recommended to perform a titration of the this compound to find the optimal ratio that provides sufficient labeling without causing excessive aggregation.[9]
-
Buffer Conditions: Maintain the pH of the buffer away from the antibody's isoelectric point to prevent precipitation.[11] The salt concentration can also be optimized to minimize hydrophobic interactions that lead to aggregation.
-
Use of Additives: In some cases, the inclusion of stabilizing excipients in the final formulation buffer can help prevent aggregation.
-
Purification Method: Hydrophobic Interaction Chromatography (HIC) can be used to separate antibody species with different DOLs, allowing for the isolation of conjugates with a lower, more soluble DOL.[12][13][14][15][16]
Q4: How can I determine the purity and concentration of my final this compound labeled antibody?
A4: Proper characterization of the final product is essential.
-
Concentration: The protein concentration can be determined using standard methods like a BCA or Bradford protein assay, or by measuring the absorbance at 280 nm.[17]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is the standard method to analyze the purity of the antibody conjugate and quantify the percentage of aggregates, monomers, and fragments.[18][19]
-
Degree of Labeling (DOL): The DOL, which is the average number of this compound molecules per antibody, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of this compound.[20]
Frequently Asked Questions (FAQs)
Q: What is the recommended starting purity and concentration of the antibody for labeling? A: For most labeling reactions, the antibody should be reasonably pure (>95%) and at a concentration of at least 0.5 mg/mL.[21][22] The presence of other proteins or substances can interfere with the labeling reaction.
Q: Are there any buffer components I should avoid before starting the labeling reaction? A: Yes. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the activated this compound (e.g., NHS ester).[23] It is also advisable to remove preservatives like sodium azide, as they can interfere with some conjugation chemistries.[23] A buffer exchange into a suitable reaction buffer like phosphate-buffered saline (PBS) at the appropriate pH is recommended.[8]
Q: What is the optimal Degree of Labeling (DOL) for my this compound labeled antibody? A: The optimal DOL can vary depending on the specific application. A general "rule of thumb" for fluorescently labeled antibodies is a DOL between 2 and 8.[24] It is important to experimentally determine the optimal DOL for your antibody and application, as over-labeling can lead to loss of antibody function and increased aggregation.[24]
Q: Can I store my purified this compound labeled antibody? If so, under what conditions? A: For long-term storage, it is recommended to aliquot the purified antibody and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[25] For short-term storage, the antibody can be kept at 4°C, optionally with the addition of a carrier protein (e.g., 0.1% BSA) and a preservative like 0.02-0.05% sodium azide.[8]
Experimental Protocols
Protocol 1: Purification of Labeled Antibody using Size Exclusion Chromatography (SEC)
Objective: To remove unconjugated this compound and separate aggregates from the labeled antibody.
Methodology:
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with at least 5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).[1]
-
Sample Loading: Apply the conjugation reaction mixture to the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[5]
-
Elution: Elute the column with the storage buffer. The larger labeled antibody will pass through the column more quickly and elute first. The smaller, unconjugated this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for the antibody) and the appropriate wavelength for this compound.
-
Pooling and Concentration: Pool the fractions containing the purified labeled antibody. If necessary, concentrate the pooled fractions using a centrifugal filter device.
Protocol 2: Determination of Degree of Labeling (DOL)
Objective: To calculate the average number of this compound molecules per antibody.
Methodology:
-
Acquire Absorbance Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of this compound (Amax).
-
Calculate DOL: Use the following formula to calculate the DOL:[20]
DOL = (Amax * ε_protein) / ((A280 - (Amax * CF)) * ε_label)
Where:
-
Amax = Absorbance of the labeled antibody at the λmax of this compound.
-
A280 = Absorbance of the labeled antibody at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).
-
ε_label = Molar extinction coefficient of this compound at its λmax.
-
CF = Correction factor (A280 of the free label / Amax of the free label).
-
Visualizations
Caption: Workflow for labeling, purification, and analysis of antibodies.
Caption: Troubleshooting decision tree for antibody purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 7. Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips For Antibody Purification Troubleshooting [biochain.in]
- 11. benchchem.com [benchchem.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. nanocomposix.com [nanocomposix.com]
- 18. agilent.com [agilent.com]
- 19. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 20. Degree of labeling (DOL) step by step [abberior.rocks]
- 21. interchim.fr [interchim.fr]
- 22. Antibody Purification Illustrated Assay: Novus Biologicals [novusbio.com]
- 23. bidmc.org [bidmc.org]
- 24. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. antibodyproduction.co.uk [antibodyproduction.co.uk]
Technical Support Center: 9-Acridinecarboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 9-acridinecarboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound and its derivatives?
A1: For the parent this compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and incompatible substances like strong oxidants.[1] While some suppliers state it is stable at room temperature,[1] others recommend refrigeration (2-8°C)[2][3] or freezing (-20°C)[1][4] for optimal long-term stability. For derivatives, storage conditions should be determined based on their specific functional groups, but starting with refrigerated or frozen conditions in a desiccated, dark environment is a prudent approach.
Q2: What are the primary factors that can affect the stability of my this compound derivatives?
A2: The stability of these derivatives can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[5] The parent compound decomposes at high temperatures (around 290°C).[1][4][6]
-
Light: Acridine derivatives are often photosensitive. Exposure to light, especially UV, can lead to photolytic degradation.[7]
-
pH: The carboxylic acid moiety and any other ionizable groups on the derivative will be sensitive to pH, which can affect solubility and susceptibility to hydrolysis.[5][8]
-
Oxidation: The acridine ring system can be susceptible to oxidation.[1] Some derivatives are specifically designed to avoid oxidative metabolic pathways to increase their in vivo half-life.[9] The presence of oxidizing agents or dissolved oxygen can promote degradation.[1][5]
-
Enzymatic Degradation: If working with biological matrices, enzymatic degradation can be a factor.[5]
Q3: My this compound derivative solution changed color. What could be the cause?
A3: A color change in your solution often indicates chemical degradation. This could be due to oxidation of the acridine core, which can lead to the formation of colored byproducts. Exposure to light or incompatible solvents can also cause such changes. It is recommended to prepare fresh solutions and store them protected from light and at a low temperature.
Q4: I am observing unexpected peaks in my HPLC analysis of a stability sample. What could they be?
A4: Unexpected peaks are likely degradation products. Common degradation pathways for carboxylic acid derivatives include hydrolysis of ester or amide functionalities. For the acridine core, oxidation is a potential degradation route.[1][9] To identify these peaks, it is advisable to perform forced degradation studies (see Experimental Protocols section) and use techniques like LC-MS to determine the molecular weights of the degradants, which can help in their structural elucidation.[7][10]
Troubleshooting Guides
This section provides guidance for common issues encountered during the handling and analysis of this compound derivatives.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Solubility or Precipitation in Aqueous Buffer | The compound may have low aqueous solubility, especially at a pH close to its isoelectric point. | - Adjust the pH of the buffer to ionize the carboxylic acid group (typically pH > 5).- Add a small amount of a co-solvent like DMSO or ethanol (ensure it's compatible with your experiment).- Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use.[8] |
| Inconsistent Results in Biological Assays | The compound may be degrading in the assay medium over the course of the experiment. | - Assess the stability of the compound in the assay medium under the experimental conditions (time, temperature, light exposure).- Prepare fresh solutions for each experiment.- Consider adding antioxidants to the medium if oxidative degradation is suspected. |
| Loss of Compound During Sample Preparation | The derivative may be adsorbing to plasticware or being degraded by harsh sample preparation conditions. | - Use low-adsorption plasticware or silanized glassware.- Avoid extreme pH or high temperatures during extraction or other sample processing steps.- Perform a recovery experiment to quantify any loss during sample preparation. |
| Irreproducible Chromatographic Analysis (HPLC/LC-MS) | Poor peak shape, shifting retention times, or appearance of new peaks. | - Peak Tailing: Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated.- Shifting Retention Times: Ensure consistent mobile phase preparation and column temperature.- New Peaks: This may indicate on-column degradation or instability in the autosampler. Keep the autosampler cool and analyze samples promptly after preparation. |
Summary of Storage Conditions for this compound
| Parameter | Condition | Reference(s) |
| Temperature | Cool, Dry Area / Room Temperature | [1] |
| 2-8°C (Refrigerator) | [2][3] | |
| -20°C (Freezer) | [1][4] | |
| Atmosphere | Well-ventilated | [1] |
| Container | Tightly closed | [1] |
| Incompatibilities | Strong oxidants, Incompatible materials | [1] |
| Conditions to Avoid | Excess heat, Dust generation | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To identify the degradation products of a this compound derivative under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 1N NaOH before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 2, 8, and 24 hours. Neutralize with 1N HCl before analysis.[7]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2, 8, and 24 hours.[7]
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours, then dissolve and analyze. Also, heat a solution of the compound at 60°C for 24 hours.[7]
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.[7]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with UV detection or LC-MS.[10]
Protocol 2: HPLC Method for Stability Assessment
Objective: To quantify the parent compound and resolve its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This should be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where the acridine core has strong absorbance (e.g., ~254 nm or a wavelength maximum determined by a UV scan).
-
Injection Volume: 10 µL.
A method is considered "stability-indicating" if all degradation product peaks are well-resolved from the peak of the parent compound.[7]
Visualizations
Caption: Potential degradation pathways for this compound derivatives under stress.
Caption: Troubleshooting workflow for investigating stability issues.
References
- 1. This compound | CAS#:5336-90-3 | Chemsrc [chemsrc.com]
- 2. Acridine-9-carboxylic acid hydrate - Analytica Chemie [analyticachemie.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Acridine-9-carboxylic Acid Hydrate CAS 5336-90-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound HYDRATE | 332927-03-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
optimizing reaction conditions for 9-Acridinecarboxylic acid esterification
Welcome to the technical support center for the esterification of 9-Acridinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this specific chemical transformation.
Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an ineffective catalyst. 2. Decomposition of starting material or product: 9-Acridine derivatives can be sensitive to harsh acidic or basic conditions and high temperatures. 3. Poor quality of reagents: The this compound, alcohol, or solvent may be impure or contain water. 4. Equilibrium limitation (Fischer esterification): The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants.[1][2][3] | 1. Optimize reaction conditions: Increase the reaction time, elevate the temperature moderately, or screen different catalysts (e.g., H₂SO₄, TsOH, DCC/DMAP).[1][3] For sensitive substrates, Steglich esterification using DCC and DMAP can be a milder alternative.[4] 2. Use milder conditions: If decomposition is suspected, switch to a less harsh method. For instance, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride at moderate temperatures before reacting with the alcohol can be more effective.[5] 3. Ensure reagent purity: Use freshly distilled solvents and high-purity starting materials. Dry the alcohol and solvents if necessary. 4. Remove water: For Fischer esterification, use a Dean-Stark apparatus to remove water as it forms, or use a large excess of the alcohol to drive the equilibrium towards the product.[2] |
| Formation of Multiple Byproducts | 1. Side reactions: The acridine ring system can be susceptible to side reactions under certain conditions. 2. Rearrangement (Steglich esterification): In Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially with sterically hindered alcohols.[6] 3. Decomposition: As mentioned above, harsh conditions can lead to decomposition products. | 1. Modify reaction conditions: Adjust the temperature, catalyst, and solvent to minimize side reactions. 2. Optimize Steglich conditions: Use a less hindered coupling agent or add an activating agent like HOBt to trap the intermediate before it rearranges.[6] 3. Purify the product: Utilize column chromatography to separate the desired ester from the byproducts.[5] |
| Difficult Product Isolation/Purification | 1. Solubility issues: The product ester may have similar solubility to the starting materials or byproducts, making separation difficult.[6][7] 2. Emulsion formation during workup: The presence of both acidic and basic functionalities can lead to emulsions during aqueous workup. | 1. Optimize chromatographic separation: Experiment with different solvent systems for column chromatography. Recrystallization can also be an effective purification method. 2. Modify workup procedure: Use brine (saturated NaCl solution) to break up emulsions. Adjust the pH carefully during extractions. |
| Reaction Stalls or is Very Slow | 1. Poor nucleophilicity of the alcohol: Secondary or tertiary alcohols are less reactive than primary alcohols.[4][6] 2. Low solubility of this compound: The starting material may not be fully dissolved in the reaction solvent, limiting its availability to react.[6] 3. Catalyst deactivation: The catalyst may be poisoned by impurities or may not be suitable for the chosen reaction conditions. | 1. Activate the carboxylic acid: Convert the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5] This is often the most effective method for less reactive alcohols. 2. Choose an appropriate solvent: Select a solvent in which this compound has better solubility at the reaction temperature. 3. Select a more robust catalyst: Consider using a solid-supported acid catalyst or a different type of catalyst altogether. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for esterifying this compound?
A1: The most common and effective methods include:
-
Fischer Esterification: This is a classic method involving heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][3] It is an equilibrium-driven reaction.[1][2]
-
Acid Chloride Formation Followed by Alcoholysis: This two-step process involves first converting this compound to 9-acridinecarbonyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acid chloride is then reacted with the desired alcohol, often in the presence of a base like pyridine or triethylamine, to yield the ester.[5] This method is often preferred for less reactive alcohols or when milder conditions are required for the second step.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] It is performed under mild, neutral conditions, making it suitable for sensitive substrates.[4]
Q2: How do I choose the right catalyst for my esterification reaction?
A2: The choice of catalyst depends on the substrate and the desired reaction conditions:
-
Strong Acid Catalysts (H₂SO₄, TsOH): These are used in Fischer esterification. They are inexpensive and effective but can be harsh and may not be suitable for acid-sensitive substrates.[1][4]
-
Thionyl Chloride (SOCl₂): This is a reagent used to form an acid chloride, which is a highly reactive intermediate. This pathway is suitable for a wide range of alcohols, including those that are less nucleophilic.[5]
-
DCC/DMAP: This combination is used for Steglich esterification and is ideal for acid-sensitive molecules as the reaction proceeds under neutral conditions.[4]
Q3: My this compound is not dissolving in the reaction solvent. What should I do?
A3: Poor solubility can significantly hinder the reaction rate.[6] You can try the following:
-
Select a solvent with better solubilizing power for your starting material. Common solvents for esterification include toluene, dichloromethane (DCM), or an excess of the alcohol being used.
-
Gently heat the mixture to aid dissolution, but be mindful of the thermal stability of your compounds.
-
If solubility remains an issue, consider converting the this compound to its more reactive acid chloride, which may have different solubility properties and reacts more readily.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). A spot for the this compound (starting material) and a new spot for the ester product should be visible. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Experimental Protocols
Protocol 1: Esterification via Acid Chloride Formation
This protocol is adapted from a method used for synthesizing acridine-9-carboxylate esters.[5]
Step 1: Formation of 9-Acridinecarbonyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add an excess of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 1-2 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting solid is 9-acridinecarbonyl chloride, which can be used in the next step without further purification.[5]
Step 2: Ester Formation
-
Dissolve the 9-acridinecarbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Add the desired alcohol to the solution. If not using pyridine as the solvent, add a base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40°C) for several hours to overnight.[5]
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup to remove any remaining acid chloride and the base.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Fischer Esterification
This is a general protocol for Fischer esterification.[1][3]
-
To a round-bottom flask, add this compound and a large excess of the desired alcohol (the alcohol can also serve as the solvent).[1]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours. A Dean-Stark apparatus can be used to remove the water that is formed.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude ester by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the esterification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
avoiding self-quenching of 9-acridinecarboxylic acid probes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid self-quenching of 9-acridinecarboxylic acid (9-ACA) probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence self-quenching?
A1: Fluorescence self-quenching is a phenomenon where a fluorophore's quantum yield is reduced when two or more identical fluorophores are in close proximity to each other.[1] This process can occur through several mechanisms, including the formation of non-fluorescent ground-state dimers (static quenching) or energy transfer between an excited fluorophore and a ground-state fluorophore (dynamic quenching).[2][3] This leads to a decrease in the observed fluorescence intensity.
Q2: Why is this compound (9-ACA) prone to self-quenching?
A2: Like many planar aromatic molecules, 9-ACA has a tendency to stack together, especially at higher concentrations.[4] This aggregation brings the fluorophores into close proximity, leading to efficient self-quenching. The efficiency of this quenching is highly dependent on the distance between the molecules.[2]
Q3: What are the primary experimental factors that lead to 9-ACA self-quenching?
A3: The most common factors include:
-
High Probe Concentration: Increasing the concentration of 9-ACA probes directly increases the likelihood of aggregation and subsequent quenching.
-
Sub-optimal Labeling Ratios: When labeling biomolecules (e.g., proteins, nucleic acids), using too high a ratio of dye to biomolecule can lead to multiple probes being attached in close proximity.
-
Inappropriate Solvent Conditions: The choice of solvent can influence the solubility and aggregation state of 9-ACA.
-
Lack of a Spacer: When conjugating 9-ACA to other molecules, the absence of a sufficiently long and flexible linker can restrict the fluorophore's movement and promote interactions with neighboring probes.
Troubleshooting Guide
This section addresses common issues encountered during experiments with 9-ACA probes.
Issue 1: Low or no fluorescence signal is detected from my 9-ACA labeled sample.
This is a classic symptom of self-quenching. The troubleshooting workflow below can help diagnose and resolve the issue.
References
- 1. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field | PLOS One [journals.plos.org]
- 2. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Challenges of 9-Acridinecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using 9-acridinecarboxylic acid (9-ACA) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of using this compound in vivo?
A1: The primary challenges associated with the in vivo use of this compound are its poor aqueous solubility, potential toxicity, and limited information on its metabolic fate and pharmacokinetic profile. Its low solubility can lead to poor bioavailability and limit its therapeutic efficacy.[1][2]
Q2: Is this compound toxic?
A2: Yes, this compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2][3] The toxicological properties of this compound have not been fully investigated, and a specific LD50 value is not currently available.[1] In vitro studies on human hepatocytes have shown that this compound can damage mitochondrial structure and reduce mitochondrial membrane potential, indicating potential cytotoxicity.
Q3: What is the aqueous solubility of this compound?
Troubleshooting Guides
Poor Aqueous Solubility
Problem: My this compound is not dissolving in my aqueous vehicle for in vivo administration.
Solutions:
-
pH Adjustment: Since 9-ACA is a carboxylic acid, its solubility can be increased in basic solutions. However, the physiological compatibility of the final formulation's pH must be carefully considered.
-
Co-solvents: The use of biocompatible co-solvents can enhance solubility. It is crucial to perform toxicity studies on the co-solvent itself and the final formulation.
-
Formulation Strategies: Advanced formulation techniques can significantly improve the solubility and bioavailability of 9-ACA. These include:
-
Solid Dispersions: Dispersing 9-ACA in a hydrophilic polymer matrix can enhance its dissolution rate.[4][5][6][7]
-
Liposomal Encapsulation: Encapsulating the hydrophobic 9-ACA within lipid bilayers can improve its solubility and delivery to target tissues.[8][9][10][11][12]
-
Nanoparticle Formulation: Creating nanoparticles of 9-ACA can increase its surface area, leading to improved dissolution and absorption.
-
Potential In Vivo Toxicity
Problem: I am concerned about the potential toxicity of this compound in my animal model.
Solutions:
-
Dose-Ranging Studies: It is essential to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD). Start with low doses and carefully observe the animals for any signs of toxicity.
-
Alternative Toxicity Assessment Models: The zebrafish embryo model is a powerful tool for rapid, high-throughput toxicity screening of chemical compounds.[1][13][14][15][16] This can provide valuable initial data on potential developmental toxicity and help in selecting a safer starting dose for rodent studies.
-
Encapsulation for Reduced Systemic Toxicity: Formulating 9-ACA in liposomes or nanoparticles can alter its biodistribution, potentially reducing its exposure to non-target organs and thereby decreasing systemic toxicity.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 223.23 g/mol | [3] |
| Aqueous Solubility | Negligible | [1][2] |
| Solubility in Solvents | Slightly soluble in aqueous base, DMSO, and heated/sonicated methanol | |
| LD50 (Oral) | Not available | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a general guideline for determining the thermodynamic solubility of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of 9-ACA to a scintillation vial.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of 9-ACA in the supernatant using a validated HPLC-UV method against a standard curve.
Protocol for Preparing a Solid Dispersion of 9-ACA (Solvent Evaporation Method)
This protocol describes a common method for preparing solid dispersions to enhance the solubility of poorly water-soluble drugs.[6]
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A common volatile solvent (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh 9-ACA and the chosen hydrophilic polymer in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the 9-ACA and the polymer in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder for further characterization and use.
Protocol for Liposomal Formulation of 9-ACA (Thin-Film Hydration Method)
This protocol outlines the preparation of liposomes to encapsulate the hydrophobic 9-ACA.[8][9][11][12]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Dissolve the phospholipids, cholesterol, and 9-ACA in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size. Repeat the extrusion process 10-20 times.
-
The resulting liposomal suspension can be purified and characterized for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Troubleshooting workflow for in vivo challenges of 9-ACA.
Caption: Strategies for enhancing the solubility of 9-ACA.
Caption: Potential metabolic pathways of acridine compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | CAS#:5336-90-3 | Chemsrc [chemsrc.com]
- 3. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. crsubscription.com [crsubscription.com]
- 5. japsonline.com [japsonline.com]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. protocols.io [protocols.io]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. oaepublish.com [oaepublish.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid Evaluation of Toxicity of Chemical Compounds Using Zebrafish Embryos [jove.com]
Technical Support Center: 9-Acridinecarboxylic Acid Active Esters
Welcome to the technical support center for 9-acridinecarboxylic acid active esters. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of these chemiluminescent labeling reagents. Our goal is to help you achieve optimal results by minimizing the hydrolysis of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound active esters and what are they used for?
This compound active esters, particularly N-hydroxysuccinimide (NHS) esters, are highly reactive compounds used for chemiluminescent labeling. They readily react with primary and secondary amines on molecules such as proteins, peptides, antibodies, and nucleic acids to form stable amide bonds.[1][2] This labeling is crucial for various detection methods in immunoassays and nucleic acid hybridization assays.[1][3]
Q2: What is hydrolysis and why is it a concern for this compound active esters?
Hydrolysis is a chemical reaction where the active ester reacts with water, leading to the cleavage of the ester bond. This results in the formation of the inactive this compound, which can no longer participate in the desired labeling reaction.[4][5] This competing side-reaction reduces the efficiency of labeling and can lead to inconsistent experimental results.[6]
Q3: What are the primary factors that influence the rate of hydrolysis?
The main factors affecting the stability and hydrolysis rate of this compound active esters are:
-
pH: The rate of hydrolysis significantly increases with higher pH. These esters are most stable in acidic conditions (pH < 6.0) and hydrolyze rapidly in alkaline solutions (pH > 8.5).[1][7]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[7]
-
Solvent: The presence of water or protic solvents will lead to hydrolysis. Anhydrous, non-protic solvents are recommended for reconstitution and storage.[1][8]
-
Moisture: Exposure to moisture from the air can degrade the reagent, even in its solid form.[4][5]
Q4: How should I store my this compound active ester?
Proper storage is critical to maintain the reactivity of the ester. It should be stored desiccated at low temperatures (e.g., -20°C), and protected from light.[1][9] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the reagent.[4] For optimal stability, purging the vial with an inert gas like nitrogen before sealing is recommended.[4]
Troubleshooting Guide
This guide addresses common problems encountered during labeling experiments with this compound active esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no labeling efficiency | 1. Hydrolyzed Reagent: The active ester may have degraded due to improper storage or handling.[4][6] 2. Suboptimal Reaction pH: The pH of the reaction buffer may be too low for efficient amine coupling or too high, causing rapid hydrolysis.[7] 3. Presence of Competing Amines: The reaction buffer (e.g., Tris) or sample may contain primary amines that compete with the target molecule for the label.[10] | 1. Use a fresh vial of the active ester. Ensure proper storage and handling to prevent moisture exposure. 2. The optimal pH for labeling is a compromise between amine reactivity and ester hydrolysis, typically between 7.2 and 8.5.[7] Use amine-free buffers such as phosphate, bicarbonate, or HEPES.[7][10] 3. Purify the target molecule to remove any amine-containing contaminants. Use a buffer that does not contain primary amines.[10] |
| Inconsistent results between experiments | 1. Variable Reagent Activity: The active ester may be hydrolyzing over time after being opened.[4] 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or incubation time can affect the outcome.[7] | 1. Aliquot the active ester upon receipt to minimize freeze-thaw cycles and moisture exposure for the bulk of the reagent. Dissolve just before use in an anhydrous solvent like DMSO or DMF.[7] 2. Carefully control all reaction parameters. Prepare fresh buffers for each experiment and verify the pH. Use a consistent temperature and incubation time. |
| High background signal | 1. Excess Unreacted Label: Insufficient removal of the unreacted, hydrolyzed acridinium ester after the labeling reaction. 2. Non-specific Binding: The acridinium label may be binding non-covalently to other components in the assay. | 1. Purify the labeled conjugate using size exclusion chromatography (e.g., Sephadex) or dialysis to remove excess label and byproducts.[10] 2. Include blocking agents (e.g., BSA, if compatible with your assay) and washing steps to minimize non-specific binding. The addition of electron-donating groups to the acridine ring can enhance aqueous solubility and lead to lower non-specific binding.[3] |
Data Presentation
The stability of active esters is highly dependent on the experimental conditions. The following tables provide a summary of the stability of N-hydroxysuccinimide (NHS) esters, which are representative of this compound active esters.
Table 1: Stability of NHS Esters Under Various Conditions
| pH | Temperature | Half-life of NHS Ester |
| 6.0 | Room Temperature | Stable for hours |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Data compiled from multiple sources.[7]
Table 2: Recommended Buffers for Labeling Reactions
| Buffer | Recommended Concentration | pH Range | Notes |
| Phosphate Buffer | 0.1 M | 7.2 - 8.0 | Commonly used and provides good buffering capacity.[7] |
| Bicarbonate Buffer | 0.1 M | 8.0 - 8.5 | Effective for reactions requiring a slightly higher pH.[7][10] |
| HEPES Buffer | 0.1 M | 7.2 - 8.0 | A good alternative to phosphate buffers.[7] |
| Borate Buffer | 0.1 M | 8.0 - 8.5 | Can be used for labeling reactions.[7] |
Note: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for the active ester.[7][10]
Experimental Protocols
General Protocol for Protein Labeling with this compound NHS Ester
This protocol provides a general workflow for conjugating a this compound NHS ester to a protein, such as an antibody. Optimization of the molar excess of the ester, protein concentration, and incubation time may be necessary for specific applications.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound NHS ester
-
Anhydrous organic solvent (DMSO or DMF)[7]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[10]
-
Purification column (e.g., Sephadex G-25)[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer at a suitable concentration. If the protein is in a buffer like Tris, it must be exchanged into a compatible buffer such as PBS.
-
Adjust the pH of the protein solution to 8.0-8.5 by adding a small amount of 1 M sodium bicarbonate.[10]
-
-
Prepare the Active Ester Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the active ester stock solution. A 10- to 20-fold molar excess of the ester over the protein is a common starting point.[7]
-
While gently stirring the protein solution, add the calculated volume of the ester stock solution dropwise.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[7] Lower temperatures can help to minimize hydrolysis.[7]
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted ester and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[10]
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the acridinium ester (at its specific absorbance maximum).
-
Visualizations
Caption: Desired aminolysis versus competing hydrolysis reaction pathway.
References
- 1. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. N-Hydroxysuccinimide active ester [schem.jp]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Key Factors Affecting the Luminescent Environment of Acridinium Esters [vacutaineradditives.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. biotium.com [biotium.com]
troubleshooting low yield in 9-acridinecarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 9-acridinecarboxylic acid, with a focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
Low yields in the synthesis of this compound can stem from several factors, broadly categorized as:
-
Incomplete Reactions: The reaction may not have gone to completion due to suboptimal conditions. This can be caused by incorrect reaction time, temperature, or inefficient mixing.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification, thereby reducing the isolated yield of the target compound. For instance, high temperatures in the Bernthsen synthesis can lead to charring.[1]
-
Purity of Reagents and Solvents: The presence of moisture or other impurities in the starting materials or solvents can interfere with the reaction. For example, some reagents are sensitive to moisture and can be hydrolyzed, rendering them inactive.[2]
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, precipitation, filtration, and chromatography steps if these procedures are not optimized.[2][3]
Q2: My reaction appears incomplete, with a significant amount of starting material remaining. What steps can I take to improve conversion?
If you observe a large amount of unreacted starting material, consider the following troubleshooting steps:
-
Verify Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. In some cases, using a slight excess of one reagent can drive the reaction to completion.[2]
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reaction time may be necessary.[3]
-
Increase Reaction Temperature: For many reactions, increasing the temperature can enhance the reaction rate.[2] However, be cautious, as excessive heat can also promote the formation of side products.[1]
-
Use a Catalyst: Depending on the synthesis route, the addition of a suitable catalyst can significantly improve reaction rates and yields. For example, zinc chloride is commonly used in the Bernthsen acridine synthesis.[1][4]
Q3: I am struggling with the oxidation of 9-methylacridine to this compound. What are the critical parameters for this reaction?
The oxidation of 9-methylacridine is a common synthetic route. To achieve a high yield, focus on these critical parameters:
-
Molar Ratios: The molar ratio of 9-methylacridine to the oxidant and catalyst is crucial. A typical ratio is 1 : 4-8 : 0.03-0.06 (9-methylacridine : oxidant : oxidation catalyst).[5]
-
Reaction Temperature: The reaction is typically carried out at a temperature between 80-120 °C.[5]
-
Reaction Time: The optimal reaction time is generally between 1-3 hours.[5]
-
Solvent: The choice of solvent is important. Chloroform has been reported as a suitable solvent for this transformation.[5]
Q4: What are the common pitfalls during the hydrolysis of 9-cyanoacridine to this compound?
The hydrolysis of 9-cyanoacridine is a reliable method, but attention to detail is key. Common issues include:
-
Incomplete Hydrolysis: Ensure the reaction is heated sufficiently (e.g., at 100°C for 2 hours) in the presence of aqueous sulfuric acid to ensure complete conversion of the nitrile group.[6]
-
Precipitation and Isolation: After hydrolysis, the product is precipitated by pouring the reaction mixture into cold water. Ensure the precipitation is complete before filtration. The subsequent dissolution in sodium hydroxide and re-precipitation by acidification must be done carefully to avoid product loss.[6]
Troubleshooting Low Yield
When faced with a low yield, a systematic approach to troubleshooting can help identify the root cause.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Typical Reaction Time | Reported Yield | Reference |
| Hydrolysis | 9-Cyanoacridine | H₂SO₄, H₂O, NaNO₂ | 4 hours | Not specified | [6] |
| Oxidation | 9-Methylacridine | Oxidant, Oxidation Catalyst | 1-3 hours | Not specified | [5] |
| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | ZnCl₂ | Several hours | Good | [7] |
| Microwave-Assisted Bernthsen | Diphenylamine, Carboxylic Acid | ZnCl₂ | Several minutes | Good | [7] |
Table 2: Bernthsen Synthesis Conditions - Conventional vs. Microwave[1]
| Parameter | Conventional Heating | Microwave Irradiation |
| Catalyst | ZnCl₂ or PPA | ZnCl₂ or p-TSA |
| Temperature | 200-270 °C | 200-210 °C |
| Time | ~24 hours | ~5 minutes |
| Yield | Low to Moderate | Up to 98% |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 9-Cyanoacridine
This protocol is adapted from the procedure described in PrepChem.[6]
-
Dissolution: Dissolve 4 g of 9-cyanoacridine in 40 cm³ of sulfuric acid containing 10% by weight of distilled water.
-
Heating: Heat the mixture at 100°C for 2 hours.
-
Nitrite Addition: Slowly add 10.7 g of sodium nitrite with continuous stirring.
-
Continued Heating: Continue heating the resulting mixture at 100°C for an additional 2 hours.
-
Precipitation: Pour the reaction mixture into 650 cm³ of cold, distilled water to precipitate the solid material.
-
Isolation: Isolate the solid by filtration.
-
Purification:
-
Dissolve the solid in the minimum quantity of 1 M sodium hydroxide solution.
-
Filter the resulting solution.
-
Make the filtrate slightly acidic by adding a 50% (by volume) solution of sulfuric acid in water to precipitate the pure product.
-
-
Drying: Dry the final product, this compound, in vacuo.
Protocol 2: Synthesis via Oxidation of 9-Methylacridine
This generalized protocol is based on the method described in a Google Patent.[5]
-
Weigh Reagents: Weigh the 9-methylacridine, oxidant, oxidation catalyst, and solvent. The molar ratio of 9-methylacridine to oxidant to catalyst should be approximately 1 : 4-8 : 0.03-0.06.[5] The weight ratio of 9-methylacridine to solvent should be between 1:3 and 1:8.[5]
-
Reaction: Combine the reagents in a suitable reaction vessel. Heat the mixture to 80-120°C and maintain for 1-3 hours.[5] Microwave heating (200-350W) can also be employed.[5]
-
Separation: After the reaction is complete, separate the crude this compound from the reaction liquid.
-
Purification: A typical purification involves dissolving the crude product in an aqueous solution of sodium bicarbonate, filtering the solution, and then acidifying the filtrate with hydrochloric acid to precipitate the purified product.
-
Drying: Filter the purified solid and dry at 100°C to obtain the final product as a yellow powder.[5]
Factors Affecting Yield
Several interconnected factors influence the final yield of this compound. Optimizing these parameters is key to a successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 5. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 9-Acridinecarboxylic Acid Fluorescence
Welcome to the technical support center for 9-Acridinecarboxylic acid (9-ACA). This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting guidance for experiments involving the pH-dependent fluorescence of 9-ACA.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
The fluorescence of 9-ACA is highly sensitive to pH. This is due to the protonation and deprotonation of the molecule, which results in different chemical species with distinct fluorescent properties. In alkaline solutions, 9-ACA exists primarily as an anion, which exhibits strong fluorescence with an emission maximum around 430-440 nm.[1] As the pH is lowered into the neutral and acidic range, the heterocyclic nitrogen atom of the acridine ring becomes protonated, leading to the formation of a zwitterion.[1][2] This zwitterionic form has a fluorescence emission maximum that is red-shifted to approximately 475-480 nm, and its fluorescence intensity is lower than that of the anionic form.[1][2]
Q2: What are the different chemical forms of 9-ACA at various pH levels?
At different pH values, 9-ACA primarily exists in two forms:
-
Anionic Form: Prevalent in alkaline to neutral solutions (pH > 7). The carboxylic acid group is deprotonated (-COO⁻), and the acridine nitrogen is neutral. This form is highly fluorescent.[1]
-
Zwitterionic Form: Prevalent in slightly acidic to neutral solutions (pH range of approximately 2-7).[1] The carboxylic acid group is deprotonated (-COO⁻), and the acridine ring nitrogen is protonated (NH⁺).[1]
The equilibrium between these two forms is what dictates the observed fluorescence at a given pH.
Q3: What is the pKa of this compound?
The ground-state pKa for the equilibrium between the anionic and zwitterionic forms of 9-ACA has been estimated to be approximately 6.2.[2] This is a crucial parameter for understanding and predicting the fluorescence behavior in the physiological pH range.
Q4: Why does the fluorescence lifetime of 9-ACA change with pH?
The fluorescence lifetime of 9-ACA is also dependent on its protonation state. The anionic form, present at higher pH, has a longer fluorescence lifetime of about 6.6 ns.[2] In contrast, the zwitterionic form, which is favored at lower pH, has a significantly shorter lifetime of around 2.1 ns.[2] This change in lifetime is a direct consequence of the different electronic structures of the two species and their respective rates of radiative and non-radiative decay.
Troubleshooting Guide
Issue 1: My fluorescence intensity is very low or non-existent.
-
Incorrect pH: Ensure your buffer pH is in the optimal range for 9-ACA fluorescence. The anionic form in alkaline solutions is more fluorescent than the zwitterionic form in acidic solutions.[1]
-
Poor Solubility: 9-ACA has poor aqueous solubility.[1] Ensure the compound is fully dissolved. You may need to prepare a saturated stock solution in water or use a minimal amount of an organic co-solvent, although this may affect the fluorescence properties.
-
Concentration Effects: At high concentrations, you may observe fluorescence quenching or the inner-filter effect, where the emitted light is reabsorbed by other 9-ACA molecules. It is recommended to work with dilute solutions where the absorbance at the excitation wavelength is less than 0.1.
-
Instrument Settings: Check that your spectrofluorometer's excitation and emission wavelengths are set correctly for the expected species at your sample's pH. Also, ensure the slit widths are appropriately adjusted for a good signal-to-noise ratio.[1]
Issue 2: The fluorescence emission peak is not where I expect it to be.
-
pH of the Solution: The emission maximum of 9-ACA is pH-dependent. An emission peak around 440 nm is expected in alkaline conditions, while a peak around 475 nm is expected in acidic conditions.[1] Accurately measure the pH of your final solution.
-
Buffer Effects: Some buffer components can interact with fluorophores and affect their fluorescence. If possible, test your experiment in different buffer systems to rule out buffer-specific interactions.
-
Contaminants: Impurities in your 9-ACA sample or solvent can have their own fluorescence, leading to unexpected peaks. Ensure you are using a pure compound and high-purity solvents.
Issue 3: The fluorescence lifetime of my 9-ACA sample in solution does not change with pH.
This is an interesting observation that has been reported in the literature. While the different prototropic species of 9-ACA do have distinct fluorescence lifetimes, in a buffered solution, the lifetime may not show strong pH dependence.[3][4] However, when 9-ACA is immobilized, for example, by covalently binding it to a solid support like amine-modified silica, it exhibits a significant change in fluorescence lifetime with pH.[3][4] This suggests that the local environment and molecular mobility play a crucial role in the excited-state dynamics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound fluorescence at different pH values.
Table 1: pH-Dependent Fluorescence Properties of 9-ACA
| Parameter | Acidic Solution (Zwitterion) | Alkaline Solution (Anion) |
| Approximate pH Range | 2 - 7[1] | > 7[1] |
| Emission λmax | ~475 nm[1] | ~440 nm[1] |
| Fluorescence Lifetime (τf) | ~2.1 ns[2] | ~6.6 ns[2] |
Table 2: Fluorescence Quantum Yields (Φf) and Lifetimes (τf) of 9-ACA in Aqueous Solutions
| Species | pH | H₀ | λem (nm) | Φf | τf (ns) |
| Anion | 9.0 | 430 | 0.20 | 6.6 | |
| Zwitterion | 3.0 | 475 | 0.05 | 2.1 | |
| Cation | -7.7 | 530 | 0.04 | 1.1 | |
| Data adapted from a 1997 study. H₀ refers to Hammett's acidity scale for highly acidic solutions. |
Experimental Protocols
Detailed Methodology for Measuring pH-Dependent Fluorescence of 9-ACA
This protocol outlines the steps to measure the fluorescence emission spectra and intensity of 9-ACA at various pH values.
1. Materials and Reagents:
-
This compound (high purity)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Phosphoric acid (H₃PO₄)
-
Perchloric acid (for highly acidic solutions)
-
Deionized water (high purity)
-
Volumetric flasks and pipettes
-
pH meter with a calibrated glass electrode
-
Spectrofluorometer
-
Quartz cuvettes
2. Preparation of Buffer Solutions:
-
Prepare 100 mM stock solutions of NaH₂PO₄, Na₂HPO₄, and H₃PO₄ in deionized water.
-
To create aqueous solutions in the pH range of 2-9, mix appropriate amounts of the stock solutions.[1]
-
Maintain a total buffer concentration of 50 mM and a constant ionic strength (e.g., 0.4, which can be adjusted with a neutral salt like NaCl).[1]
-
For pH values below 2, use perchloric acid and refer to Hammett's acidity scale (H₀) for accurate acidity values.[1]
3. Preparation of 9-ACA Sample:
-
Due to its poor aqueous solubility, prepare a saturated stock solution of 9-ACA in deionized water.[1]
-
For each pH measurement, dilute the stock solution into the corresponding pH buffer. A typical dilution would be 1 mL of stock solution into 4 mL of buffer in a 5 mL volumetric flask.[1]
-
The final concentration should be low enough to keep the absorbance at the excitation wavelength below 0.1 to avoid inner-filter effects.
4. Fluorescence Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength. To compare the fluorescence of different species, it is ideal to excite at an isosbestic point (a wavelength where both species have the same molar absorptivity). If unknown, an excitation wavelength of around 358 nm can be used.[1]
-
Set the emission scan range, for example, from 400 nm to 600 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm for excitation and 2 nm for emission, but this may need optimization for your instrument).[1]
-
Use a quartz cuvette for all measurements.
-
Before measuring your sample, run a blank scan with the corresponding buffer to obtain a background spectrum.
-
Subtract the blank spectrum from your sample's fluorescence spectrum.
-
Record the fluorescence emission spectrum for each pH sample.
5. Data Analysis:
-
Plot the fluorescence intensity versus wavelength for each pH.
-
Identify the emission maximum (λmax) for each spectrum.
-
Plot the fluorescence intensity at a specific wavelength (e.g., the emission maximum of the anion or zwitterion) as a function of pH to generate a titration curve. This can be used to determine the pKa of 9-ACA.
Visualizations
Caption: Logical relationship between pH, 9-ACA species, and fluorescence.
Caption: Experimental workflow for pH-dependent fluorescence measurement.
References
Validation & Comparative
A Head-to-Head Comparison: 9-Acridinecarboxylic Acid vs. Fluorescein for Peptide Labeling
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision in the design of peptide-based assays and therapeutic agents. The ideal label should offer high sensitivity, stability, and minimal interference with the peptide's biological activity. This guide provides an objective comparison of two popular fluorescent labels: 9-acridinecarboxylic acid and fluorescein, supported by experimental data and detailed protocols to inform your selection.
At a Glance: Key Performance Indicators
| Property | This compound | Fluorescein (FAM/FITC) |
| Excitation Wavelength (λex) | ~358-402 nm[1] | ~494 nm[2] |
| Emission Wavelength (λem) | ~430-460 nm[1] | ~518 nm[2] |
| Quantum Yield (Φf) | Variable, increases with solvent hydrogen-bonding capacity[3][4] | High (typically >0.9 in aqueous buffer)[5] |
| Photostability | Generally considered good, but can be susceptible to photobleaching under continuous excitation.[5] | Moderate, known to be susceptible to photobleaching.[6] |
| pH Sensitivity | Fluorescence is pH-dependent, can be used as a ratiometric pH indicator in the physiological range.[5] | Highly pH-dependent, with optimal fluorescence in slightly basic conditions (pH > 7.5).[5][7] |
| Labeling Chemistry | Carboxylic acid requires activation (e.g., to an NHS ester or acid chloride) for coupling to amines. | Commonly available as NHS esters or isothiocyanates for direct reaction with amines.[8] |
| Primary Applications | DNA/RNA binding studies, fluorescence lifetime imaging, ratiometric pH sensing. | Immunoassays, fluorescence microscopy, flow cytometry, FRET assays.[2] |
In-Depth Analysis
Spectroscopic Properties
This compound exhibits excitation and emission maxima in the near-UV and blue regions of the spectrum, respectively.[1] In contrast, fluorescein derivatives like 5-carboxyfluorescein (5-FAM) and fluorescein isothiocyanate (FITC) are excited by blue light and emit green light, making them compatible with common 488 nm laser lines used in many fluorescence-based instruments.[5]
Quantum Yield and Photostability
Fluorescein is renowned for its high fluorescence quantum yield, often exceeding 0.9 in aqueous buffers, which contributes to its bright signal in many applications.[5] However, a significant drawback of fluorescein is its moderate photostability, leading to signal decay under prolonged or intense illumination.[6]
The quantum yield of this compound is more variable and is influenced by the solvent environment, tending to increase in solvents with a greater capacity for hydrogen bonding.[3][4] While some reports suggest good photostability, acridine dyes, in general, can be prone to photobleaching upon continuous excitation.[5]
pH Sensitivity: A Key Differentiator
A critical distinction between the two labels lies in their response to pH. The fluorescence of fluorescein is highly dependent on pH, with its intensity significantly decreasing in acidic environments.[5][7] This can be a major limitation for assays performed under acidic conditions or for intracellular studies where pH can vary between organelles.
Conversely, this compound also exhibits pH-dependent fluorescence but in a manner that allows it to be used as a ratiometric and fluorescence lifetime-based pH indicator within the physiological range.[5] This property can be advantageous for studying biological processes that involve pH changes.
Experimental Protocols
Peptide Labeling with this compound
This protocol describes a general method for labeling the N-terminus or the side chain of a lysine residue of a peptide with this compound in solution. This procedure involves the activation of the carboxylic acid group of the dye to form an N-hydroxysuccinimide (NHS) ester, which then reacts with the primary amine of the peptide.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Peptide with a free primary amine
-
Reaction Buffer: 0.1 M Sodium bicarbonate or Sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Protocol:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.1 equivalents of DSC or 1.1 equivalents of DCC and 1.1 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the formation of the NHS ester is complete (can be monitored by TLC or LC-MS).
-
-
Peptide Labeling Reaction:
-
Dissolve the peptide in the Reaction Buffer.
-
Add the activated this compound NHS ester solution to the peptide solution. A 5-10 fold molar excess of the activated dye is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching (Optional):
-
Add the Quenching Buffer to the reaction mixture to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the labeled peptide from unreacted dye and byproducts using size-exclusion chromatography or reversed-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and HPLC.
-
Determine the concentration of the labeled peptide by measuring the absorbance at the λmax of this compound.
-
Peptide Labeling with Fluorescein (FAM-NHS Ester)
This protocol outlines the standard procedure for labeling a peptide with a pre-activated fluorescein derivative, 5-Carboxyfluorescein N-succinimidyl ester (5-FAM, SE).
Materials:
-
5-FAM, SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Peptide with a free primary amine
-
Reaction Buffer: 0.1 M Sodium bicarbonate or Sodium borate buffer, pH 8.3-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Protocol:
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the 5-FAM, SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Peptide Labeling Reaction:
-
Dissolve the peptide in the Reaction Buffer.
-
Add the 5-FAM, SE stock solution to the peptide solution. A 10-20 fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
Quenching (Optional):
-
Add the Quenching Buffer to the reaction mixture and incubate for 30 minutes at room temperature in the dark.
-
-
Purification:
-
Purify the fluorescein-labeled peptide using size-exclusion chromatography or reversed-phase HPLC.
-
-
Characterization:
-
Confirm the conjugation and purity using mass spectrometry and HPLC.
-
Determine the degree of labeling and concentration using UV-Vis spectrophotometry by measuring the absorbance at ~280 nm (for the peptide) and ~494 nm (for fluorescein).
-
Visualizing the Workflow
Caption: A generalized workflow for fluorescently labeling peptides.
Logical Decision Pathway for Fluorophore Selection
Caption: A decision tree to guide the selection of a fluorescent label for peptide studies.
Conclusion
The choice between this compound and fluorescein for peptide labeling depends heavily on the specific requirements of the experiment. Fluorescein, with its high quantum yield and compatibility with common instrumentation, remains a workhorse for many standard applications where pH is controlled and photostability is not a primary concern. However, for studies involving acidic environments, the need for ratiometric pH sensing, or applications where fluorescence lifetime is a key parameter, this compound presents a compelling alternative with its unique pH-responsive properties and good photostability. Careful consideration of the experimental conditions and the desired readouts will enable researchers to select the optimal fluorescent label for their peptide-based investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Acridinylpeptides and 9-acridinyl-4-nitrophenylsulfonylpeptides. Synthesis, binding to DNA, and photoinduced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of acridine-peptide conjugates and their analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 97 332927-03-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 9-Acridinecarboxylic Acid and Coumarin Derivatives for HPLC Derivatization
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical science. However, many target analytes lack a native chromophore or fluorophore, making their detection challenging. Pre-column derivatization addresses this by covalently attaching a labeling agent to the analyte, thereby enhancing its detectability. This guide provides a comprehensive comparison of two classes of fluorescent derivatization reagents: 9-acridine-based compounds and coumarin derivatives, to aid in the selection of the optimal reagent for your analytical needs.
While direct comparative studies are limited, this guide collates available performance data for structurally related 9-acridone derivatives and various coumarin derivatives across different analyte classes to provide a valuable reference.
Performance Comparison at a Glance
The choice between an acridine-based reagent and a coumarin derivative will depend on the specific analyte, the required sensitivity, and the available instrumentation. The following table summarizes key performance characteristics based on published data for representative reagents from each class.
| Feature | 9-Acridone Derivatives | Coumarin Derivatives |
| Typical Analytes | Amines, Carboxylic Acids (Bile Acids) | Carboxylic Acids (Fatty Acids), Amines, Phenols, Thiols |
| Reactive Group | Activated carboxylic acid (e.g., chloroformate, activated ester) | Bromomethyl, Chloroformyl, Sulfonyl chloride, NHS ester |
| Reaction Conditions | Mild to moderate; often requires a coupling agent. | Variable; can require base catalysis and elevated temperatures. |
| Excitation Max (λex) | ~254-404 nm | ~320-360 nm |
| Emission Max (λem) | ~418-440 nm | ~390-486 nm |
| Limit of Detection (LOD) | Fmol to ng/mL range.[1][2] | Fmol to µg/kg range.[3] |
| Derivative Stability | Generally reported as good to excellent.[1] | Good, with some variation between derivatives. |
In-Depth Look: 9-Acridine-Based Derivatization
While 9-acridinecarboxylic acid itself is the parent compound, its activated forms or structurally similar 9-acridone derivatives are more commonly employed for derivatization in HPLC. These reagents offer high fluorescence quantum yields and the resulting derivatives are often stable.
A notable example is the use of 2-(9-acridone)-ethyl chloroformate (AEC-Cl) for the derivatization of amino acids. This reagent reacts rapidly with the primary or secondary amine group of amino acids under basic conditions to form a stable, highly fluorescent derivative.
Another example is 9-(2-hydroxyethyl)-acridone (HEA) , which can be used to derivatize carboxylic acids, such as bile acids, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC).[1]
In-Depth Look: Coumarin-Based Derivatization
Coumarin derivatives are a versatile and widely used class of fluorescent labeling agents. Their photophysical properties can be tuned by modifying the coumarin scaffold, leading to a wide range of reagents with different reactivities and spectral characteristics.
For the analysis of fatty acids, 4-(bromomethyl)-7-methoxycoumarin (Br-Mmc) and 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br) are popular choices.[1] These reagents react with the carboxylic acid group in the presence of a base to form a fluorescent ester. For the derivatization of amines, reagents like Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) have been developed, offering rapid and mild reaction conditions.[2]
Experimental Protocols
Derivatization of Amines with 2-(9-Acridone)-ethyl Chloroformate (AEC-Cl)
This protocol is based on the derivatization of amino acids.
Materials:
-
Amino acid standard or sample solution
-
2-(9-Acridone)-ethyl chloroformate (AEC-Cl) solution in a suitable organic solvent (e.g., acetonitrile)
-
Borate buffer (pH 9.0)
-
HPLC-grade acetonitrile and water
Procedure:
-
In a reaction vial, mix the amino acid solution with borate buffer.
-
Add an excess of the AEC-Cl solution to the vial.
-
Vortex the mixture and allow it to react at room temperature for approximately 5 minutes.
-
The reaction mixture can then be directly injected into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water
-
Detection: Fluorescence detector with excitation at ~268 nm and emission at ~438 nm.
Derivatization of Fatty Acids with 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc)
Materials:
-
Fatty acid standard or sample solution in a suitable organic solvent (e.g., acetone)
-
4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) solution in acetone
-
Crown ether (e.g., 18-crown-6) as a catalyst
-
Anhydrous potassium carbonate
-
HPLC-grade acetonitrile and water
Procedure:
-
To the fatty acid solution in a reaction vial, add a molar excess of the Br-Mmc solution.
-
Add a catalytic amount of crown ether and a small amount of anhydrous potassium carbonate.
-
Seal the vial and heat the mixture at 60-80°C for 30-60 minutes.
-
After cooling to room temperature, the reaction mixture can be injected into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water
-
Detection: Fluorescence detector with excitation at ~325 nm and emission at ~395 nm.
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams outline the experimental workflow and the general chemical reactions.
Caption: General experimental workflow for HPLC analysis after pre-column derivatization.
Caption: Generalized chemical derivatization reaction scheme.
Conclusion
Both 9-acridine-based reagents and coumarin derivatives are powerful tools for enhancing the sensitivity of HPLC analyses for a wide range of compounds. Coumarin derivatives are more extensively documented and offer a broader selection of reactive groups for different functional groups. 9-Acridone derivatives, while less commonly reported, demonstrate excellent potential for high-sensitivity analysis, particularly for amines and certain carboxylic acids. The selection of the most suitable reagent will ultimately be guided by the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. This guide provides a foundational comparison to inform that decision-making process.
References
N-hydroxysuccinimide esters versus 9-acridinecarboxylic acid activation
A Comparative Guide to Carboxylic Acid Activation: N-hydroxysuccinimide (NHS) Esters versus 9-Acridinecarboxylic Acid-Derived Acridinium NHS Esters
For researchers, scientists, and drug development professionals engaged in bioconjugation, the activation of carboxylic acids is a critical step for covalently linking molecules to proteins, antibodies, and other biomolecules. N-hydroxysuccinimide (NHS) esters are the gold standard for this purpose due to their reactivity and stability. A specialized application of this chemistry involves the use of this compound to create chemiluminescent labels, which are also activated as NHS esters. This guide provides an objective comparison between conventional NHS esters and this compound-derived acridinium NHS esters, supported by experimental data and detailed protocols.
The Fundamental Role of N-hydroxysuccinimide (NHS) Esters
NHS esters are highly reactive compounds ideal for modifying primary amino groups (-NH₂) found in biomolecules like the lysine residues of proteins.[1] The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond.[2] This chemistry is favored for its efficiency under mild, aqueous conditions, typically at a pH of 8.3-8.5.[1] While the reaction with the amine is desirable, NHS esters are also susceptible to hydrolysis, which increases with pH and can reduce conjugation efficiency.[2]
Conventional NHS Esters for Bioconjugation
Standard NHS esters are widely used to attach a variety of labels and modifiers to biomolecules, including:
-
Fluorophores: For use in fluorescence microscopy, flow cytometry, and immunoassays.
-
Biotin: For purification and detection applications involving streptavidin.
-
Crosslinkers: To create protein-protein conjugates.
The primary advantage of these conventional NHS esters is their versatility and the wide range of commercially available reagents.
This compound and Acridinium NHS Esters
This compound is a precursor for the synthesis of acridinium esters, which are potent chemiluminescent molecules. For bioconjugation, this compound is derivatized and activated with N-hydroxysuccinimide to form an acridinium NHS ester.[3][4] These specialized reagents are predominantly used in chemiluminescent immunoassays (CLIAs) due to their high sensitivity and excellent signal-to-noise ratio.[4][5]
The key distinction is that this compound itself is not a general activating agent for other molecules. Instead, it is the core component of a label that is subsequently activated by NHS chemistry. Acridinium amides, formed after conjugation, are generally more stable than the parent acridinium esters.[6]
Performance Comparison
The following table summarizes the key performance characteristics of conventional NHS esters versus acridinium NHS esters.
| Feature | Conventional NHS Esters (e.g., for Fluorophores, Biotin) | This compound-Derived Acridinium NHS Esters |
| Primary Application | Labeling with fluorescent dyes, biotin, crosslinkers for various detection methods. | Labeling for high-sensitivity chemiluminescent immunoassays.[4][5] |
| Detection Method | Fluorescence, colorimetry, or avidin-biotin based systems. | Chemiluminescence (light emission upon chemical reaction).[6] |
| Reaction Chemistry | Nucleophilic acyl substitution with primary amines to form a stable amide bond.[2] | Identical reaction with primary amines to form a stable amide bond.[6] |
| Reaction pH | Optimal at pH 8.3-8.5.[1] | Conjugation is also optimal at a similar slightly alkaline pH.[2] |
| Stability of Active Ester | Susceptible to hydrolysis, especially at higher pH. Requires careful handling and storage.[2] | The NHS ester moiety is also susceptible to hydrolysis and requires storage in a dry, anhydrous environment.[4][6] |
| Stability of Conjugate | The resulting amide bond is highly stable. | The resulting acridinium amide conjugate is stable, with acridinium amides showing greater stability than acridinium esters.[6] |
| Sensitivity | Dependent on the properties of the attached label (e.g., quantum yield of a fluorophore). | Extremely high sensitivity, capable of detecting analytes in the femtogram to zeptomole range.[4] |
| Signal-to-Noise Ratio | Variable, can be affected by background fluorescence. | Excellent, due to the low intrinsic background of chemiluminescence.[4] |
Experimental Protocols
General Protocol for Protein Labeling with a Conventional NHS Ester
This protocol is a general guideline for labeling an antibody with a fluorescent NHS ester.
Materials:
-
Antibody solution (in an amine-free buffer like PBS)
-
Fluorescent NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Adjust the pH of the antibody solution to 8.5 by adding 5% v/v of the 1 M sodium bicarbonate buffer.
-
Prepare Labeling Solution: Immediately before use, dissolve the fluorescent NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the NHS ester solution to the antibody solution. A common starting point is a 10:1 molar ratio of ester to protein. The volume of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle shaking.
-
Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol for Labeling an IgG Antibody with Acridinium C2 NHS Ester
This protocol is adapted for a specific chemiluminescent label.
Materials:
-
IgG solution (amine-free buffer)
-
Acridinium C2 NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the IgG solution is free of amine-containing substances. Adjust the protein solution pH to 8.5-9.5 by adding 5% v/v of the 1 M sodium bicarbonate buffer.[4]
-
Prepare Labeling Solution: Immediately before use, dissolve Acridinium C2 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[4]
-
Conjugation Reaction: Add the Acridinium C2 NHS Ester solution to the IgG solution. A 10:1 molar ratio of ester to protein is a common starting point.[4]
-
Incubation: Incubate the mixture for 1 hour at room temperature with continuous, gentle shaking.[4]
-
Purification: Separate the labeled antibody from unreacted acridinium ester using a desalting column.
Visualizing the Chemistry and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Synthesis of Acridinium Ester as a Chemiluminescent Immunoassay Reagent [cjcu.jlu.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
A Comparative Analysis of the Quantum Yield of Acridine Dyes
Acridine dyes are a class of fluorescent compounds widely utilized by researchers, scientists, and drug development professionals for their unique photophysical properties. A key performance indicator for any fluorescent dye is its quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This guide provides a comparative overview of the quantum yields of several common acridine dyes, supported by experimental data and detailed methodologies for their determination.
Quantitative Data on Acridine Dye Quantum Yields
The fluorescence quantum yield of a dye is highly dependent on its molecular structure and the surrounding solvent environment. Below is a summary of reported quantum yield values for various acridine dyes in different solvents.
| Dye | Solvent | Quantum Yield (Φ) | Reference |
| 9-Aminoacridine | Water | 0.95 ± 0.02 | [1] |
| 9-Aminoacridine | Ethanol | 0.99 | [2] |
| Acriflavine | Aqueous Solution | 0.54 ± 0.03 | [3][4] |
| Acridine Yellow | Ethanol | 0.47 | [5][6] |
| Proflavine | Water (pH 7) | 0.34 - 0.35 | [7][8] |
| Proflavine (intercalated into DNA) | Buffer Solution (pH 7.4) | 0.0286 | [9] |
| Acridine Orange | Basic Ethanol | 0.2 | [5][10] |
Note: The quantum yield of proflavine is significantly quenched when intercalated into DNA, highlighting the sensitivity of these dyes to their local environment[9].
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is a critical procedure in the characterization of fluorescent molecules. Two primary methods are employed: the relative method and the absolute method[11][12][13].
Relative Quantum Yield Measurement
This widely used technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield[12][14].
Materials and Instrumentation:
-
Test Compound: The acridine dye of interest.
-
Standard Compound: A well-characterized fluorophore with a known quantum yield in the same solvent as the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)[5].
-
Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: Standard 10 mm path length cuvettes for both absorbance and fluorescence measurements[14].
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard compound in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects[10][14][15].
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements[14].
-
Record the emission spectrum of the solvent blank to subtract any background signal[3].
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The quantum yield of the test sample (Φₓ) can be calculated using the following equation[14]:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts 'x' and 'st' denote the test sample and the standard, respectively.
-
-
Absolute Quantum Yield Measurement
The absolute method directly measures the ratio of photons emitted to photons absorbed using an integrating sphere[11][12][13]. This technique is more complex but does not require a reference standard.
Procedure:
-
Blank Measurement: A cuvette containing only the solvent is placed in the integrating sphere to measure the incident light spectrum[3][13].
-
Sample Measurement: The sample solution is placed in the integrating sphere, and the scattered and fluorescence spectra are measured[12].
-
Data Analysis: The quantum yield is calculated by comparing the integrated intensity of the incident light absorbed by the sample to the integrated intensity of the emitted fluorescence.
Factors Influencing Quantum Yield
Several factors can significantly impact the quantum yield of acridine dyes:
-
Solvent Polarity and Viscosity: The nature of the solvent can alter the energy levels of the excited state and influence the rates of radiative and non-radiative decay.
-
pH: The protonation state of the acridine ring system can affect its electronic structure and, consequently, its fluorescence properties[3]. For acriflavine, the highest fluorescence intensity is typically observed in the pH range of 8.0 to 9.0[3].
-
Binding to Biomolecules: As demonstrated with proflavine, intercalation into DNA can lead to a dramatic decrease in quantum yield due to interactions with nucleic acid bases[9][16].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the relative quantum yield determination method.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. omlc.org [omlc.org]
- 7. Proflavin [omlc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omlc.org [omlc.org]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. jasco-global.com [jasco-global.com]
- 13. edinst.com [edinst.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. iss.com [iss.com]
- 16. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods Utilizing 9-Acridone-Based Derivatization
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is a critical aspect of analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique, but its application can be limited for compounds that lack a strong chromophore or fluorophore, leading to poor detection. Pre-column derivatization is a common strategy to overcome this limitation by chemically modifying the analyte to enhance its detectability. This guide provides a comparative overview of the validation of an HPLC method using a 9-acridone-based derivatization reagent, specifically N-acetylhydrazine acridone (AHAD), and discusses alternative derivatization strategies.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is crucial and depends on the functional group of the analyte, the desired sensitivity, and the available detection methods. This section compares the performance of an HPLC method using 9-acridone-N-acetyl-hydrazide (for carbonyl compounds) with other common derivatization reagents used for different classes of analytes.
Table 1: Quantitative Performance Data for HPLC Methods with Various Derivatization Reagents
| Parameter | 9-Acridone-N-acetyl-hydrazide (for Benzaldehyde)[1] | Dansyl Chloride (for Biogenic Amines)[2] | 9-Anthryldiazomethane (ADAM) (for Carboxylic Acids) |
| Linearity Range | 0.003 to 5 nmol/mL | 0.10 - 50 µg/mL | Analyte dependent |
| Correlation Coefficient (r²) | 0.9997 | > 0.9989 | Not explicitly reported |
| Limit of Detection (LOD) | 8.9 x 10⁻³ nmol/mL | 0.015 - 0.075 µg/mL | Analyte dependent |
| Limit of Quantification (LOQ) | 0.03 nmol/mL | 0.05 - 0.25 µg/mL | Analyte dependent |
| Precision (RSD%) | Intra-day: 0.69 - 0.97% | Intra-day: 0.66 - 2.69%, Inter-day: 0.91 - 4.38% | Not explicitly reported |
| Accuracy (Recovery %) | 95.8 - 97.2% | 79.3 - 110.3% | Not explicitly reported |
| Detection Method | Fluorescence (Ex: 371 nm, Em: 421 nm) | Fluorescence | Fluorescence (Ex: ~365 nm, Em: ~412 nm) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of any analytical method.
Method 1: Derivatization of Benzaldehyde with 9-Acridone-N-acetyl-hydrazide (AHAD)[1]
This method is suitable for the sensitive fluorescent detection of carbonyl compounds like benzaldehyde.
Derivatization Procedure:
-
Prepare a standard solution of the analyte (e.g., benzaldehyde).
-
In a suitable reaction vessel, mix the sample or standard solution with the AHAD derivatization reagent solution.
-
Add a catalyst, such as trichloroacetic acid, to the mixture.[1]
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).[1]
-
After the reaction is complete, the mixture can be directly injected into the HPLC system for analysis.
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., SB-C18, 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detection is used, with excitation and emission wavelengths set at approximately 371 nm and 421 nm, respectively.[1]
Method 2: Derivatization of Biogenic Amines with Dansyl Chloride[2]
This method is widely used for the fluorescent labeling of primary and secondary amines.
Derivatization Procedure:
-
Extract the biogenic amines from the sample matrix using a suitable solvent (e.g., hydrochloric acid).[2]
-
Adjust the pH of the extract to an alkaline condition (e.g., pH 10.0) using a buffer (e.g., NaHCO₃/Na₂CO₃ buffer).[2]
-
Add the dansyl chloride solution to the pH-adjusted extract.
-
Incubate the reaction mixture.
-
Quench the reaction by adding a solution like ammonia to react with excess dansyl chloride.[2]
-
The derivatized sample is then ready for HPLC analysis.
HPLC Conditions:
-
Column: A C18 reversed-phase column is standard.
-
Mobile Phase: A gradient of acetonitrile and water is frequently used for separation.
-
Detection: Fluorescence detection is employed.
Method 3: Derivatization of Carboxylic Acids with 9-Anthryldiazomethane (ADAM)
This reagent is effective for enhancing the fluorescence detection of carboxylic acids.
Derivatization Procedure:
-
Dissolve the carboxylic acid sample in a suitable organic solvent (e.g., ethyl acetate).
-
Add a freshly prepared solution of ADAM in an appropriate solvent.
-
Allow the reaction to proceed at room temperature in the dark for approximately 1 hour. No catalyst is typically required.
-
An aliquot of the reaction mixture can be directly injected into the HPLC system.
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Detection: Fluorescence detection is utilized with excitation and emission wavelengths of approximately 365 nm and 412 nm, respectively.
Visualizing the Workflow
Diagrams are powerful tools for illustrating complex experimental processes. The following diagrams, created using the DOT language, depict the experimental workflows for the described derivatization and HPLC analysis methods.
Caption: Experimental workflow for HPLC analysis with pre-column derivatization.
Caption: Logical flow of enhancing analyte quantification via derivatization.
References
Navigating the Luminescent Landscape: A Comparative Guide to Acridine and Anthracene-Based Fluorescent Labels
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly impact the reliability and reproducibility of experimental data. The stability of these labels under various experimental conditions is a paramount consideration. This guide provides an objective comparison of the stability of two widely used classes of fluorophores: acridine and anthracene derivatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to empower researchers to make informed decisions for their specific applications.
Comparative Stability Analysis: Acridine vs. Anthracene
The utility of a fluorescent label is fundamentally determined by its robustness in the face of chemical, pH, and photochemical challenges. Acridine and anthracene, both polycyclic aromatic hydrocarbons, form the core scaffolds of numerous fluorescent probes. However, their inherent structural differences, particularly the presence of a nitrogen heteroatom in the acridine ring system, lead to distinct stability profiles.
Photostability: The Resistance to Light-Induced Fading
Photostability, or the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy and high-throughput screening.
Acridine Derivatives: Acridine-based dyes, like the well-known Acridine Orange, exhibit variable photostability. Acridine Orange itself has been shown to have low to moderate photostability, with its fluorescence intensity decreasing significantly under continuous excitation.[1][2] For instance, after 200 seconds of continuous excitation at 488 nm, the fluorescence intensity of Acridine Orange can drop to as low as 6% of its initial value.[1][2] However, modifications to the acridine core can enhance photostability. Some novel acridine derivatives have been developed that demonstrate greater resistance to photobleaching compared to traditional dyes like Acridine Orange.[2]
Anthracene Derivatives: Anthracene and its derivatives are known to be susceptible to photodegradation through two primary pathways: photodimerization via a [4π+4π] cycloaddition reaction and photooxidation, which leads to the formation of endoperoxides.[3] The efficiency of these photochemical reactions, quantified by the photoreaction quantum yield (Φ_PR_), determines their photostability. A lower Φ_PR_ indicates higher photostability.[3] The nature and position of substituents on the anthracene ring can significantly influence these degradation pathways.[3]
Chemical and pH Stability
The performance of a fluorescent label can also be affected by the chemical composition and pH of its microenvironment.
Acridine Derivatives: The nitrogen atom in the acridine ring makes its fluorescence properties sensitive to pH. Acridine Orange, for example, is a weakly basic dye that is often used as a pH probe.[4][5][6] It can accumulate in acidic compartments like lysosomes, and its fluorescence emission spectrum can change with pH.[1][6] Some acridine-based probes are specifically designed to respond to extreme acidic or alkaline conditions.[7] This pH sensitivity can be an advantage for specific sensing applications but a drawback where stable fluorescence across a range of pH values is required.
Anthracene Derivatives: The fluorescence of some anthracene-labeled compounds can also be influenced by pH. For example, the fluorescence intensity of anthracene-labeled poly(2-vinylpyridine) is highly dependent on the pH of the aqueous solution.[8] At low pH, the fluorescence intensity of certain anthracene-tagged polymers has been observed to decrease, suggesting that the chromophores are shielded from the solvent.[8]
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize key photophysical and stability parameters for representative acridine and anthracene derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[1]
Table 1: Photostability of Selected Fluorescent Labels
| Fluorescent Label | Relative Photostability | Quantitative Data (if available) | Primary Degradation Pathway |
| Acridine Orange | Low to Moderate | Fluorescence intensity can decrease to 6% of its initial value after 200 seconds of continuous excitation at 488 nm.[1][2] | Photobleaching |
| Modified Acridine Probe (Probe 2) | High | Fluorescence intensity remained at 60% of the original value after 200 seconds of continuous excitation at 488 nm.[2] | Photobleaching |
| 9,10-Diphenylanthracene | High | Low photoreaction quantum yield. | Photooxidation |
| Anthracene | Low | Susceptible to photodimerization and photooxidation.[3] | Photodimerization, Photooxidation |
Table 2: Photophysical Properties of Acridine and Anthracene Derivatives
| Compound | Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |
| Acridine Orange | Basic Ethanol | 0.2[9] | Varies with P/D ratio when bound to DNA[10] |
| Acridine Yellow | Ethanol | 0.47[9] | Not specified |
| Anthracene | Chloroform | Reference standard (often set to 1 for relative measurements)[11] | Not specified |
| 9-Methylanthracene | Not specified | Not specified | Not specified |
| 9-Formylanthracene | Not specified | Not specified | Not specified |
Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific research. The following are detailed methodologies for key experiments used to assess the stability of fluorescent labels.
Experimental Protocol 1: Comparative Photostability Analysis
This protocol outlines a method to compare the photobleaching rates of different fluorescent dyes.
Objective: To quantify and compare the photostability of acridine and anthracene-based fluorescent labels under controlled illumination.
Materials and Instrumentation:
-
Fluorescent labels (e.g., Acridine Orange, a custom anthracene derivative)
-
Appropriate solvents (e.g., PBS, ethanol)
-
Microscope slides and coverslips
-
Confocal or wide-field fluorescence microscope with a suitable laser line (e.g., 488 nm) and detector
-
Image analysis software (e.g., ImageJ, FIJI)
Methodology:
-
Sample Preparation: Prepare solutions of the fluorescent labels at a standardized concentration in the desired solvent. Mount a small volume of the solution on a microscope slide and cover with a coverslip. For cell-based assays, incubate cells with the fluorescent labels according to a standard staining protocol.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the imaging parameters (laser power, exposure time, gain) to achieve a good signal-to-noise ratio without initial saturation. Crucially, keep these parameters constant for all samples being compared.
-
Acquire an initial image (time = 0).
-
Continuously expose a defined region of interest (ROI) to the excitation light.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 200 seconds).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorescent label.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability. The photobleaching half-life (the time at which the intensity drops to 50% of its initial value) can also be calculated.[3]
-
Experimental Protocol 2: Relative Fluorescence Quantum Yield Determination
This protocol describes the widely used relative method for determining the fluorescence quantum yield of a test compound by comparing it to a standard with a known quantum yield.[9]
Objective: To determine the fluorescence quantum yield of a novel acridine or anthracene derivative.
Materials and Instrumentation:
-
Test compound (the fluorescent label of interest)
-
Standard compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)[9]
-
High-purity solvent (the same for both test and standard compounds)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Prepare a series of dilute solutions for both the test compound and the standard compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength to be used for the fluorescence measurements.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard. The plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both the test compound (Grad_X) and the standard compound (Grad_Std).
-
Calculate the quantum yield of the test compound (Φ_X) using the following equation:
Φ_X = Φ_Std * (Grad_X / Grad_Std) * (η_X² / η_Std²)
Where:
-
Φ_Std is the quantum yield of the standard.
-
Grad_X and Grad_Std are the gradients of the plots for the test and standard compounds, respectively.
-
η_X and η_Std are the refractive indices of the solvents used for the test and standard compounds, respectively (if the same solvent is used, this term is 1).
-
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for comparative photostability analysis.
Caption: Jablonski diagram illustrating photobleaching pathways.
Caption: Key factors influencing the stability of acridine vs. anthracene labels.
Conclusion and Recommendations
The choice between acridine and anthracene-based fluorescent labels is contingent upon the specific demands of the experiment.
Acridine derivatives are particularly well-suited for applications where pH sensitivity is a desirable feature, such as probing the pH of cellular compartments. While some common acridines exhibit limited photostability, chemically modified versions can offer significant improvements.
Anthracene derivatives , on the other hand, may be preferred in experiments where pH fluctuations are expected and a stable fluorescent signal is required. However, researchers must be mindful of their susceptibility to photodegradation, especially under high-intensity or prolonged light exposure, and in oxygen-rich environments.
Ultimately, a thorough understanding of the stability profiles of these fluorophores is essential for robust and reproducible fluorescence-based assays. It is highly recommended to perform preliminary stability tests under the specific experimental conditions to be used, ensuring the chosen label is fit for purpose and will yield reliable, high-quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Specificity of 9-Acridinecarboxylic Acid DNA Intercalation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA intercalation specificity of 9-Acridinecarboxylic acid against other well-known intercalating agents. The information presented is supported by experimental data and detailed methodologies to assist in the objective evaluation of its performance for research and drug development applications.
Introduction to DNA Intercalation
DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic compound, inserts itself between the base pairs of a DNA double helix.[1] This process can induce significant conformational changes in the DNA structure, such as unwinding and lengthening of the helix, which can interfere with essential cellular processes like DNA replication and transcription.[1] Consequently, DNA intercalators are a critical class of molecules in cancer chemotherapy.[1][2] Acridine derivatives, including this compound, are well-studied intercalators known for their potential as anticancer agents.[2][3] The specificity of this intercalation—the preference for certain DNA sequences or structures—is a key determinant of a compound's therapeutic efficacy and toxicity profile.
Comparative Analysis of DNA Intercalation Specificity
The specificity of a DNA intercalator can be evaluated based on its affinity for different DNA sequences (e.g., GC-rich vs. AT-rich regions) and non-canonical DNA structures (e.g., G-quadruplexes). The following tables summarize quantitative data for this compound and other common intercalators.
Table 1: DNA Binding Affinity and Sequence Selectivity
| Compound | Target DNA/Sequence | Binding Constant (K_a, M⁻¹) | Dissociation Constant (K_d, M) | Observed Selectivity | Reference |
| This compound | ds26 duplex | - | - | Interacts specifically with this duplex | [3][4] |
| Other sequences | - | - | No significant interaction observed | [3][4] | |
| Doxorubicin | Calf Thymus DNA | 1.1 x 10⁶ | - | GC-rich regions | [5] |
| Ethidium Bromide | Calf Thymus DNA | 1.5 x 10⁶ | - | GC-rich regions | [5] |
| Actinomycin D | Calf Thymus DNA | 2.3 x 10⁶ | - | GpC steps | [5] |
| DACA (Acridine-4-carboxamide) | Various | - | - | Inhibits Topoisomerase I and II | [3] |
Table 2: Interaction with Non-Canonical DNA Structures
| Compound | DNA Structure | Binding Affinity/Effect | Reference |
| This compound | G-quadruplex | Low to no affinity | [3][4] |
| Other Acridine Derivatives (e.g., C-5 substituted) | G-quadruplex | High selectivity and affinity | [3] |
| Ethidium Bromide | G-quadruplex | Can bind, but with lower affinity than duplex DNA | - |
Experimental Protocols for Assessing DNA Intercalation
Accurate evaluation of DNA intercalation relies on robust experimental methodologies. The following are detailed protocols for key assays used to determine binding affinity, selectivity, and mode of interaction.
Fluorescent Intercalator Displacement (FID) Assay
This assay is used to determine the DNA binding affinity and selectivity of a test compound by measuring its ability to displace a fluorescent intercalator, such as ethidium bromide (EtBr), from DNA.[6][7][8] The displacement leads to a decrease in the fluorescence of the pre-bound dye.[6]
Protocol:
-
Preparation: Prepare a solution of calf thymus DNA (ct-DNA) and a fluorescent dye (e.g., ethidium bromide) in a suitable buffer (e.g., Tris-HCl). Allow the mixture to incubate to form a stable DNA-dye complex.[9]
-
Initial Measurement: Measure the initial fluorescence intensity of the DNA-dye complex using a fluorometer. The excitation and emission wavelengths will depend on the dye used (for EtBr, ~520 nm excitation and ~600 nm emission).[9]
-
Titration: Add increasing concentrations of the test compound (e.g., this compound) to the DNA-dye solution.
-
Incubation and Measurement: After each addition, allow the solution to equilibrate for a set time (e.g., 5 minutes) and then record the fluorescence intensity.
-
Analysis: A decrease in fluorescence indicates that the test compound is displacing the fluorescent dye from the DNA.[6] The data can be used to calculate the concentration of the test compound that causes 50% displacement (IC₅₀), from which the binding constant can be estimated.
DNA Thermal Denaturation (Melting Temperature, T_m) Assay
Intercalating agents stabilize the DNA double helix, leading to an increase in its melting temperature (T_m), the temperature at which 50% of the DNA is denatured.
Protocol:
-
Sample Preparation: Prepare solutions of DNA in a buffered solution, both with and without the test compound.
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller to monitor the absorbance of the DNA solution at 260 nm.[9]
-
Heating: Gradually increase the temperature of the sample at a constant rate (e.g., 1°C per minute).
-
Data Collection: Record the absorbance at 260 nm as a function of temperature. A sharp increase in absorbance signifies the denaturation of the double-stranded DNA into single strands.
-
Analysis: The T_m is the temperature at the midpoint of this absorbance transition. An increase in T_m in the presence of the test compound indicates binding and stabilization of the DNA, characteristic of intercalation.
Viscometry
DNA intercalation causes the double helix to unwind and lengthen, leading to a measurable increase in the viscosity of the DNA solution.[10]
Protocol:
-
Sample Preparation: Prepare a solution of DNA in a suitable buffer.
-
Viscometer Setup: Use a viscometer (e.g., a capillary viscometer) maintained at a constant temperature.
-
Measurement: Measure the flow time of the buffer and the DNA solution. Add increasing concentrations of the test compound to the DNA solution and measure the flow time after each addition.
-
Calculation: Calculate the relative specific viscosity.
-
Analysis: A significant increase in the relative viscosity of the DNA solution upon addition of the test compound is strong evidence for an intercalative binding mode.[9][10]
DNase I Footprinting Assay
This technique identifies the specific DNA sequence where a molecule binds by protecting that region from cleavage by the DNase I enzyme.[11][12][13]
Protocol:
-
DNA Preparation: A DNA fragment of interest (100-400 bp) is labeled at one end, typically with a radioactive isotope (³²P) or a fluorescent tag.[11][14]
-
Binding Reaction: The end-labeled DNA is incubated with the test compound to allow for binding. A control reaction without the test compound is also prepared.[11]
-
DNase I Digestion: Both the test and control samples are treated with a low concentration of DNase I, under conditions that result in, on average, only one cut per DNA molecule.[12]
-
Reaction Termination and Denaturation: The reaction is stopped, and the protein is removed. The DNA is then denatured to yield single strands.
-
Gel Electrophoresis: The DNA fragments are separated by size on a high-resolution denaturing polyacrylamide gel.[11]
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: The control lane will show a continuous "ladder" of bands representing cleavage at every position. The lane with the test compound will show a gap in the ladder, the "footprint," which corresponds to the DNA region where the bound compound protected the DNA from DNase I cleavage.[11]
Signaling Pathways and Cellular Effects
DNA intercalators, by distorting the DNA helix, often trigger cellular signaling pathways associated with DNA damage response and cell cycle arrest. While specific pathways for this compound are not extensively detailed, acridine derivatives are known to act as topoisomerase poisons.[3] They stabilize the transient DNA-topoisomerase complex, leading to double-strand breaks and the activation of DNA damage response pathways, which can ultimately lead to apoptosis.
Furthermore, some cellular conditions can influence drug activity. For instance, the enzyme Carbonic Anhydrase 9 (CA9), often expressed in tumors, helps regulate intracellular and extracellular pH by facilitating CO₂ excretion.[15][16] This alteration of the tumor microenvironment can potentially impact the uptake and efficacy of charged molecules like acridine derivatives.
Visualizations
The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives [mdpi.com]
- 4. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the specific sites of interaction between intercalating drugs and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. mybiosource.com [mybiosource.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. DNase I footprinting [gene.mie-u.ac.jp]
- 15. The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor cell growths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 9-Acridinecarboxylic Acid Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibodies labeled with 9-Acridinecarboxylic acid derivatives, specifically Acridinium C2 NHS Ester, against other common labeling alternatives, with a focus on cross-reactivity. Understanding and mitigating off-target binding is a critical aspect of immunoassay development, ensuring data accuracy and reliability. This document outlines the principles of different labeling technologies, presents a framework for evaluating cross-reactivity, and provides detailed experimental protocols to empower researchers to conduct their own comparative studies.
While direct, peer-reviewed quantitative data comparing the cross-reactivity of this compound labeled antibodies to other labels using the same monoclonal antibody is limited in the public domain, this guide synthesizes available information and expert-derived principles to inform your experimental design and reagent selection.
Impact of Labeling Chemistry on Antibody Specificity
The process of conjugating a label to an antibody, while essential for detection, has the potential to influence its binding characteristics. The most common method for labeling antibodies, including with this compound derivatives, is through N-hydroxysuccinimide (NHS) ester chemistry. This method targets primary amines, predominantly found on lysine residues and the N-terminus of the antibody.
Key Considerations for NHS Ester Labeling:
-
Random Conjugation: Lysine residues are distributed throughout the antibody structure. NHS ester labeling is a random process that can attach labels to various locations, including near or within the antigen-binding site (Fab region).[1]
-
Potential for Altered Affinity and Specificity: Modification of the Fab region can alter the local chemical environment, potentially impacting the antibody's affinity for its target antigen and, in some cases, creating new, unintended binding specificities.[1]
-
Heterogeneity: The random nature of the labeling process results in a heterogeneous mixture of antibody-label conjugates with varying degrees of labeling (DOL). This heterogeneity can complicate the characterization and performance of the labeled antibody.[1]
Site-specific conjugation methods, which attach labels to defined locations away from the antigen-binding sites, are emerging as a strategy to minimize the impact of labeling on antibody function and are expected to result in lower cross-reactivity.[1]
Performance Comparison: Acridinium C2 NHS Ester vs. Horseradish Peroxidase (HRP)
Acridinium esters are a popular choice for chemiluminescent immunoassays due to their high sensitivity and rapid, direct light emission.[2] Horseradish Peroxidase (HRP) is another widely used label that produces a chemiluminescent signal through an enzymatic reaction.[2]
The following tables provide a general performance comparison and illustrative cross-reactivity data for a hypothetical progesterone immunoassay, based on established principles of these technologies.
Table 1: General Performance Characteristics [2]
| Feature | Acridinium C2 NHS Ester | Horseradish Peroxidase (HRP) |
| Signal Generation | Direct "Flash" Chemiluminescence | Enzymatic "Glow" Chemiluminescence |
| Assay Time | Rapid (minutes) | Longer (requires substrate incubation) |
| Sensitivity | High (femtogram to picogram range) | High (picogram to nanogram range) |
| Signal-to-Noise Ratio | Generally Higher | Variable, can be high with enhancers |
| Workflow Complexity | Simpler | More Complex (additional substrate and stop solution steps) |
Table 2: Representative Cross-Reactivity Data for a Hypothetical Progesterone Immunoassay
Note: The data presented in this table is representative and intended for illustrative purposes. Actual cross-reactivity will vary depending on the specific antibody, assay design, and experimental conditions.[2]
| Compound | Acridinium C2 NHS Ester Assay (% Cross-Reactivity) | HRP Assay (% Cross-Reactivity) |
| Progesterone | 100 | 100 |
| 17α-Hydroxyprogesterone | 1.5 | 2.0 |
| Testosterone | <0.1 | <0.1 |
| Cortisol | <0.05 | <0.05 |
| Estradiol | <0.01 | <0.01 |
While cross-reactivity is primarily an inherent property of the antibody, the high signal-to-noise ratio of acridinium esters can contribute to more robust and reliable assay performance, potentially making it easier to distinguish between specific and non-specific binding.[2]
Signaling Pathways
The signaling pathways for Acridinium C2 NHS Ester and HRP-based chemiluminescence are fundamentally different.
Signaling pathway of Acridinium C2 NHS Ester chemiluminescence.
Signaling pathway of HRP-catalyzed chemiluminescence.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine and compare the cross-reactivity of antibodies labeled with this compound derivatives versus other labels, the following experimental workflows are recommended.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
ELISA workflow for assessing antibody cross-reactivity.
Detailed Protocol:
-
Plate Coating: Coat the wells of a microtiter plate with the target antigen and a panel of purified, potential cross-reactive proteins.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding of the labeled antibody.
-
Antibody Incubation: Add serial dilutions of the labeled antibody (e.g., this compound labeled) to the wells.
-
Washing: Wash the plate to remove unbound antibodies.
-
Signal Generation: For acridinium ester-labeled antibodies, add a trigger solution to initiate the chemiluminescent reaction. For HRP-labeled antibodies, add the appropriate substrate.
-
Data Acquisition: Measure the light output using a luminometer.
-
Data Analysis: Compare the signal intensity for the target antigen to that of the potential cross-reactive proteins. Calculate the percent cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide quantitative data on binding affinity and kinetics, which is invaluable for assessing specificity.
SPR workflow for cross-reactivity analysis.
Detailed Protocol:
-
Chip Preparation: Immobilize the labeled antibody onto the surface of an SPR sensor chip.
-
Analyte Injection: Sequentially inject the target antigen and a panel of potential cross-reactants over the chip surface.
-
Real-Time Monitoring: Monitor the binding events in real-time by detecting changes in the refractive index at the chip surface.
-
Regeneration: After each analyte injection, regenerate the chip surface to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each interaction. A lower KD value indicates a stronger binding interaction.
Protein Microarrays
Protein microarrays offer a high-throughput method to screen a labeled antibody against thousands of purified proteins in a single experiment, providing a comprehensive assessment of off-target binding.
Protein microarray workflow for antibody cross-reactivity screening.
Detailed Protocol:
-
Array Blocking: Block the protein microarray to minimize non-specific binding.
-
Antibody Incubation: Incubate the microarray with the labeled antibody.
-
Washing: Perform stringent washes to remove any unbound antibody.
-
Signal Detection: Scan the microarray using a suitable detector for the specific label (e.g., a chemiluminescence imager for acridinium esters).
-
Data Analysis: Analyze the scanned image to identify proteins that exhibit a significant signal, indicating off-target binding. Compare the number and intensity of off-target "hits" between different labeled antibodies.
Conclusion
The selection of a labeling reagent for immunoassays is a critical decision that can influence assay performance. This compound derivatives, such as Acridinium C2 NHS Ester, offer significant advantages in terms of sensitivity, speed, and workflow simplicity. While the cross-reactivity of an antibody is an intrinsic property, the labeling process itself can have an impact. The high signal-to-noise ratio of acridinium esters may facilitate a clearer distinction between specific and non-specific signals.
Given the lack of direct comparative studies in the literature, it is highly recommended that researchers perform in-house validation of their labeled antibodies using the experimental protocols outlined in this guide. Such empirical data will provide the most reliable basis for selecting the optimal labeled antibody for a specific application, ensuring the generation of accurate and reproducible results.
References
A Comparative Guide to the Performance of 9-Acridinecarboxylic Acid in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
In the fields of cellular biology, biochemistry, and drug discovery, fluorescent probes are indispensable for visualizing and quantifying molecular events. 9-Acridinecarboxylic acid (ACA) is a heterocyclic compound recognized for its pH-sensitive fluorescence, making it a valuable tool for studying physiological environments. However, its performance is critically dependent on the surrounding medium. This guide provides an objective comparison of this compound's performance in various biological buffers, presents supporting experimental data, details relevant protocols, and contrasts its properties with common alternatives to aid researchers in selecting the optimal tools for their work.
Photophysical Performance of this compound
This compound's utility as a fluorescent indicator stems from the pH-dependent nature of its heterocyclic acridine ring. The protonation and deprotonation of the ring's nitrogen atom in response to pH changes alter the molecule's electronic structure, leading to shifts in its fluorescence emission and lifetime.[1] In near-neutral to slightly acidic solutions, ACA primarily exists in a zwitterionic form.[2]
Studies have shown that the fluorescence intensity ratio of ACA can change significantly within the physiological pH range of 5 to 8, making it an excellent candidate for a ratiometric and lifetime-based pH indicator.[1] As the pH decreases, the protonation of the heterocyclic nitrogen atom leads to a redshift in the fluorescence peak and a shortening of the fluorescence lifetime.[1]
However, the performance of ACA can differ based on its physical state. While it demonstrates clear pH sensitivity in solution, some studies report that the fluorescence lifetime (FL) of ACA is not sensitive to pH when dissolved in buffer solutions but becomes highly sensitive when immobilized on a substrate.[3][4] This suggests that the molecular environment and constraints play a crucial role in its photophysical behavior.
Table 1: pH-Dependent Fluorescence Properties of this compound in Aqueous Solution
| Form | Condition | Emission Peak | Fluorescence Lifetime (τf) |
|---|---|---|---|
| Zwitterionic | Acidic (pH ~5) | 480 nm | ~2.1 ns |
| Anionic | Alkaline (pH ~8) | 430 nm | ~6.6 ns |
(Data sourced from reference[1])
Table 2: Photophysical Properties of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
|---|---|---|
| Water (pH 6.8) | 0.007 | 1.1 |
| Acetonitrile | 0.003 | 0.6 |
| Methanol | 0.013 | 1.2 |
| Ethanol | 0.015 | 1.6 |
| 1,4-Dioxane | 0.003 | 0.7 |
(Data sourced from reference[2])
The data indicates that the fluorescence quantum yields for ACA increase with the hydrogen-bonding capacity of the solvent.[2]
Comparison with Alternative Fluorescent Probes
While ACA is effective for pH sensing, other applications like covalent labeling for HPLC analysis or cellular imaging often utilize different classes of fluorescent probes. The choice of a probe is dictated by the specific requirements of the experiment, including reactivity, photostability, brightness, and environmental sensitivity.
Table 3: Comparison of this compound Derivatives and Alternative Fluorescent Reagents
| Reagent Class | Example(s) | Target Functional Group | Key Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Acridine-Based | N-(9-acridinyl)-2-bromoacetamide | Carboxylic Acids | High fluorescence intensity of derivatives.[5] | Potential for background fluorescence; requires careful optimization.[5] |
| Coumarin-Based | 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids, Thiols | Widely used for fatty acids; good reactivity.[5] | Lower photostability compared to some other dyes.[6] |
| Anthracene-Based | 9-Anthryldiazomethane (ADAM), 9-Chloromethylanthracene | Carboxylic Acids | Reacts without a catalyst; forms stable, highly fluorescent esters.[5] | Can be less stable than other reagents. |
| BODIPY Dyes | BODIPY-FL | Amines, Thiols, various | High quantum yields, sharp emission peaks, photostable.[6] | Can be sensitive to the polarity of the environment. |
| Rhodamine Dyes | Rhodamine B | Amines, Thiols | High photostability and brightness; suitable for pH sensing.[6] | Can exhibit self-quenching at high concentrations. |
| Cyanine Dyes | Cy5 | Amines, Thiols | Bright emission in the far-red/near-infrared spectrum.[6] | Lower photostability; susceptible to photobleaching.[6][7] |
Experimental Protocols & Methodologies
Accurate and reproducible measurements are paramount in scientific research. The following are summarized protocols for characterizing the performance of this compound.
Protocol 1: Measurement of pH-Dependent Fluorescence
This protocol is adapted from fluorimetric titration methods used to determine pKa values and pH sensitivity.[2]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol) where it is readily soluble.
-
Preparation of Buffer Solutions: Prepare a series of biological buffers (e.g., phosphate, Tris, MES) covering a wide pH range (e.g., pH 4 to 10).
-
Sample Preparation: For each pH measurement, dilute a small aliquot of the ACA stock solution into the desired buffer solution. The final concentration should be low enough to avoid inner filter effects (absorbance < 0.05 at the excitation wavelength).
-
Spectrofluorometer Measurement:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at an isosbestic point (a wavelength where the molar absorptivity is the same for both the protonated and deprotonated forms) to minimize concentration-dependent artifacts.
-
Record the fluorescence emission spectrum across the expected range (e.g., 400-600 nm).
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum of the acidic and alkaline forms against pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[2]
Protocol 2: Determination of Fluorescence Quantum Yield (Φf)
The comparative method, using a well-characterized standard, is commonly employed.[2][8]
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral range to ACA. Quinine sulfate in 0.1 N H₂SO₄ (Φf = 0.545) is a common standard.[2]
-
Absorbance Measurement: Prepare dilute solutions of both the standard and the ACA sample in the desired buffer. Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.05 to prevent reabsorption effects.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for both the standard and the sample, using the same excitation wavelength and instrument settings.
-
Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' denote the sample and standard, respectively.
Protocol 3: Measurement of Fluorescence Lifetime (τf)
Fluorescence lifetime is typically measured using Time-Correlated Single-Photon Counting (TCSPC).[2]
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a laser or LED) for excitation and a sensitive, high-speed detector.
-
Sample Preparation: Prepare the ACA sample in the desired biological buffer.
-
Data Acquisition: Excite the sample with the pulsed light source and collect the arrival times of the emitted photons relative to the excitation pulse. A dilute scattering solution (e.g., colloidal starch) is used to record the instrument response function (IRF).[2]
-
Data Analysis: The collected data forms a decay curve. This curve is then deconvoluted from the IRF and fitted to a multi-exponential decay model to determine the fluorescence lifetime(s) of the sample.[2]
Visualized Workflows and Mechanisms
Diagram 1: General Experimental Workflow
Caption: General workflow for analyzing ACA performance.
Diagram 2: pH-Dependent Fluorescence Mechanism
Caption: pH-dependent equilibrium and fluorescence of ACA.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 3. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Squaraine-Rotaxanes: Superior Substitutes for Cy-5 in Molecular Probes for Near-Infrared Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Amine Labeling Reagents: 9-Acridinecarboxylic Acid vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the precise and sensitive detection of amines is a critical aspect of numerous analytical methodologies. The choice of a fluorescent labeling reagent is paramount to achieving optimal results. This guide provides a comprehensive, data-driven comparison of two prominent amine-labeling reagents: 9-acridinecarboxylic acid and dansyl chloride.
This in-depth analysis covers their reaction mechanisms, key performance indicators, and detailed experimental protocols to assist you in selecting the most suitable reagent for your specific application, whether it be in chromatography, protein analysis, or other quantitative assays.
At a Glance: Key Performance Characteristics
| Feature | This compound | Dansyl Chloride |
| Reactive Form | Activated Ester (e.g., NHS ester) | Sulfonyl Chloride |
| Reaction pH | 8.3 - 8.5[1][2] | 9.5 - 11.0[3][4] |
| Resulting Linkage | Carboxamide | Sulfonamide[5] |
| Excitation Max (λex) | ~358 nm (for 9-aminoacridine) | ~330 nm[6] |
| Emission Max (λem) | ~450 nm (for 9-aminoacridine) | ~530 nm[6] |
| Fluorescence Color | Blue-Green | Green |
| Relative Photostability | Generally Moderate to High | Moderate |
| Derivative Stability | Good | Very Stable[5] |
Delving into the Chemistry: How They Work
The primary difference in the application of this compound and dansyl chloride lies in their reactive moieties and the conditions required for optimal amine labeling.
This compound: This reagent typically requires activation of its carboxylic acid group to react efficiently with primary and secondary amines. A common strategy is the formation of an N-hydroxysuccinimide (NHS) ester. This activated ester then reacts with the nucleophilic amine at a slightly basic pH (around 8.3-8.5) to form a stable carboxamide bond.[1][2]
Dansyl Chloride: As a sulfonyl chloride, dansyl chloride reacts directly with primary and secondary amines under more alkaline conditions (pH 9.5-11.0).[3][4] The unprotonated amine acts as a nucleophile, attacking the sulfonyl chloride group and displacing the chloride to form a highly stable sulfonamide linkage.[5]
dot
Caption: Amine Labeling Reaction Pathways
Performance Deep Dive: A Quantitative Comparison
A direct, quantitative comparison of the fluorescence properties of the final amine adducts is crucial for determining the potential sensitivity of an assay. While comprehensive side-by-side data is limited, the following table summarizes available and extrapolated data for key performance metrics.
| Parameter | 9-Acridinoyl-Amine (Conjugate) | Dansyl-Amine (Conjugate) |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ (estimated for acridine) | ~4,300 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | Varies with solvent polarity, can be high | Environmentally sensitive, generally moderate |
| Fluorescence Lifetime (τ) | Varies | 10-20 ns |
| Brightness (ε × Φ) | Potentially high | Moderate |
Note: The molar extinction coefficient and quantum yield for the 9-acridinoyl-amine conjugate are estimates based on data for similar acridine derivatives and can vary depending on the specific amine and the solvent environment.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for labeling amines with this compound (via its NHS ester) and dansyl chloride. Optimization may be required for specific applications.
Protocol 1: Amine Labeling with this compound NHS Ester
This protocol is based on general procedures for labeling with NHS esters.[1][2]
Materials:
-
This compound N-hydroxysuccinimide ester
-
Amine-containing sample
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound NHS ester in DMF or DMSO to a stock concentration of 10 mg/mL.
-
Dissolve the amine-containing sample in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
-
Labeling Reaction:
-
Slowly add a 5- to 10-fold molar excess of the dissolved NHS ester to the amine solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted label and byproducts by gel filtration or another suitable chromatographic method.
-
-
Analysis:
-
Analyze the labeled product using fluorescence spectroscopy or chromatography.
-
dot
Caption: this compound NHS Ester Labeling Workflow
Protocol 2: Amine Labeling with Dansyl Chloride
This protocol is adapted from established methods for dansylation of amines.[3][4][7]
Materials:
-
Dansyl chloride
-
Amine-containing sample
-
Acetone or Acetonitrile
-
1 M Sodium carbonate buffer (pH 11.0)
-
Quenching solution (e.g., 10% ammonium hydroxide)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Prepare Reagents:
-
Dissolve dansyl chloride in acetone or acetonitrile to a stock concentration of 10 mg/mL.
-
Prepare a 1 M sodium carbonate buffer and adjust the pH to 11.0.
-
-
Labeling Reaction:
-
In a reaction vial, combine the amine sample with the sodium carbonate buffer.
-
Add an excess of the dansyl chloride solution to the amine solution.
-
Incubate the reaction at room temperature for 15-30 minutes for primary and secondary amines. Longer reaction times may be needed for less reactive amines.[4]
-
-
Quenching and Extraction:
-
Add a quenching solution to react with the excess dansyl chloride.
-
Extract the dansylated amine into an organic solvent like diethyl ether.
-
Wash the organic layer to remove buffer salts and other aqueous-soluble impurities.
-
-
Analysis:
dot
Caption: Dansyl Chloride Labeling Workflow
Stability and Photostability Considerations
Chemical Stability: The sulfonamide bond formed by dansyl chloride is known to be very stable and resistant to acid hydrolysis, which is advantageous for applications like N-terminal amino acid analysis that involve harsh hydrolysis steps.[7] The carboxamide bond from this compound is also stable, though potentially more susceptible to hydrolysis under extreme acidic or basic conditions compared to the sulfonamide linkage.
Conclusion: Making the Right Choice
Both this compound and dansyl chloride are effective fluorescent labeling agents for primary and secondary amines, each with its own set of advantages and considerations.
Choose this compound (via NHS ester) when:
-
Milder reaction conditions (lower pH) are required to preserve the integrity of sensitive biomolecules.
-
A carboxamide linkage is preferred for your downstream applications.
-
The specific fluorescence properties of the acridine scaffold are advantageous for your detection system.
Choose Dansyl Chloride when:
-
A highly stable sulfonamide bond is critical, especially if subsequent harsh chemical treatments are necessary.
-
A well-established and extensively documented labeling method is preferred.
-
The green fluorescence of the dansyl adduct is compatible with your experimental setup.
Ultimately, the optimal choice will depend on the specific requirements of your assay, including the nature of the amine-containing molecule, the required sensitivity, and the analytical instrumentation available. This guide provides the foundational information to make an informed decision and to develop a robust and reliable amine detection strategy.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fs.usda.gov [fs.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide: 9-Acridinecarboxylic Acid versus Rhodamine Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides an objective comparison of 9-acridinecarboxylic acid and its derivatives against the widely used rhodamine dyes, supported by experimental data and detailed protocols to inform the selection of the optimal fluorescent tool for your research needs.
Executive Summary
This compound and its analogues, such as Acridine Orange, offer distinct advantages over rhodamine dyes in specific applications, particularly in live-cell imaging and contexts requiring nucleic acid and acidic organelle visualization. Key benefits include their metachromatic properties, allowing for ratiometric analysis of cellular compartments with a single dye, and often a higher quantum yield and longer fluorescence lifetime in certain environments. However, rhodamine dyes remain a versatile and powerful class of fluorophores, offering a broader range of excitation and emission spectra and a variety of derivatives with high photostability and brightness. The choice between these two classes of dyes will ultimately depend on the specific experimental requirements, including the target of interest, the imaging modality, and the desired photophysical properties.
Data Presentation: A Quantitative Comparison
The following tables summarize key photophysical properties of this compound analogues and representative rhodamine dyes. It is crucial to note that these values are highly dependent on the experimental conditions, such as solvent and pH.
| Property | This compound Analogues (Acridine Red) | Rhodamine Dyes (Rhodamine B, Rhodamine 6G) | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.81 (in Methanol) | Rhodamine B: 0.49 - 0.70 (in Ethanol) Rhodamine 6G: 0.95 (in Ethanol) | [1][2] |
| Fluorescence Lifetime (τ) | 3.87 ns (Acridine Red) | Rhodamine B: ~2.32 ns Rhodamine 6G: ~4.1 ns | [3][4] |
| Excitation Max (λex) | ~490 nm (Acridine Orange, monomer) | Rhodamine B: ~554 nm Rhodamine 6G: ~528 nm | [2][5] |
| Emission Max (λem) | ~520 nm (Acridine Orange, monomer) ~650 nm (Acridine Orange, aggregate) | Rhodamine B: ~578 nm Rhodamine 6G: ~551 nm | [2][5] |
Key Observations:
-
Acridine Red, an analogue of this compound, demonstrates a significantly higher quantum yield in methanol compared to Rhodamine B in ethanol, suggesting greater fluorescence efficiency under these conditions.[1][2]
-
Acridine Red also exhibits a longer fluorescence lifetime compared to Rhodamine B, which can be advantageous for fluorescence lifetime imaging (FLIM) applications.[3][4]
-
Rhodamine 6G stands out with a very high quantum yield, making it one of the brightest and most commonly used fluorescent dyes.[2]
-
The metachromatic property of Acridine Orange, a derivative of this compound, allows for the simultaneous visualization of different cellular compartments (nucleic acids in green, acidic organelles in red) with a single excitation wavelength.
Mandatory Visualization
Experimental Workflow for Comparing Fluorescent Dyes
References
- 1. m.youtube.com [m.youtube.com]
- 2. Quantitative assessment of rhodamine spectra [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Assessing the Photobleaching Resistance of 9-Acridinecarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescence in their work, the photostability of a fluorophore is a critical parameter for obtaining reliable and reproducible data. This guide provides a comparative assessment of the photobleaching resistance of the acridine scaffold, using the well-documented dye Acridine Orange as a proxy for 9-acridinecarboxylic acid, and compares it with other commonly used fluorescent dyes. This guide also provides a detailed experimental protocol for assessing photobleaching.
Comparative Photostability of Acridine Dyes
For context, the following table summarizes the relative photostability of Acridine Orange compared to other common fluorescent dyes. It is important to note that photobleaching rates are highly dependent on the experimental conditions, including illumination intensity, wavelength, and the local chemical environment[2].
| Fluorescent Dye | Relative Photostability | Quantitative Data (if available) | Primary Application |
| Acridine Orange | Low to Moderate | Fluorescence intensity can decrease to 6% of its initial value after 200 seconds of continuous excitation at 488 nm.[1] | Staining of DNA/RNA, cell cycle analysis, lysosome tracking.[2][3] |
| DAPI | Moderate | Generally considered more photostable than Hoechst dyes when bound to dsDNA.[2] | Nuclear counterstaining (A-T rich regions).[2] |
| Hoechst Dyes | Moderate | Nuclear counterstaining.[2] | |
| Quinacrine | High | Suggested as a more photostable alternative to Acridine Orange for long-term tracking of acidic vesicles.[3] | Staining of acidic organelles. |
| LysoTracker Red | Low | Reported to photobleach rapidly, limiting its use in extended time-lapse studies.[3] | Tracking of acidic organelles. |
Experimental Protocol for Measuring Photobleaching
To enable a direct and standardized comparison of the photobleaching resistance of this compound against other fluorophores, the following protocol outlines a method for quantifying the rate of photobleaching using fluorescence microscopy.
Objective: To determine the photobleaching half-life (t½), the time required for the fluorescence intensity to decrease to 50% of its initial value, for different fluorescent dyes under controlled illumination.
Materials:
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Cell culture slides or chambered coverglass.
-
An appropriate cell line for the intended application.
-
This compound and other fluorescent dyes for comparison.
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer.
-
Mounting medium (optional, can influence photostability).
Procedure:
-
Sample Preparation:
-
Culture cells to an appropriate confluency on imaging slides or dishes.
-
Stain the cells with this compound or the comparative dyes at their optimal concentrations and incubation times.
-
Wash the cells with PBS to remove excess dye.
-
Add fresh imaging buffer to the cells.
-
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Locate a region of interest (ROI) containing well-stained cells.
-
Set the imaging parameters:
-
Use the appropriate excitation and emission filters for the fluorophore being tested.
-
Adjust the excitation light intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is crucial to keep the illumination intensity constant across all experiments.
-
Set the camera exposure time and gain to optimal levels.
-
-
Acquire a time-lapse series of images of the same ROI. The frequency and duration of image acquisition will depend on the photostability of the dye being tested. For a dye with unknown stability, start with acquiring an image every 5-10 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Define an ROI within a stained cellular compartment (e.g., nucleus, cytoplasm) and another ROI in a background area with no cells.
-
Measure the mean fluorescence intensity within the cellular ROI and the background ROI for each time point.
-
Correct the cellular fluorescence intensity for photobleaching by subtracting the background intensity from the cellular intensity at each time point.
-
Normalize the corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
From the resulting photobleaching curve, determine the photobleaching half-life (t½), which is the time at which the normalized fluorescence intensity reaches 0.5.
-
Visualizing Experimental and Mechanistic Pathways
To further aid researchers, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing photobleaching and the mechanism of action of acridine derivatives.
Caption: Experimental workflow for assessing fluorophore photobleaching.
Acridine derivatives, including this compound, are known to function as DNA intercalating agents. This mechanism of action is fundamental to their application in various biological studies and is a key pathway to consider in drug development.
Caption: Mechanism of action for acridine derivatives as DNA intercalating agents.
References
A Comparative Guide to DNA Intercalating Dyes: 9-Acridinecarboxylic Acid vs. Ethidium Bromide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate DNA intercalating dye is a critical decision in molecular biology, diagnostics, and therapeutic development. This guide provides an objective comparison of 9-Acridinecarboxylic acid and the widely used ethidium bromide, focusing on their performance as DNA intercalators. This comparison is supported by available experimental data to assist researchers in making informed decisions for their specific applications.
Introduction to Intercalating Dyes
DNA intercalators are molecules that insert themselves between the base pairs of double-stranded DNA. This interaction can lead to significant changes in the physical and chemical properties of both the DNA and the dye, often resulting in a substantial increase in the dye's fluorescence. This property is harnessed for the visualization of DNA in various applications, including gel electrophoresis, fluorescence microscopy, and quantitative DNA assays.
Ethidium Bromide (EtBr) has long been the gold standard for nucleic acid staining due to its intense fluorescence enhancement upon binding to DNA. It is a phenanthridine-based compound that exhibits a nearly 20-fold increase in fluorescence when intercalated into DNA.[1]
This compound belongs to the acridine family of compounds, which are also known for their ability to intercalate into DNA. Acridine derivatives are utilized in a range of applications, from fluorescent probes to anticancer agents. While less ubiquitous than ethidium bromide for routine DNA visualization, acridine-based dyes offer a different set of spectral properties and binding characteristics that can be advantageous in specific experimental contexts.
Mechanism of Action: Intercalation
Both this compound and ethidium bromide are planar aromatic molecules that preferentially insert themselves into the hydrophobic space between adjacent base pairs of the DNA double helix. This process, known as intercalation, is driven by van der Waals forces and hydrophobic interactions.
Upon intercalation, the DNA helix undergoes a conformational change, typically unwinding and lengthening to accommodate the dye molecule. This rigidifies the local structure of the DNA and also constrains the intercalated dye, leading to an enhancement of its fluorescence quantum yield.
Caption: General mechanism of DNA intercalation by a planar dye molecule.
Performance Comparison: A Data-Driven Analysis
The efficacy of an intercalating dye is determined by several key parameters, including its DNA binding affinity, fluorescence enhancement upon binding, and its spectral properties. The following tables summarize the available quantitative data for this compound and ethidium bromide.
Table 1: Physicochemical and Spectral Properties
| Property | This compound | Ethidium Bromide |
| Chemical Structure | C₁₄H₉NO₂ | C₂₁H₂₀BrN₃ |
| Molecular Weight | 223.23 g/mol | 394.31 g/mol |
| Excitation Max (Free) | ~358 nm | ~285 nm, 480 nm |
| Emission Max (Free) | ~410 nm | ~620 nm |
| Excitation Max (DNA-Bound) | Varies with derivative, generally in the UV-blue range | ~300 nm, 520 nm |
| Emission Max (DNA-Bound) | Varies with derivative, generally in the blue-green range (~400-500 nm)[1] | ~605 nm[1] |
| Fluorescence Color (DNA-Bound) | Blue-Green | Orange-Red |
Table 2: DNA Binding and Fluorescence Performance
| Performance Metric | This compound & Derivatives (Estimated Range) | Ethidium Bromide |
| DNA Binding Affinity (Kb) | 10⁴ - 10⁶ M⁻¹[1] | ~10⁵ - 10⁷ M⁻¹ |
| Fluorescence Quantum Yield (Φ) (Free) | Low | ~0.01 |
| Fluorescence Quantum Yield (Φ) (DNA-Bound) | Data for specific compound is limited, but acridine derivatives show enhancement. | ~0.15 (up to a 25-fold increase)[2] |
| Fluorescence Enhancement Factor | Varies; can be quenched or enhanced depending on the derivative and conditions[1] | ~20-25 fold[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these dyes. Below are representative protocols for DNA visualization in agarose gels.
Ethidium Bromide Staining Protocol (Post-Staining)
Caption: Workflow for post-staining of agarose gels with Ethidium Bromide.
Methodology:
-
Perform Agarose Gel Electrophoresis: Run the agarose gel with DNA samples according to standard procedures.
-
Prepare Staining Solution: Prepare a 0.5 µg/mL solution of ethidium bromide in water or electrophoresis buffer.
-
Stain the Gel: After electrophoresis, immerse the gel in the ethidium bromide solution for 15-30 minutes with gentle agitation.
-
Destain (Optional): To reduce background fluorescence, the gel can be destained in water for 15-30 minutes.
-
Visualize: Place the gel on a UV transilluminator to visualize the DNA bands, which will fluoresce orange-red.
This compound Derivative (Acridine Orange) Staining Protocol (Post-Staining)
As a representative protocol for an acridine-based dye, the following is based on the use of Acridine Orange, a closely related compound.
Caption: Workflow for post-staining of agarose gels with an acridine dye.
Methodology:
-
Perform Agarose Gel Electrophoresis: Run the agarose gel as per the standard protocol.
-
Prepare Staining Solution: Prepare a working solution of the acridine dye (e.g., 10 µg/mL Acridine Orange) in electrophoresis buffer.
-
Stain the Gel: Submerge the gel in the staining solution for 15-30 minutes with gentle agitation, protected from light.
-
Destain: Transfer the gel to fresh electrophoresis buffer and destain for 10-20 minutes to reduce background.
-
Visualize: Place the gel on a UV or blue-light transilluminator. DNA bands will typically fluoresce in the blue-green region of the spectrum.
Advantages and Disadvantages
Table 3: Comparison of Advantages and Disadvantages
| Feature | This compound & Derivatives | Ethidium Bromide |
| Advantages | - Different spectral properties may be useful for multiplexing.- Some derivatives have applications in targeted therapies. | - High fluorescence enhancement leading to excellent sensitivity.- Well-established and widely used protocols.- Relatively inexpensive. |
| Disadvantages | - Generally lower fluorescence enhancement compared to EtBr.- Performance can be highly dependent on the specific derivative.- Less commonly used for routine gel staining, so protocols may require more optimization.- Potential mutagenicity, similar to other intercalators. | - Potent mutagen and suspected carcinogen, requiring careful handling and disposal.- UV exposure required for visualization can damage DNA. |
Conclusion and Recommendations
Ethidium bromide remains a robust and sensitive tool for the routine visualization of DNA. Its high fluorescence enhancement factor and well-established protocols make it a reliable choice for general laboratory use. However, its significant mutagenicity is a major drawback that necessitates stringent safety precautions.
This compound and its derivatives represent a class of DNA intercalators with distinct spectral properties. While they may not offer the same level of fluorescence enhancement as ethidium bromide for general-purpose DNA staining in gels, their unique characteristics can be advantageous in specific research contexts. For instance, their different excitation and emission spectra could be beneficial in multi-color imaging experiments. Furthermore, the diverse chemical space of acridine derivatives has been extensively explored for therapeutic applications, particularly in the development of anticancer drugs.
For researchers prioritizing high sensitivity and well-established protocols for routine DNA visualization, ethidium bromide is a suitable, albeit hazardous, option.
For applications requiring different spectral characteristics, or for research focused on the development of novel DNA-targeting agents, this compound and other acridine derivatives offer a valuable alternative with a broad range of potential functionalities.
Ultimately, the choice between these two intercalating dyes should be guided by the specific requirements of the experiment, with careful consideration of the trade-offs between sensitivity, safety, and the desired spectral properties.
References
Safety Operating Guide
Proper Disposal of 9-Acridinecarboxylic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 9-Acridinecarboxylic acid, a compound that requires careful handling due to its irritant properties. Adherence to these protocols is essential for laboratory safety and environmental protection.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4]
Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2)[1][3][4] | Protective gloves, Long-sleeved clothing[2][4] |
| Eye Irritant (Category 2)[1][3][4] | Goggles or chemical safety glasses[2][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[1][3][4] | Dust mask type N95 (US) or equivalent respirator for large spills or when generating dust[1][2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in a manner consistent with federal, state, and local regulations.[2] The following steps provide a general guideline for safe disposal.
1. Small Spills and Residues:
For minor spills of solid this compound, immediate cleanup is necessary to prevent the generation of dust.[2][3]
-
Ventilation: Ensure the area is well-ventilated.[2]
-
Cleanup: Carefully sweep up the spilled solid. Avoid creating dust.[2][3] For wet spills, absorb the material with an inert substance.[3]
-
Containment: Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[2][3][4]
-
Decontamination: After the spill has been collected, decontaminate the area with soap and water.[5]
2. Unused or Waste Product:
Unused or waste this compound should be disposed of as hazardous or special waste.
-
Containerization: Keep the waste chemical in its original container if possible, or in a suitable, tightly closed container.[2][6] Do not mix with other waste.[6]
-
Labeling: Clearly label the container with the chemical name and any associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][7]
-
Disposal: Dispose of the contents and container through an authorized hazardous or special waste collection point, in accordance with local regulations.[3] Do not dispose of this material down the drain or in the regular waste stream.[5]
3. Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, should be treated as hazardous waste.
-
Collection: Place all contaminated materials in a designated, labeled hazardous waste container.[7]
-
Disposal: Dispose of the container in accordance with your institution's and local regulations for hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Neutralization of Acidic Waste
While this compound is an acid, the primary disposal method recommended in safety data sheets is collection and disposal as hazardous waste rather than neutralization. For general acidic waste, neutralization is a common practice.[8][9] This involves slowly adding a base, such as sodium bicarbonate, to the acid until a neutral pH (around 7) is achieved.[8] However, due to the specific hazards of this compound, it is crucial to follow the guidance provided in the safety data sheet and consult with your institution's Environmental Health and Safety (EHS) department before attempting any neutralization procedures.
References
- 1. This compound 97 332927-03-4 [sigmaaldrich.com]
- 2. This compound | CAS#:5336-90-3 | Chemsrc [chemsrc.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.be [fishersci.be]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 9-Acridinecarboxylic Acid
Researchers and scientists in the fast-paced world of drug development require immediate and reliable safety information to ensure a secure laboratory environment. This guide provides essential operational and disposal plans for handling 9-Acridinecarboxylic acid, empowering you to focus on your critical work with the assurance of safety.
Immediate Safety and Handling Protocol
This compound (CAS No. 5336-90-3) is a solid, powdered substance that poses a hazard as a skin, eye, and respiratory irritant. Adherence to proper personal protective equipment (PPE) and handling procedures is paramount to mitigate risks of exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Nitrile or Neoprene gloves. A minimum thickness of 4 mils (0.1 mm) is recommended. Regularly inspect gloves for tears or punctures. | Provides a barrier against skin irritation. While specific breakthrough times for solid this compound are not readily available, nitrile and neoprene are recommended for their general resistance to acidic compounds. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a half-mask respirator with P100 filters. | Prevents inhalation of the irritating powder. The choice of respirator should be based on a risk assessment of the specific laboratory conditions. |
| Protective Clothing | A standard laboratory coat. For larger quantities or tasks with a higher risk of spillage, chemical-resistant overalls are recommended. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Handling Procedures
Safe handling practices are crucial to minimize exposure and prevent contamination.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.
-
Avoid Dust Generation: Handle the solid carefully to avoid creating airborne dust. Use techniques such as gentle scooping rather than pouring, and work on a surface that can be easily decontaminated.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
-
Spill Response: In the event of a spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for a safe and efficient workflow.
Experimental Workflow
The following diagram illustrates a typical workflow for experiments involving this compound, emphasizing safety at each step.
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. As this compound is a solid with negligible water solubility, a specific neutralization and disposal protocol should be followed.
Detailed Neutralization and Disposal Protocol for Solid this compound:
-
Work in a Fume Hood: All steps of the neutralization process must be performed in a certified chemical fume hood while wearing the appropriate PPE.
-
Prepare a Basic Solution: Prepare a dilute solution of a base such as sodium bicarbonate (baking soda) or sodium hydroxide in a large beaker. A 5-10% solution is generally sufficient.
-
Suspend the Acidic Solid: In a separate, appropriately sized beaker, suspend the this compound waste in a suitable organic solvent in which it is soluble (e.g., ethanol, DMSO). This is a crucial step due to its negligible water solubility.
-
Slowly Add the Basic Solution: While stirring the suspension of this compound, slowly add the dilute basic solution. Be cautious as the neutralization reaction may be exothermic. Monitor the temperature of the mixture and add the base slowly to control the reaction.
-
Monitor pH: Periodically check the pH of the aqueous layer of the mixture using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Separate Layers: Once neutralized, allow the mixture to separate.
-
Dispose of the Aqueous Layer: The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Dispose of the Organic Layer: The organic layer containing the solvent and any dissolved neutralized salt should be collected in a properly labeled hazardous waste container for organic waste.
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
